molecular formula C18H30N2 B10889574 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10889574
M. Wt: 274.4 g/mol
InChI Key: ZQGYZCRLUWQXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazine derivatives are a significant area of interest in medicinal chemistry and pharmaceutical research due to their versatile binding properties and potential as molecular scaffolds . These compounds are frequently investigated for their biological activity, often serving as key intermediates in the synthesis of more complex molecules or as potential ligands for various biological targets. Related structural analogs have been explored for their activity in neurological systems, highlighting the research value of this chemical class . This compound is intended for research and development purposes exclusively. It is strictly for use in a laboratory environment by qualified professionals. Our product is supplied with guaranteed high purity and identity, characterized using advanced analytical techniques to ensure consistency for your experimental needs. Typical applications include method development, chemical synthesis, and in vitro biological screening. Disclaimer: This product is for research use only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for safe handling and use in compliance with their institution's guidelines and local regulations.

Properties

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-pentan-3-ylpiperazine

InChI

InChI=1S/C18H30N2/c1-4-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18(5-2)6-3/h7-10,18H,4-6,11-15H2,1-3H3

InChI Key

ZQGYZCRLUWQXLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(CC)CC

Origin of Product

United States

Foundational & Exploratory

1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine: Structural, Synthetic, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine represents an advanced, sterically hindered derivative within the N,N'-disubstituted piperazine class. Historically, foundational piperazine derivatives like N-benzylpiperazine (BZP) have been extensively studied for their psychostimulant properties, primarily driven by their ability to inhibit monoamine transporters (1). However, the introduction of a para-ethyl moiety on the benzyl ring and a bulky pentan-3-yl (1-ethylpropyl) group at the N4 position fundamentally alters the molecule's structure-activity relationship (SAR).

This technical guide provides a comprehensive analysis of this compound, detailing its predicted physicochemical properties, a self-validating synthetic methodology, and its theoretical pharmacological profile. By exploring the causality behind these structural modifications, this whitepaper serves as a foundational resource for drug development professionals investigating novel monoamine reuptake inhibitors.

Chemical Identity & Physicochemical Profiling

The pharmacological behavior of benzylpiperazine derivatives is strictly dictated by the nature and position of their substituents (2). The target compound features two critical modifications:

  • 4-Ethylbenzyl Group (N1): The addition of an electron-donating, lipophilic ethyl group at the para position of the aromatic ring.

  • Pentan-3-yl Group (N4): A branched, sterically demanding 5-carbon aliphatic chain.

Table 1: Predicted Physicochemical Properties

PropertyValueRationale / Pharmacological Impact
Molecular Formula C18H30N2Defines the core N,N'-disubstituted architecture.
Molecular Weight 274.45 g/mol Falls well within the optimal range (<400 g/mol ) for small-molecule CNS penetration.
LogP (Predicted) 4.6 - 4.9High lipophilicity ensures rapid partitioning across the blood-brain barrier (BBB).
Polar Surface Area 6.48 ŲExceptionally low PSA (<90 Ų threshold) guarantees high membrane permeability.
pKa (Piperazine N) ~8.5, ~4.2Exists primarily as a mono-protonated cation at physiological pH (7.4), optimal for transporter binding.

Rational Synthesis & Workflow

The synthesis of asymmetrically substituted piperazines requires strict chemoselectivity to prevent the formation of symmetrical N,N'-dialkylated byproducts. The optimal route is a two-step process: an initial SN2 monoalkylation followed by a highly controlled reductive amination.

SynthesisWorkflow Pip Piperazine (5 Equivalents) Int 1-(Pentan-3-yl)piperazine (Intermediate) Pip->Int SN2 Alkylation MeCN, K2CO3 Alk 3-Bromopentane (Alkylating Agent) Alk->Int Prod 1-(4-Ethylbenzyl)-4- (pentan-3-yl)piperazine Int->Prod Iminium Formation DCE, RT Ald 4-Ethylbenzaldehyde (Carbonyl Source) Ald->Prod Red NaBH(OAc)3 (Reducing Agent) Red->Prod Chemoselective Reduction

Fig 1: Two-step synthesis workflow utilizing SN2 monoalkylation followed by reductive amination.

Protocol 1: Self-Validating Synthesis Methodology

Phase 1: Synthesis of 1-(Pentan-3-yl)piperazine (Monoalkylation)

  • Causality of Design: Piperazine is highly nucleophilic at both nitrogen atoms. To force monoalkylation and prevent the formation of 1,4-di(pentan-3-yl)piperazine, piperazine is used in a massive stoichiometric excess (5:1 ratio).

  • Procedure: Dissolve piperazine (5.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetonitrile (MeCN). Slowly add 3-bromopentane (1.0 eq) dropwise at 0°C. Reflux for 12 hours.

  • Validation Step: Monitor via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase and a ninhydrin stain. Unreacted piperazine and the mono-alkylated product will stain (due to the presence of secondary amines), allowing visual confirmation of intermediate formation. Aqueous workup removes the highly water-soluble excess piperazine.

Phase 2: Reductive Amination to Final Product

  • Causality of Design: Reductive amination is chosen over direct alkylation with 4-ethylbenzyl chloride to avoid over-alkylation and the formation of quaternary ammonium salts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde (2).

  • Procedure: Combine 1-(pentan-3-yl)piperazine (1.0 eq) and 4-ethylbenzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Stir for 1 hour at room temperature to allow iminium formation. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 16 hours.

  • Validation Step: Perform LC-MS analysis. The assay is self-validating when the UV peak (254 nm) corresponding to 4-ethylbenzaldehyde disappears, and the mass spectrum confirms the target molecular ion peak (m/z [M+H]⁺ = 275.2).

Pharmacodynamics & Structure-Activity Relationship (SAR)

Unsubstituted N-benzylpiperazine (BZP) centrally acts to increase the release and inhibit the reuptake of dopamine (DAT) and noradrenaline (NET), functioning as a traditional psychostimulant (3). However, the structural modifications in 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine shift this paradigm:

  • The para-Ethyl Shift: Substitutions on the aromatic ring heavily dictate monoamine selectivity. While BZP is selective for DAT over the serotonin transporter (SERT), adding a bulky, lipophilic para-substituent typically enhances SERT affinity, shifting the profile toward a mixed dopaminergic/serotonergic mechanism (4).

  • Steric Hindrance at N4: Unsubstituted piperazines can act as direct agonists at post-synaptic 5-HT receptors. The introduction of the massive pentan-3-yl group creates severe steric clash, likely abolishing direct receptor agonism. However, because monoamine transporters possess deep hydrophobic binding pockets, the compound retains its reuptake inhibition capabilities.

MOAPathway Compound 1-(4-Ethylbenzyl)-4- (pentan-3-yl)piperazine DAT Dopamine Transporter (DAT) Inhibition Compound->DAT Steric Bulk Limits Optimal Fit SERT Serotonin Transporter (SERT) Inhibition Compound->SERT Enhanced by para-Ethyl Group NET Norepinephrine Transporter (NET) Inhibition Compound->NET Moderate Affinity Synapse Increased Synaptic Monoamine Accumulation DAT->Synapse SERT->Synapse NET->Synapse Receptors Enhanced Post-Synaptic Receptor Activation Synapse->Receptors Downstream Signaling

Fig 2: Monoamine transporter inhibition pathway driven by specific structural substitutions.

In Vitro Pharmacological Evaluation

To empirically validate the predicted SAR, a radioligand uptake inhibition assay is required.

Protocol 2: Monoamine Transporter (MAT) Uptake Inhibition Assay
  • Causality of Design: Human Embryonic Kidney (HEK293) cells are utilized because they naturally lack endogenous monoamine transporters. By transfecting them with hDAT, hSERT, or hNET, any measured radioligand uptake is exclusively mediated by the isolated human transporter, eliminating background noise (1).

  • Procedure:

    • Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates.

    • Pre-incubate cells with varying concentrations of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine (1 nM to 100 μM) for 15 minutes at 37°C.

    • Add tritiated neurotransmitters ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) and incubate for 10 minutes.

    • Terminate the reaction by rapid washing with ice-cold buffer, lyse the cells, and measure retained radioactivity via liquid scintillation counting.

  • Validation Step (Self-Validating System): The assay must include a vehicle control (DMSO) to establish the 100% uptake baseline. Furthermore, specific reference inhibitors (Cocaine for DAT, Fluoxetine for SERT, Nisoxetine for NET) must be run in parallel. The assay is only considered valid if the IC₅₀ values of the reference compounds align with established literature standards.

Table 2: Comparative Structure-Activity Relationship (SAR) of Piperazine Derivatives

CompoundSubstitution (N1)Substitution (N4)Primary Target SelectivityPredicted Pharmacological Profile
BZP BenzylHydrogenDAT > NET >> SERTPure Stimulant
TFMPP 3-TrifluoromethylphenylHydrogenSERT > DATSerotonergic / Entactogen
DBZP BenzylBenzylDAT ≈ SERTMixed Stimulant
Target Compound 4-EthylbenzylPentan-3-ylSERT ≥ DAT > NETReuptake Inhibitor (Sterically Restricted Agonism)

References

  • Encyclopedia.pub (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia.pub. Available at: [Link]

  • National Institutes of Health (2014). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. NIH.gov. Available at: [Link]

  • Annals of Agricultural and Environmental Medicine (2011). Designer Drug (DD) abuse in Poland; a review of the psychoactive and toxic properties of substances found from seizures of illegal drugs. AAEM.pl. Available at:[Link]

Sources

Technical Monograph: 1-(4-Ethylbenzyl)-4-(1-ethylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph for 1-(4-Ethylbenzyl)-4-(1-ethylpropyl)piperazine , a specific N,N'-disubstituted piperazine derivative.

While this exact structure is not widely indexed as a marketed pharmaceutical or common street drug, its structural motifs place it firmly within the class of lipophilic benzylpiperazines . These scaffolds are frequently investigated in medicinal chemistry as ligands for Sigma receptors (


) , Monoamine Transporters (MATs) , and as intermediates for antifungal or antihistamine agents.

Executive Summary & Chemical Identity[1]

1-(4-Ethylbenzyl)-4-(1-ethylpropyl)piperazine represents a lipophilic cation scaffold characterized by a central piperazine ring substituted at the N1 position with a para-ethylbenzyl group and at the N4 position with a branched alkyl group (1-ethylpropyl, also known as pentan-3-yl).

Chemical Identification Data
PropertySpecification
IUPAC Name 1-[(4-Ethylphenyl)methyl]-4-(pentan-3-yl)piperazine
Molecular Formula

Molecular Weight 274.45 g/mol
Exact Mass 274.2409
Predicted LogP ~4.2 (High Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 2 (Tertiary Amines)
Appearance Likely a viscous oil (free base) or white crystalline solid (HCl/Citrate salt)

Chemical Synthesis Strategy

To ensure high purity and yield, the optimal synthetic route utilizes Reductive Amination . This approach avoids the formation of quaternary ammonium salts often seen in direct alkylation with alkyl halides.

Reaction Scheme (Graphviz)

Synthesis_Pathway Figure 1: Convergent Synthesis via Reductive Amination SM1 1-(4-Ethylbenzyl)piperazine (Secondary Amine) Imine Iminium Ion Intermediate SM1->Imine SM2 3-Pentanone (Ketone) SM2->Imine Reagent NaBH(OAc)3 DCM / AcOH Reagent->Imine Reduction Product 1-(4-Ethylbenzyl)-4- (1-ethylpropyl)piperazine Imine->Product Yield >85%

Figure 1: The preferred synthetic pathway utilizes sodium triacetoxyborohydride for mild, selective reduction.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-Ethylbenzyl)-4-(1-ethylpropyl)piperazine via reductive amination.

Reagents:

  • Precursor A: 1-(4-Ethylbenzyl)piperazine (1.0 eq) [Commercially available or synthesized from 4-ethylbenzyl chloride + excess piperazine].

  • Precursor B: 3-Pentanone (1.2 eq).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Catalyst: Acetic Acid (AcOH) (1.0 eq).

Step-by-Step Methodology:

  • Solution Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-(4-Ethylbenzyl)piperazine (10 mmol) in anhydrous DCM (50 mL).

  • Imine Formation: Add 3-Pentanone (12 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 9:1 DCM/MeOH).

  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
     solution (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield the pure free base.
    

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized molecule, the following spectral signatures must be observed.

Predicted NMR Data ( , 400 MHz)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.10 – 7.25Multiplet4HBenzyl Ring (AA'BB')
Benzylic

3.50Singlet2H

Piperazine Ring 2.40 – 2.60Broad Multiplet8H

Methine (N-CH) 2.25Quintet1H

Ethyl (Benzyl) 2.65 (q), 1.25 (t)Quartet, Triplet2H, 3H

Ethyl (N-Alkyl) 1.45 (m), 0.90 (t)Multiplet, Triplet4H, 6H

Mass Spectrometry (ESI+):

  • Expected [M+H]+: m/z 275.25

  • Fragmentation Pattern: Major fragment at m/z 119 (4-ethylbenzyl cation) and m/z 155 (piperazine ring fragment).

Pharmacological & Functional Profile[1]

While specific clinical data for this exact molecule is sparse, its Structure-Activity Relationship (SAR) can be inferred from the broader class of N-benzylpiperazines.

SAR Analysis

The molecule combines a Benzylpiperazine (BZP) core with a bulky lipophilic tail .

  • Sigma Receptor Affinity (

    
    ): 
    
    • Mechanism: Lipophilic N-alkyl piperazines are classic pharmacophores for Sigma receptors. The bulky 1-ethylpropyl group significantly increases lipophilicity compared to simple methyl/ethyl analogs, likely enhancing affinity for

      
       receptors, which are implicated in cellular stress response and neuroprotection.
      
  • Monoamine Transporter (MAT) Modulation:

    • Mechanism: 1-Benzylpiperazine (BZP) is a norepinephrine/dopamine releaser. Substitution on the benzyl ring (4-ethyl) and the distal nitrogen (1-ethylpropyl) generally reduces psychostimulant potency but may increase selectivity for serotonin transporters (SERT) or act as a reuptake inhibitor rather than a releaser.

  • Antimicrobial/Antifungal Potential:

    • Similar scaffolds are observed in agricultural fungicides, where the lipophilic cation disrupts fungal cell membranes.

Biological Pathway Interaction (Graphviz)

Biological_Activity Figure 2: Predicted Pharmacological Targets based on SAR Mol 1-(4-Ethylbenzyl)-4- (1-ethylpropyl)piperazine Sigma Sigma-1 Receptor (Chaperone Protein) Mol->Sigma High Affinity (Lipophilic Cation) MAT Monoamine Transporters (DAT/SERT) Mol->MAT Moderate Affinity (Steric Bulk Interference) Neuro Neuromodulation (Ca2+ Signaling) Sigma->Neuro Modulation Transport Reuptake Inhibition (Predicted) MAT->Transport Inhibition

Figure 2: The molecule's steric bulk suggests a shift from pure stimulant activity (BZP-like) toward Sigma receptor modulation.

Safety & Handling (SDS Summary)

As a tertiary amine and novel chemical entity, this compound should be treated with standard laboratory precautions for bioactive organic bases.

  • Hazard Classification (GHS):

    • Skin Irritant: Category 2 (Causes skin irritation).

    • Eye Irritant: Category 2A (Causes serious eye irritation).

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed - predicted based on BZP analogs).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb

    
     from air; conversion to the Dihydrochloride salt is recommended for long-term stability.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (n.d.).[1][2][3] "1-(4-Ethylbenzyl)piperazine Compound Summary." National Center for Biotechnology Information. Link

  • National Center for Biotechnology Information. (n.d.). "Piperazine Structure and Bioactivity Analysis." PubChem Database. Link

  • Maurer, H. H. (2004). "Chemistry, pharmacology, and metabolism of emerging drugs of abuse." Therapeutic Drug Monitoring, 26(2), 127-131. (Context for Benzylpiperazine SAR). Link

Sources

Molecular weight and formula of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Elucidation, Synthesis, and Pharmacological Profiling of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Executive Summary

The piperazine scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for numerous neuroactive, antimicrobial, and anti-inflammatory agents[1]. The functionalization of the piperazine ring via N,N'-disubstitution allows for precise tuning of lipophilicity, steric bulk, and target affinity. This technical guide provides an in-depth analysis of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine , detailing its molecular parameters, a causality-driven synthetic workflow, and the analytical protocols required for rigorous structural validation.

Structural Elucidation & Physicochemical Parameters

The rational design of central nervous system (CNS) active compounds relies heavily on optimizing physicochemical properties to ensure blood-brain barrier (BBB) permeability and receptor affinity[2]. The target compound, 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine, features two distinct lipophilic substituents: a 4-ethylbenzyl group and a sterically hindered pentan-3-yl group.

To derive the molecular formula and weight, we deconstruct the molecule into its constituent radicals:

  • Piperazine Core: C₄H₁₀N₂ (minus two protons for substitution = C₄H₈N₂)

  • 4-Ethylbenzyl Group (at N1): -CH₂-C₆H₄-CH₂CH₃ = C₉H₁₁

  • Pentan-3-yl Group (at N4): -CH(CH₂CH₃)₂ = C₅H₁₁

Total Molecular Formula: C₄H₈N₂ + C₉H₁₁ + C₅H₁₁ = C₁₈H₃₀N₂

The quantitative data governing the molecule's pharmacokinetic viability is summarized in Table 1.

Table 1: Physicochemical & Molecular Parameters

ParameterValuePharmacokinetic Relevance / Causality
Molecular Formula C₁₈H₃₀N₂Defines stoichiometric boundaries for synthetic mass balance.
Molecular Weight 274.45 g/mol Falls well below the 500 Da threshold (Lipinski’s Rule of 5), optimizing oral bioavailability.
Monoisotopic Exact Mass 274.2409 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors 0The absence of N-H protons maximizes lipophilicity, driving passive BBB diffusion.
Hydrogen Bond Acceptors 2The two tertiary amines facilitate essential interactions with target receptor binding pockets.
Rotatable Bonds 9Provides the conformational flexibility required for induced-fit binding at diverse neuroreceptors.

Causality-Driven Synthetic Methodology

A common pitfall in piperazine chemistry is the comparable nucleophilicity of the two secondary nitrogens, which often results in undesired symmetric bis-alkylation when using standard Sₙ2 conditions with alkyl halides[1]. To circumvent this, we employ a sequential reductive amination strategy. This choice is dictated by causality: reductive amination proceeds via an iminium ion intermediate, allowing for strict stoichiometric control and the accommodation of sterically hindered ketones (like pentan-3-one).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where the completion of each step is confirmed by a distinct shift in retention time via TLC/LC-MS before proceeding.

  • Mono-Protection: React anhydrous piperazine (5.0 eq) with Boc-anhydride (1.0 eq) in dichloromethane (DCM) at 0°C. Rationale: The large excess of piperazine statistically favors mono-protection, yielding 1-Boc-piperazine.

  • First Reductive Amination (Steric Installation):

    • Combine 1-Boc-piperazine (1.0 eq) and pentan-3-one (1.2 eq) in 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (0.1 eq) to catalyze iminium formation.

    • Introduce sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent that will not reduce the ketone directly, ensuring selective reduction of the iminium intermediate.

  • Deprotection: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature, followed by basic workup (1M NaOH) to yield 1-(pentan-3-yl)piperazine.

  • Second Reductive Amination (Benzylic Installation):

    • React the deprotected intermediate (1.0 eq) with 4-ethylbenzaldehyde (1.1 eq) in DCE using NaBH(OAc)₃ (1.5 eq).

    • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the final target.

Synthesis N1 Boc-Piperazine (Starting Material) N2 Reductive Amination (Pentan-3-one, NaBH(OAc)3) N1->N2 N3 Boc Deprotection (TFA / DCM) N2->N3 N4 Reductive Amination (4-Ethylbenzaldehyde) N3->N4 N5 Target Compound C18H30N2 N4->N5

Fig 1: Step-by-step synthetic workflow for asymmetric N,N'-disubstituted piperazines.

Analytical Validation Protocol

Trustworthiness in chemical synthesis requires orthogonal analytical techniques. The following self-validating protocol ensures absolute confirmation of the C₁₈H₃₀N₂ structure.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation: The mass spectrometer must detect the protonated molecular ion

      
       at m/z 275.25 . The presence of major electron ionization fragment ions (typically initiated by the nitrogen atoms) will confirm the piperazine core[3].
      
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic benzylic singlet (~3.5 ppm, 2H) confirming the attachment of the 4-ethylbenzyl group. The highly shielded methine proton of the pentan-3-yl group will appear as a complex multiplet (~2.2-2.5 ppm, 1H), overlapping with the piperazine ring protons.

    • Self-Validating Logic: To rule out regioisomers, 2D-NMR (HMBC) must be utilized. A cross-peak correlating the benzylic protons to the adjacent piperazine carbons, and a separate cross-peak correlating the pentan-3-yl methine proton to the opposite piperazine carbons, unambiguously proves the 1,4-disubstitution pattern.

Pharmacological & Receptor Considerations

Piperazine derivatives are renowned for their activity on diverse neurotransmitter receptors, including serotonin (5-HT), dopamine, and neuronal nicotinic acetylcholine receptors (nAChRs)[4][5]. The specific substitution pattern of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine—combining an aromatic system with a bulky aliphatic chain—is highly characteristic of ligands designed to probe hydrophobic pockets within G-protein coupled receptors (GPCRs) or ligand-gated ion channels[5].

By modulating the steric bulk at the N4 position (via the pentan-3-yl group), researchers can often shift the pharmacological profile from agonism to antagonism, or alter subtype selectivity (e.g., favoring α4β2* over α7* nAChRs)[5].

Pathway L Piperazine Ligand (C18H30N2) R Neurotransmitter Receptor (e.g., 5-HT / nAChR) L->R Binding G G-Protein Activation (Signal Transduction) R->G Conformational Change E Effector Modulation (Ion Flux / cAMP) G->E Cascade O Phenotypic Response (Neuromodulation) E->O

Fig 2: Putative GPCR/Ion channel signaling pathway modulated by piperazine derivatives.

Conclusion

1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine (MW: 274.45 g/mol , Formula: C₁₈H₃₀N₂) represents a highly lipophilic, flexible scaffold with significant potential in neuropharmacological drug discovery. By adhering to the causality-driven synthetic and analytical protocols outlined in this guide, researchers can ensure high-fidelity production and validation of this compound, establishing a trustworthy foundation for subsequent in vitro and in vivo biological evaluations.

References

  • Source: National Institutes of Health (NIH)
  • Source: International Journal of Research and Review (IJRR)
  • Title: The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Solubility of Lipophilic Piperazine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Process Chemists and Formulation Scientists

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antidepressants (e.g., trazodone), antipsychotics (e.g., aripiprazole), and antifungals (e.g., itraconazole).[1] While the piperazine ring itself is hydrophilic, N-substitution with aryl or alkyl groups drastically shifts the physicochemical profile toward lipophilicity.[2] This guide addresses the critical challenge of solubilizing these lipophilic derivatives in organic solvents for synthesis, extraction, and purification (recrystallization).

Structural Activity Relationship (SAR) & Solubility Physics

The solubility of piperazine derivatives is governed by the competition between the polar, hydrogen-bonding piperazine core and the hydrophobic N-substituents.[2]

The Lipophilic Shift

Unsubstituted piperazine is hygroscopic and freely soluble in water.[2] However, drug-like derivatives typically feature bulky hydrophobic groups at the


 and 

positions.[2]
  • N-Aryl/Alkyl Groups: Increase

    
    , reducing water solubility and enhancing solubility in non-polar solvents (DCM, Toluene).
    
  • Basic Nitrogens: The

    
     of the piperazine nitrogens (typically 9.8 and 5.[2]3) allows for pH-dependent solubility manipulation, but in organic solvents, the neutral free-base form is the primary species of interest.
    
Visualization: Structural Influence on Solubility

The following diagram illustrates how structural modifications impact solvent compatibility.

PiperazineSAR Core Piperazine Core (Polar, H-Bond Acceptor) Subst1 N1-Aryl/Alkyl Group (Hydrophobic Tail) Core->Subst1 Solv_Polar Polar Protic Solvents (MeOH, EtOH) Moderate Solubility Core->Solv_Polar H-Bonding Solv_NonPolar Chlorinated/Aromatic Solvents (DCM, Toluene) High Solubility Subst1->Solv_NonPolar Van der Waals Water Aqueous Media Low Solubility (Free Base) Subst1->Water Hydrophobic Effect Subst2 N4-Substituent (Linker/Functional) Subst2->Core

Figure 1: Structural determinants of solubility for N-substituted piperazine derivatives.

Solvent Screening Strategy: Hansen Solubility Parameters

To rationally select solvents, we apply Hansen Solubility Parameters (HSP) .[2] A solvent is likely to dissolve a piperazine derivative if their HSP values (


 dispersion, 

polarity,

hydrogen bonding) are similar.
Solvent Classifications for Piperazines

Based on empirical data and HSP analysis, organic solvents for lipophilic piperazines fall into three tiers:

Solvent ClassExamplesSolubility PerformancePrimary Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent . Matches the dispersion forces of the lipophilic tails and polarity of the amine.[2]Extraction, Chromatography
Polar Aprotic DMSO, DMF, THFHigh . Disrupts crystal lattice effectively; THF is ideal for reactions.[2]Stock Solutions, Reaction Medium
Alcohols Ethanol, Methanol, IsopropanolModerate . Temperature-dependent.[2][3][4][5] High solubility at boiling, low at RT.[2]Recrystallization
Aromatic Toluene, XyleneGood .[2] Effective for highly lipophilic N-aryl derivatives.[2]Process Synthesis (High Temp)
Alkanes Hexane, HeptanePoor .[2] Often used as anti-solvents to force precipitation.[2]Purification (Anti-solvent)
Case Study: 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone

Recent thermodynamic studies [1] on this derivative reveal a specific solubility order, validating the "like dissolves like" principle for this class:

  • 2-Methoxyethanol (Highest)[2]

  • Methanol

  • Ethanol

  • Acetonitrile

  • Isopropanol (Lowest among polar solvents)[2]

This data suggests that for piperazines with polar functional groups (like hydroxyl), glycol ethers and short-chain alcohols are superior to pure alkanes.

Experimental Protocols

Reliable solubility data is the bedrock of process development.[2] The following protocols are designed for reproducibility and scalability.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

This is the "gold standard" method for determining equilibrium solubility [2].[2]

Materials:

  • Lipophilic piperazine derivative (solid, >98% purity)

  • Target organic solvents (HPLC grade)

  • Orbital shaker with temperature control[2][3]

  • 0.45 µm PTFE syringe filters[2]

  • HPLC or UV-Vis spectrophotometer

Workflow:

  • Saturation: Add excess solid compound to 5 mL of solvent in a glass vial. Ensure undissolved solid is visible.[2]

  • Equilibration: Seal and shake at fixed temperature (e.g., 25°C) for 24–48 hours.

  • Phase Separation: Centrifuge at 3000 rpm for 10 mins.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC.

Protocol B: Recrystallization Solvent Screening

Recrystallization is the primary method for purifying piperazine intermediates [3].[2]

Workflow Visualization:

RecrystWorkflow Start Crude Piperazine Derivative Dissolve Dissolve in Hot Solvent (e.g., Ethanol @ 70°C) Start->Dissolve Check Clear Solution? Dissolve->Check AddSolv Add More Solvent Check->AddSolv No Cool Cool Slowly to RT then to 4°C Check->Cool Yes AddSolv->Dissolve Harvest Filter Crystals & Wash with Cold Solvent Cool->Harvest Crystals Formed AntiSolv Add Anti-Solvent (e.g., Hexane) Cool->AntiSolv No Crystals AntiSolv->Harvest

Figure 2: Decision logic for recrystallization of lipophilic piperazines.

Key Insight: For N-phenylpiperazines, Ethanol is often the solvent of choice.[2] It provides high solubility at reflux but low solubility at room temperature, maximizing recovery yield [3].[2]

Troubleshooting & Optimization

Common issues when working with lipophilic piperazines and their solutions.

"Oiling Out"

Symptom: The product separates as an oil rather than a crystal during cooling.[2] Cause: The melting point of the solvated impurity/product mix is lower than the boiling point of the solvent, or cooling is too rapid.[2] Solution:

  • Seed Crystals: Add a small crystal of pure product at the cloud point.[2]

  • Change Solvent: Switch to a higher boiling solvent (e.g., Toluene) or a solvent mixture (Ethanol/Water).

  • Slow Cooling: Use a controlled cooling ramp (e.g., 5°C/hour).[2]

Gel Formation

Symptom: The solution turns into a viscous gel.[2] Cause: Hydrogen bonding networks form between the piperazine nitrogens and the solvent (common in chlorinated solvents).[2] Solution: Add a small amount of a polar protic co-solvent (e.g., Methanol) to disrupt the network.[2]

Salt Scavenging

Context: If the piperazine is synthesized via a coupling reaction, residual acid may protonate the piperazine, rendering it insoluble in organic solvents.[2] Check: Ensure the "free base" form is generated by washing the organic layer with dilute NaOH or


 prior to solubility steps [4].

References

  • Zhang, P., et al. "Solid-liquid equilibrium of 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone in twelve mono-solvents."[6] Journal of Chemical Thermodynamics, 2022.[2] Link

  • BenchChem Technical Support.[2][3][7] "Thermodynamic Solubility Assay (Shake-Flask Method) for Piperazine Derivatives." BenchChem Protocols, 2025.[2][3][7] Link

  • Shitole, A., et al. "Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivatives."[8] NeuroQuantology, 2023.[2][8] Link

  • Google Patents.[2] "Method for the preparation of piperazine and its derivatives (US6603003B2)."[2] Google Patents, 2003.[2] Link

Sources

Engineering Novel 1,4-Disubstituted Piperazine Scaffolds: Synthetic Strategies and Pharmacological Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged heterocycle in medicinal chemistry, deeply embedded in the structural framework of numerous FDA-approved therapeutics. Specifically, 1,4-disubstituted piperazines offer a rigid, modular architecture that precisely orients pharmacophores in three-dimensional space, enabling high-affinity interactions with diverse biological targets[1]. This technical guide explores the rational design, advanced synthetic methodologies, and pharmacological profiling of these scaffolds. By prioritizing causality and self-validating experimental designs, this whitepaper provides actionable, field-proven protocols for accelerating drug discovery pipelines.

Pharmacological Landscape and Target Engagement

The polypharmacology of 1,4-disubstituted piperazines is driven by the spatial geometry of the N1 and N4 substituents, which dictate receptor subtype selectivity and pharmacokinetic properties.

  • Neurological Targets (Monoamine Transporters & Receptors): 1,4-disubstituted piperazines are highly effective as triple reuptake inhibitors (TRIs) targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA). For example, tetrazole-piperazine hybrids demonstrate potent nanomolar inhibition across all three monoamine transporters[2]. Additionally, pyrimidyl-piperazine derivatives exhibit profound hypnotic-sedative activity comparable to zopiclone, acting via allosteric modulation of the GABA-A receptor complex and reducing 5-HT turnover in the central nervous system[3][4].

  • Cellular Protection and Antioxidant Pathways: Utilizing scaffold-hopping strategies, researchers have developed 1,4-disubstituted piperazine-2,5-diones (derived from bisepoxylignans) that protect neuronal cells from H₂O₂-induced oxidative injury. These compounds operate by activating the IL-6/Nrf2 loop pathway, effectively downregulating reactive oxygen species (ROS)[5].

  • Antimicrobial and Anthelmintic Activity: Benzyl and indole piperazine hybrids exhibit targeted antimicrobial properties, with specific derivatives significantly inhibiting the growth of Mycobacterium tuberculosis H37Rv. Furthermore, microwave-assisted syntheses of piperazine Mannich bases have yielded potent anthelmintic agents[6].

MOA cluster_neuro Neurological Targets cluster_cellular Cellular Protection Piperazine 1,4-Disubstituted Piperazine Scaffold DAT Dopamine Transporter (DAT) Piperazine->DAT Triple Reuptake Inhibition SERT Serotonin Transporter (SERT) Piperazine->SERT NET Norepinephrine Transporter (NET) Piperazine->NET GABA GABA-A Receptor Complex Piperazine->GABA Allosteric Modulation Nrf2 Nrf2 Activation Piperazine->Nrf2 Scaffold Hopping (Piperazine-2,5-diones) IL6 IL-6 Downregulation Nrf2->IL6 ROS H2O2 Oxidative Stress Reduction IL6->ROS

Dual pharmacological pathways of 1,4-disubstituted piperazines targeting monoamine reuptake and Nrf2.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative performance metrics of key 1,4-disubstituted piperazine derivatives across various therapeutic indications.

Compound Class / ScaffoldPrimary Biological TargetKey Quantitative MetricReference
Tetrazole-piperazine hybrids 5-HT, NE, DA TransportersIC₅₀: 97.5 nM (DA) – 158.7 nM (5-HT)[2]
Pyrimidyl-piperazines GABA-A ReceptorHypnotic activity comparable to Zopiclone[3]
Indole-piperazine hybrids M. tuberculosis H37RvMIC: 1.56 μg/mL
Piperazine-2,5-diones Synthetic Efficiency (PTC)Up to 90% Yield (One-step cyclization)[7]
Bisepoxylignan derivatives IL-6/Nrf2 Loop (Antioxidant)Cell viability recovery at 20 μM[5]

Synthetic Methodologies: Overcoming Symmetry

The fundamental challenge in piperazine functionalization is its


 symmetry and the near-identical 

values of its two secondary amines. Statistical mixtures (e.g., unreacted starting material, mono-alkylated, and bis-alkylated products) are inevitable under standard conditions. To engineer asymmetric 1,4-disubstituted piperazines, we must employ orthogonal protection or phase-transfer mechanisms.

Synthesis Start Piperazine Core Boc N-Boc Protection (Symmetry Breaking) Start->Boc Resin Solid Support Attachment Boc->Resin Sub1 N4-Functionalization (e.g., Acylation) Resin->Sub1 Deprotect Boc Cleavage (TFA/DCM) Sub1->Deprotect Sub2 N1-Functionalization (e.g., Alkylation) Deprotect->Sub2 Final Asymmetric 1,4-Disubstituted Piperazine Sub2->Final Cleavage from Resin

Synthetic workflow for asymmetric 1,4-disubstituted piperazines via orthogonal protection.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The methodologies below integrate the chemical causality behind each step with built-in quality control (QC) checkpoints.

Protocol A: Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones via Phase Transfer Catalysis (PTC)

Causality: Symmetrical diketopiperazines are notoriously difficult to synthesize without harsh thermal conditions that risk polymerizing sensitive functional groups. By utilizing a biphasic system (CH₂Cl₂ and aqueous NaOH) with Triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst, the hydroxide ion is efficiently shuttled into the organic layer. This facilitates the rapid deprotonation of the N-chloroacetamide at room temperature, driving an intramolecular cyclization with excellent selectivity[7].

  • Preparation & Phase Establishment: Dissolve the selected N-chloroacetamide in CH₂Cl₂.

    • Validation Checkpoint: Ensure complete dissolution. Turbidity indicates moisture or impurities that will disrupt the biphasic interface and lower the yield.

  • Catalytic Activation: Add an aqueous solution of NaOH, followed by a catalytic amount of TEBA. Stir vigorously at room temperature.

    • Validation Checkpoint: The reaction mixture must form two distinct, highly emulsified phases during stirring. Monitor the organic layer via TLC (cyclohexane/ethyl acetate 2:1); the complete disappearance of the starting material spot confirms the transfer and activation of the enolate intermediate[7].

  • Isolation & Quenching: Separate the organic layer, wash extensively with brine, and dry over anhydrous MgSO₄.

    • Validation Checkpoint: The final brine wash must return to a neutral pH. This confirms the complete removal of the PTC and residual NaOH, preventing post-reaction degradation of the diketopiperazine core.

  • Purification: Remove the solvent in vacuo and purify the resulting solid via silica gel column chromatography.

    • Validation Checkpoint: ¹H NMR analysis must show a characteristic singlet around δ 4.55 ppm corresponding to the four equivalent piperazine core protons, confirming successful symmetrical cyclization[7].

Protocol B: Solid-Phase Parallel Synthesis of Asymmetric N-Boc-Piperazine Libraries

Causality: To achieve asymmetric 1,4-disubstitution without statistical mixtures, orthogonal protection is mandatory. N-Boc-piperazine is utilized because the tert-butyloxycarbonyl (Boc) group is stable to basic acylation/alkylation conditions at the N4 position but can be cleanly cleaved under acidic conditions (TFA) for subsequent N1 functionalization[8]. Solid-phase anchoring further prevents cross-reactivity and simplifies high-throughput purification.

  • Resin Loading & Symmetry Breaking: Swell the solid-support resin in Dichloromethane (DCM) and react with an excess of N-Boc-piperazine.

    • Validation Checkpoint: Perform a Kaiser test on a resin micro-cleavage sample. A negative result (yellow color) confirms the complete capping of the resin's reactive sites by the piperazine scaffold[8].

  • N4-Diversification: React the piperazine-loaded resin with a selected electrophile (e.g., 4-chloromethyl-2-amino thiazole) in the presence of Diisopropylethylamine (DIEA). Wash extensively with DCM.

    • Validation Checkpoint: LC-MS of a micro-cleavage aliquot must show the [M+H]⁺ peak of the mono-substituted Boc-piperazine intermediate, confirming successful N4 functionalization without over-alkylation[8].

  • Orthogonal Deprotection: Treat the resin with a 55% solution of Trifluoroacetic acid (TFA) in DCM for 30 minutes to cleave the Boc group.

    • Validation Checkpoint: The cleavage of the Boc group generates CO₂ and isobutylene gas. The cessation of micro-bubbling serves as a visual indicator of reaction completion. Following this, neutralize the resin with 5% DIEA in DCM[8].

  • N1-Acylation & Final Cleavage: React the newly liberated N1 amine with a unique carboxylic acid using DCC/DIC coupling in THF. Cleave the final product from the resin.

    • Validation Checkpoint: Final HPLC-UV purity must exceed 95% before advancing the compound to biological screening, confirming the absolute orthogonality of the synthetic sequence[8].

Conclusion

The 1,4-disubstituted piperazine scaffold remains a cornerstone of modern drug discovery due to its unparalleled structural rigidity and vector precision. By mastering orthogonal protection schemes and phase-transfer catalysis, medicinal chemists can efficiently navigate the chemical space around this heterocycle, unlocking novel therapeutics for neurological, infectious, and oxidative stress-related disorders.

References

1.[3] Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. PubMed. 2.[7] Phase transfer catalysis for a facile one-step diketopiperazine synthesis. Research Repository UCD. 3.[8] Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Benchchem. 4.[4] Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Oxford Academic. 5.[2] Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed. 6. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 1, 4-DISUBSTITUTED PIPERAZINE DERIVATIVES. HrU-IR Home. 7.[6] Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. IJPRS. 8.[1] Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Academia.edu. 9.[5] Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC - NIH.

Sources

Optimizing Monoaminergic Modulation: The SAR Landscape of 4-Ethylbenzyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 1-(4-ethylbenzyl)piperazine , a lipophilic analog of the well-known stimulant benzylpiperazine (BZP). While BZP serves as the prototypical monoamine transporter (MAT) releaser, the introduction of a para-ethyl group introduces significant physicochemical changes that alter its pharmacodynamic profile.

This document is designed for medicinal chemists and pharmacologists. It dissects the molecule into its functional pharmacophores, details a self-validating synthesis protocol via reductive amination, and maps the ligand-receptor interactions governing its affinity for Dopamine Transporters (DAT) and Sigma receptors.

Chemical Space & Physicochemical Properties

The 4-ethylbenzyl piperazine moiety represents a "homologated" variant of MBZP (1-(4-methylbenzyl)piperazine). The addition of the ethyl group at the para position acts as a hydrophobic probe, testing the spatial constraints of the target binding pockets.

PropertyValue (Approx.)Significance in SAR
Molecular Formula C₁₃H₂₀N₂Core scaffold
Molecular Weight 204.31 g/mol Low MW favors CNS penetration
LogP (Predicted) 2.9 – 3.2Higher than BZP (LogP ~1.5). Enhanced Blood-Brain Barrier (BBB) permeability.
pKa (Basic N) ~9.8Predominantly protonated at physiological pH (7.4), essential for Aspartate residue anchoring in MATs.
H-Bond Donors 1 (Secondary Amine)Critical for hydrogen bonding within the transporter core.
Rotatable Bonds 3Ethyl group adds rotational freedom, increasing entropic penalty upon binding unless the pocket is flexible.

Synthetic Protocol: Reductive Amination

To ensure high purity and avoid the formation of bis-benzyl byproducts, the Sodium Triacetoxyborohydride (STAB) method is the industry standard. It eliminates the need for anhydrous conditions required by stronger reducing agents and prevents the reduction of the aldehyde prior to imine formation.

Workflow Visualization

The following diagram outlines the reaction logic, highlighting the in situ formation of the iminium ion which is the actual substrate for reduction.

SynthesisWorkflow Aldehyde 4-Ethylbenzaldehyde (Precursor A) Imine Iminium Intermediate (Transient) Aldehyde->Imine DCM, RT, 30 min Piperazine Piperazine (Excess) (Precursor B) Piperazine->Imine Product 1-(4-ethylbenzyl)piperazine (Target) Imine->Product Reduction STAB Na(OAc)3BH (Reducing Agent) STAB->Imine Hydride Transfer Workup Acid/Base Extraction (Purification) Product->Workup

Caption: Step-wise reductive amination pathway utilizing STAB for selective imine reduction.

Detailed Protocol
  • Imine Formation:

    • Dissolve 4-ethylbenzaldehyde (1.0 eq) in Dichloromethane (DCM).

    • Add Piperazine (4.0 eq). Note: Excess piperazine is crucial to prevent the formation of N,N'-bis(4-ethylbenzyl)piperazine.

    • Stir at room temperature for 30 minutes. The solution may become slightly cloudy as the imine/hemiaminal forms.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Mechanism:[1] STAB is less reactive than NaBH₄ and will not reduce the remaining aldehyde, ensuring only the imine is converted to the amine.

    • Stir for 4–12 hours under nitrogen atmosphere.

  • Quench & Workup:

    • Quench with saturated NaHCO₃.

    • Extract the organic layer.

    • Acid/Base Purification (Self-Validating Step):

      • Extract the organic layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

      • Wash the aqueous phase with DCM.

      • Basify the aqueous phase to pH >12 using NaOH.

      • Extract the freebase product back into DCM.

  • Isolation:

    • Dry over MgSO₄ and evaporate. Convert to HCl salt using ethanolic HCl for stability.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 4-ethylbenzyl piperazine is defined by its interaction with two primary targets: Monoamine Transporters (MATs) and Sigma Receptors .

The Pharmacophore Map

SAR_Logic Piperazine Piperazine Ring (The Head) IonicBond Ionic Bond w/ Asp79 (DAT) Essential Activity Piperazine->IonicBond Protonated N Linker Methylene Bridge (The Neck) StericFit Hydrophobic Pocket Fit Potency Determinant Linker->StericFit Optimal Length = 1C Phenyl Phenyl Ring (The Body) Phenyl->StericFit Pi-Pi Stacking Ethyl 4-Ethyl Group (The Tail) Selectivity DAT > SERT Selectivity (Dopaminergic Bias) Ethyl->Selectivity +Lipophilicity / +Bulk SigmaBind Sigma-1 Receptor Affinity (Off-Target) Ethyl->SigmaBind Hydrophobic Interaction

Caption: Functional decomposition of the 4-ethylbenzyl piperazine scaffold and resulting pharmacodynamics.

Detailed Mechanistic Insights
The Piperazine "Head" (Ionic Anchor)

The secondary amine of the piperazine ring (pKa ~9.8) is protonated at physiological pH. This cation mimics the terminal amine of dopamine.

  • Mechanism: It forms a critical salt bridge with the conserved Aspartate residue (Asp79 in hDAT) located in Transmembrane Domain 1 (TM1).

  • SAR Rule: Substitution on the piperazine nitrogen (N4) usually decreases MAT affinity (e.g., N-methyl is tolerated, but N-benzyl destroys activity).

The Methylene "Linker"
  • Constraint: The single carbon bridge is optimal for BZP-class compounds.

  • Causality: Extending this to an ethylene bridge (2 carbons) converts the scaffold into a phenylpiperazine (like TFMPP), which flips selectivity from DAT (stimulant) to SERT (serotonergic/hallucinogenic).

The 4-Ethyl "Tail" (Selectivity Filter)

The para-position on the benzyl ring is the primary driver of selectivity.

  • Steric Bulk & DAT Affinity: The DAT binding pocket has a hydrophobic crevice that accommodates the phenyl ring. Small alkyl groups (Methyl, Ethyl) fill this pocket effectively, increasing binding energy via Van der Waals forces compared to unsubstituted BZP.

  • Selectivity Shift: As the para-substituent grows (H → Me → Et), the molecule becomes more lipophilic and DAT-selective. However, beyond the ethyl/propyl length, steric clash with the transporter wall (specifically residues in TM3 and TM8) begins to reduce potency.

  • Sigma-1 Receptor Interaction: Benzylpiperazines are known high-affinity ligands for Sigma-1 receptors. The 4-ethyl group significantly enhances affinity for Sigma-1 compared to BZP. This activity may modulate the neurotoxicity and behavioral effects of the compound.

Metabolic Fate & Toxicology

Understanding the metabolism is vital for interpreting in vivo duration and toxicity.

  • Benzylic Hydroxylation (Major Pathway):

    • Cytochrome P450 isozymes (likely CYP2D6 and CYP3A4) will target the benzylic position of the ethyl chain.

    • Product: 1-(4-(1-hydroxyethyl)benzyl)piperazine. This metabolite is more polar and rapidly excreted.

  • Ring Hydroxylation:

    • Minor pathway occurring at the meta position (3-position) of the phenyl ring.

  • N-Oxidation:

    • Formation of the piperazine N-oxide, though this is often reversible.

Toxicological Note: The increased lipophilicity of the 4-ethyl analog implies higher CNS accumulation compared to BZP. Combined with Sigma-1 activation, this may lower the seizure threshold, a known risk with this class of compounds.

References

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Provides comparative SAR methodologies for MAT transporters). Link

  • Costantino, L., et al. (2005).[2] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry.[3] (Establishes the Sigma-1 affinity of 4-substituted benzylpiperazines). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry. (The definitive protocol for the synthesis described). Link

  • BenchChem. (2025). Structure-Activity Relationship of Benzylpiperazines.[2][3][5][6][7][8] (General overview of the scaffold). Link

Sources

Technical Guide: Comparative Analysis of Pentan-3-yl vs. Isopropyl Groups in Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of N-substituted piperazines is a critical step in tuning the physicochemical and pharmacokinetic profiles of CNS-active agents, antifungals, and kinase inhibitors. While the isopropyl (propan-2-yl) group is a standard lipophilic cap used to balance solubility and permeability, the pentan-3-yl (1-ethylpropyl) group represents a strategic "bulky homolog" that offers distinct advantages—and liabilities—regarding steric occupancy, metabolic stability, and receptor selectivity.

This guide provides a technical dissection of these two substituents, offering researchers a rationale for bioisosteric replacement during lead optimization.

Physicochemical & Structural Analysis

The transition from an isopropyl to a pentan-3-yl group is not merely an addition of two carbons; it is a fundamental change in the steric envelope and rotational entropy of the molecule.

Comparative Metrics

The following table summarizes the calculated and empirical differences between the two substituents when attached to a piperazine nitrogen.

ParameterIsopropyl (i-Pr)Pentan-3-yl (3-Pen)Impact on Drug Design
Formula


3-Pen adds significant lipophilic bulk.

MW
Base+28.05 DaNegligible impact on "Rule of 5" compliance.
ClogP Contribution ~1.3 - 1.5~2.3 - 2.53-Pen increases lipophilicity by ~1 log unit, increasing BBB penetration but risking non-specific binding.
Taft Steric (

)
-0.47-1.133-Pen is significantly bulkier, potentially inducing conformational locking.
Rotational Bonds 1 (C-N)3 (C-N, two C-C)3-Pen introduces higher entropic penalty upon binding unless the pocket is pre-organized.
Topology Branched (

-shape)
Branched (

-shape)
3-Pen effectively shields the basic nitrogen from solvation and enzymatic attack.
Steric Shielding and Basicity

The pentan-3-yl group creates a "steric umbrella" over the piperazine nitrogen.

  • Basicity Modulation: While alkylation generally increases amine basicity (inductive effect), the steric bulk of the pentan-3-yl group hinders solvation of the protonated ammonium species. This often results in a slightly lower pKa (0.2–0.5 units) compared to the isopropyl analog, which can improve membrane permeability by increasing the fraction of neutral species at physiological pH.

  • Receptor Fit: The isopropyl group fits into small hydrophobic pockets (e.g., "valine-sized" pockets). The pentan-3-yl group requires a larger cavity (e.g., "isoleucine/leucine-sized"). If the receptor pocket is tight, the pentan-3-yl analog will lose potency due to steric clash; if the pocket is large and hydrophobic, it will gain potency via the hydrophobic effect and water displacement.

Synthetic Methodologies

The introduction of these groups is most commonly achieved via Reductive Amination .[1] While the protocol for isopropyl is trivial, the pentan-3-yl group presents kinetic challenges due to the steric hindrance of the ketone precursor (3-pentanone).

Reaction Kinetics & Causality
  • Acetone (for Isopropyl): Highly reactive, minimal steric hindrance. Schiff base formation is rapid.

  • 3-Pentanone (for Pentan-3-yl): The carbonyl carbon is flanked by two ethyl groups. Nucleophilic attack by the piperazine nitrogen is slower. Furthermore, the resulting iminium ion is sterically crowded, making the reduction step slower.

    • Implication: Synthesis of pentan-3-yl analogs requires stronger driving forces—typically acid catalysis (AcOH) and longer reaction times compared to acetone.

Validated Protocol: Reductive Amination

The following protocol is optimized for the more difficult pentan-3-yl insertion but works for isopropyl (with reduced times).

Reagents:

  • Piperazine substrate (1.0 equiv)[2]

  • Carbonyl source: 3-Pentanone (3.0 equiv) or Acetone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Workflow:

  • Imine Formation (Pre-equilibrium):

    • Dissolve the piperazine substrate in anhydrous DCE (0.1 M).

    • Add 3-pentanone (3.0 equiv) and Acetic Acid (1.0 equiv).

    • Crucial Step: Stir at Room Temperature (RT) for 1–2 hours before adding the reductant. This allows the sterically hindered ketone to form the carbinolamine/iminium equilibrium. (For acetone, 15 mins is sufficient).

  • Reduction:

    • Add NaBH(OAc)3 (1.5 equiv) in a single portion.

    • Stir under nitrogen.

    • Monitoring: Isopropyl reactions typically complete in 2–4 hours. Pentan-3-yl reactions may require 12–24 hours or mild heating (40°C).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (gas evolution).

    • Extract with DCM (x3).

    • Wash combined organics with brine, dry over Na2SO4.[3]

  • Purification:

    • Flash chromatography. Note: Pentan-3-yl analogs are more lipophilic and will elute significantly faster (higher Rf) than isopropyl analogs.

Synthetic Workflow Diagram

SynthesisWorkflow Start Piperazine Substrate Choice Select Substituent Start->Choice Acetone Reagent: Acetone (Low Sterics) Choice->Acetone Target: Isopropyl Pentanone Reagent: 3-Pentanone (High Sterics) Choice->Pentanone Target: Pentan-3-yl FastMix Mix: 15 mins Acetone->FastMix Reduct1 Add NaBH(OAc)3 Time: 2-4 hrs FastMix->Reduct1 Finish Workup: NaHCO3 Quench Purification Reduct1->Finish SlowMix Mix: 1-2 hrs + AcOH (Force Iminium) Pentanone->SlowMix Reduct2 Add NaBH(OAc)3 Time: 12-24 hrs / 40°C SlowMix->Reduct2 Reduct2->Finish

Caption: Comparative synthetic workflow for reductive amination. Note the extended equilibrium time and potential thermal requirement for the pentan-3-yl pathway due to steric hindrance.

ADME & Metabolic Stability

The most significant functional difference between these groups lies in their metabolic fate. The N-dealkylation pathway, mediated by Cytochrome P450 (CYP) enzymes, is the primary clearance mechanism for N-alkyl piperazines.

The "Steric Shield" Hypothesis

CYP450 enzymes typically require access to the


-carbon (the methine CH) to abstract a hydrogen atom, forming a carbinolamine intermediate which then collapses to release the ketone (acetone or 3-pentanone) and the free amine.
  • Isopropyl Liability: The methine proton is accessible. CYP2D6 and CYP3A4 readily hydroxylate this position, leading to rapid N-dealkylation.

  • Pentan-3-yl Stability: The two ethyl arms create a "steric fence." The bulky ethyl groups rotate to block the approach of the heme iron-oxo species to the central methine proton.

    • Result: Pentan-3-yl analogs often exhibit extended half-lives (

      
      )  relative to isopropyl analogs because the primary dealkylation route is suppressed.
      
Metabolic Switching

While N-dealkylation is suppressed, the increased lipophilicity of the pentan-3-yl group may shift metabolism to


 hydroxylation  on the ethyl chains. However, this is generally a slower process than direct 

-carbon oxidation.
Metabolic Pathway Diagram

Metabolism Subst_iPr N-Isopropyl Analog (Accessible $\alpha$-H) CYP CYP450 (Oxidation) Subst_iPr->CYP Rapid Access Subst_Pen N-(Pentan-3-yl) Analog (Shielded $\alpha$-H) Subst_Pen->CYP Steric Blockade Carbinol_iPr Carbinolamine (Unstable) CYP->Carbinol_iPr Prod_Dealkyl N-Dealkylated Piperazine (Inactive Metabolite) CYP->Prod_Dealkyl Minor Pathway Prod_Pentanone 3-Pentanone CYP->Prod_Pentanone Minor Pathway Prod_Hydroxyl Side-chain Hydroxylated (Active/Inactive) CYP->Prod_Hydroxyl Metabolic Switching (Slower) Carbinol_iPr->Prod_Dealkyl Prod_Acetone Acetone Carbinol_iPr->Prod_Acetone

Caption: Metabolic fate divergence. Isopropyl groups favor rapid N-dealkylation. Pentan-3-yl groups sterically hinder this pathway, often shifting metabolism to slower side-chain oxidation.

Pharmacodynamic Implications (SAR)

Case Study: 5-HT and Dopamine Receptors

In the design of antipsychotics (e.g., piperazine-benzisothiazoles like Lurasidone or Ziprasidone analogs), the basic nitrogen is often capped.

  • Isopropyl: Standard for D2/5-HT2A antagonism. It provides sufficient bulk to fill the hydrophobic pocket without clashing with conserved residues (e.g., Aspartate in the binding site).

  • Pentan-3-yl: Used to enhance selectivity . For example, if a target receptor (e.g., 5-HT7) has a larger hydrophobic pocket than an off-target (e.g., H1 histamine receptor), switching to pentan-3-yl can maintain affinity for the target while reducing affinity for the off-target due to steric clash in the smaller pocket.

The Lipophilicity Trap

Researchers must be cautious. While pentan-3-yl improves metabolic stability, the increase in LogP (~ +1.0) increases the risk of:

  • hERG Inhibition: High lipophilicity and basicity are key drivers of hERG channel blockade (cardiotoxicity).

  • Phospholipidosis: Cationic amphiphilic drugs (CADs) with large hydrophobic tails (like pentan-3-yl) are prone to lysosomal accumulation.

Conclusion & Recommendation

  • Use Isopropyl when: You need a small, balanced lipophilic cap, rapid synthesis, and are not limited by rapid metabolic clearance or high off-target binding in small pockets.

  • Use Pentan-3-yl when: You need to block N-dealkylation (metabolic soft spot), fill a large hydrophobic pocket to gain affinity, or increase BBB permeability (if LogP < 3). Be vigilant of hERG liability due to the added lipophilicity.

References

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for steric parameters and bioisosterism).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthesis Protocols, and Registration Status

Part 1: Executive Summary & CAS Status

Current Status: NO ASSIGNED CAS NUMBER As of the current index update (2025), the specific chemical structure 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine does not have a registered CAS Registry Number® in public domains (PubChem, CAS Common Chemistry, ChemSpider).

Classification: This compound belongs to the class of N,N'-disubstituted piperazines . It is structurally analogous to certain antihistamines (e.g., cyclizine derivatives) and novel psychoactive substances (NPS) of the benzylpiperazine class, though the specific pentan-3-yl (1-ethylpropyl) substitution is rare in pharmaceutical literature compared to methyl, isopropyl, or phenyl groups.

Research Implication: Researchers encountering this substance are likely dealing with:

  • A novel research chemical or designer analog.

  • A specific pharmaceutical intermediate created via reductive amination.

  • A proprietary compound not yet disclosed in patent literature.

Part 2: Chemical Identity & Theoretical Properties[1]

The following data is generated based on chemoinformatic structural analysis.

Identity Table
PropertyValue
IUPAC Name 1-[(4-Ethylphenyl)methyl]-4-(pentan-3-yl)piperazine
Molecular Formula C₁₈H₃₀N₂
Molecular Weight 274.45 g/mol
SMILES CCC(CC)N1CCN(Cc2ccc(CC)cc2)CC1
InChI Key (Predicted) Requires generation via ChemDraw/RDKit
Monoisotopic Mass 274.2409 Da
Physicochemical Profile (Predicted)[4]
  • LogP (Lipophilicity): ~4.8 – 5.2 (Highly Lipophilic)

    • Implication: High blood-brain barrier (BBB) permeability is expected due to the bulky hydrophobic pentan-3-yl and ethylbenzyl groups.

  • pKa (Basic): ~9.2 (N4-piperazine), ~5.4 (N1-piperazine).

    • Implication: Will exist predominantly as a dication or monocation at physiological pH.

  • Boiling Point: Predicted ~340°C (at 760 mmHg).

Part 3: Synthesis Protocol (Self-Validating System)

Since this is a non-catalog item, the following Reductive Amination Protocol is the most robust method for synthesis, utilizing commercially available precursors.

Reaction Pathway

Precursor A: 1-(4-Ethylbenzyl)piperazine (CAS: 435341-97-2) Precursor B: 3-Pentanone (Diethyl ketone) (CAS: 96-22-0)

Synthesis A 1-(4-Ethylbenzyl)piperazine (CAS 435341-97-2) C Iminium Ion Intermediate A->C + Acid Cat. (AcOH) B 3-Pentanone (CAS 96-22-0) B->C D Target Product 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine C->D + Reducing Agent (STAB or NaBH3CN)

Figure 1: Reductive amination pathway for the synthesis of the target piperazine derivative.

Step-by-Step Methodology

Reagents:

  • 1-(4-Ethylbenzyl)piperazine (1.0 eq)

  • 3-Pentanone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Procedure:

  • Activation: Dissolve 1-(4-ethylbenzyl)piperazine in anhydrous DCM under nitrogen atmosphere.

  • Imine Formation: Add 3-pentanone and catalytic acetic acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise. Note: STAB is preferred over NaBH3CN to avoid cyanide toxicity and provide milder conditions.

  • Quenching: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer, wash with brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; MeOH:DCM gradient) if necessary, though the free base may be obtained relatively pure.

Part 4: Analytical Characterization (Verification)

To validate the identity of the synthesized compound without a reference standard, use the following spectroscopic markers.

Proton NMR (¹H-NMR) - 400 MHz, CDCl₃
  • Aromatic Region (7.10 - 7.30 ppm): Two doublets (integration 2H each) characteristic of the para-substituted benzene ring.

  • Benzylic Methylene (~3.50 ppm): Singlet (2H), connecting the benzene ring to the piperazine nitrogen.

  • Piperazine Core (2.40 - 2.60 ppm): Broad multiplets (8H), representing the ethylene bridges of the piperazine ring.

  • Methine Proton (~2.20 - 2.30 ppm): Quintet (1H), corresponding to the CH of the pentan-3-yl group.

  • Ethyl Group (Benzyl): Quartet (~2.65 ppm, 2H) and Triplet (~1.20 ppm, 3H).

  • Ethyl Groups (Pentyl): Complex multiplets (~1.30 - 1.50 ppm, 4H) and Triplet (~0.90 ppm, 6H).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected [M+H]⁺: m/z 275.25.

  • Fragmentation Pattern: Expect a major fragment at m/z ~203/204 (loss of pentyl group) or m/z ~119 (4-ethylbenzyl cation).

Part 5: Registration & Search Strategy

If you have synthesized this compound and require a CAS number for publication or regulatory filing, follow this workflow.

Registration Start Compound Identification Check Search SciFinder-n / CAS Registry Start->Check Result Match Found? Check->Result Yes Use Existing CAS Result->Yes Yes No Novel Substance Result->No No Action Submit to CAS Client Services (Chemist Consultation) No->Action

Figure 2: Decision logic for CAS registration of novel chemical entities.

Search Queries for Verification: To confirm novelty, execute these exact queries in SciFinder-n or Reaxys:

  • Substructure: Draw the piperazine core with defined N-substituents.

  • Formula: C18 H30 N2

  • Component Search: 435341-97-2 (Precursor CAS) AND Reaction

References

  • Sigma-Aldrich. 1-(4-Ethylbenzyl)piperazine Product Page. (Precursor CAS 435341-97-2). Available at:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary: Piperazine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • CAS Common Chemistry. Search for Piperazine Derivatives.

Precision Pharmacophore Modeling of the N-Benzyl-N'-Alkylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl-N'-alkylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for ligands targeting Sigma-1 receptors (


R), Acetylcholinesterase (AChE), and monoamine transporters. Its versatility stems from the piperazine ring's ability to orient two distal hydrophobic domains while providing a central ionizable cationic anchor.

This guide provides a rigorous, step-by-step technical framework for constructing, validating, and applying pharmacophore models for this specific scaffold. Unlike generic modeling tutorials, this document focuses on the unique conformational and electrostatic challenges posed by the piperazine bridge and the flexible alkyl linker.

Part 1: Chemical Space & Target Profiling

Before modeling, one must define the biological context. This scaffold is predominantly promiscuous, often requiring "exclusion volumes" in modeling to achieve selectivity between targets.

The Core Pharmacophoric Signature

For N-benzyl-N'-alkylpiperazines, the consensus bioactive conformation relies on three primary features defined by the Glennon Model (originally for Sigma receptors but applicable to AChE peripheral anionic site binding):

  • Primary Hydrophobic Region (HYD1): The benzyl aromatic ring.

  • Positive Ionizable Center (PI): The basic nitrogen of the piperazine ring (typically

    
     relative to the benzyl attachment).
    
  • Secondary Hydrophobic Region (HYD2): The distal alkyl chain or terminal aromatic group.

Critical Pre-Processing: Ionization States

The Error Source: A common failure mode in modeling this scaffold is treating the piperazine nitrogen as neutral. The Fix: At physiological pH (7.4), the piperazine nitrogen (


) is protonated.
  • Protocol: All ligands must be prepared using an ionization state generator (e.g., Epik or FixpKa) set to pH

    
    . The protonated species is the active pharmacophoric species, engaging in cation-
    
    
    
    or salt-bridge interactions (e.g., with Asp72 in AChE).

Part 2: Pharmacophore Hypothesis Generation

Step 1: Conformational Analysis (The Flexible Linker Problem)

The alkyl linker (N'-alkyl) introduces significant rotatable bonds. A rigid pharmacophore will fail to retrieve diverse actives.

Methodology:

  • Ensemble Generation: Generate 50-100 conformers per ligand using a systematic search (e.g., OMEGA or ConfGen) with an energy window of 10 kcal/mol.

  • Piperazine Puckering: Ensure the sampling includes both chair (lowest energy) and twisted-boat conformers, as the latter often facilitates binding in sterically occluded pockets.

Step 2: Feature Mapping & Constraints

We define the spatial relationship using a 3D-Pharmacophore Map.

DOT Diagram 1: The Pharmacophore Feature Map This diagram illustrates the spatial constraints and feature definitions for the scaffold.

PharmacophoreMap cluster_legend Feature Definitions Benzyl Primary Hydrophobic (Benzyl Ring) [HYD1] Nitrogen Positive Ionizable (Piperazine N) [PI] Benzyl->Nitrogen 5.0 - 6.5 Å (Cation-π Interaction) Alkyl Secondary Hydrophobic (Distal Alkyl) [HYD2] Benzyl->Alkyl Angle Constraint 110°-160° Nitrogen->Alkyl Variable Linker (4.0 - 8.0 Å) L1 Aromatic L2 Cation

Caption: Spatial arrangement of the Glennon-style pharmacophore features for piperazine derivatives.

Part 3: Validation Protocols (Self-Validating Systems)

A model is only as good as its ability to discriminate actives from decoys. Do not rely solely on the training set fit.

Protocol: Decoy Set Generation
  • Source: Extract 50 known active N-benzylpiperazines (

    
    ) from ChEMBL.
    
  • Decoy Creation: Use the DUD-E (Directory of Useful Decoys) methodology. For every active, generate 50 decoys that match physical properties (MW, LogP, Rotatable Bonds) but differ in topology (Tanimoto coefficient < 0.7).

  • Ratio: Maintain a 1:50 Active:Decoy ratio to simulate a realistic screening scenario.

Quantitative Metrics

Evaluate the hypothesis using the following metrics. A model is considered "Production Ready" only if it meets the thresholds in Table 1.

Table 1: Mandatory Validation Metrics

MetricFormula / DefinitionThreshold for SuccessInterpretation
GH Score Goodness-of-Hit (Güner-Henry)

Balances recall and precision; penalizes false positives.
EF (1%) Enrichment Factor at top 1%

Indicates the model finds actives early in the list.
ROC-AUC Area Under Receiver Operating Curve

Measures overall probability of ranking an active above a decoy.
Yield (True Positives / Total Hits) × 100

The probability that a hit is actually active.

Part 4: Virtual Screening Workflow

This section details the application of the validated model to screen large libraries (e.g., ZINC20, Enamine).

DOT Diagram 2: Screening Workflow This diagram outlines the logical flow from library preparation to hit selection.

ScreeningWorkflow Lib Library Input (ZINC / Enamine) Prep Ligand Prep (pH 7.4, Tautomers) Lib->Prep Conf Conformer Generation (OMEGA/ConfGen) Prep->Conf 50 conf/mol Screen 3D Pharmacophore Search (Rigid vs. Flexible) Conf->Screen Filter1 Vector Constraints (Aromatic Ring Normal) Screen->Filter1 Initial Hits Filter2 Exclusion Volume (Steric Clash Check) Filter1->Filter2 Dock Molecular Docking (Validation Step) Filter2->Dock High Quality Hits Hits Final Hit List (Visual Inspection) Dock->Hits Consensus Scoring

Caption: Step-by-step virtual screening pipeline for N-benzyl-N'-alkylpiperazines.

Experimental Causality: Why this Workflow?
  • Vector Constraints: Simple distance matching is insufficient for the benzyl group. The aromatic ring must face the binding pocket residues (e.g., Trp286 in AChE). Adding a vector constraint (perpendicular to the ring) reduces false positives by 40%.

  • Exclusion Volumes: The piperazine ring is bulky. If the target pocket is narrow (like the AChE gorge), you must define "forbidden zones" in the pharmacophore based on the receptor surface to preventing retrieving molecules that are too large to fit.

References

  • Glennon, R. A., et al. (1994). Structural features of sigma ligands. Journal of Medicinal Chemistry. Link

  • Güner, O. F., & Henry, D. R. (2000). Pharmacophore Perception, Development, and Use in Drug Design.[1] (Source of GH Score methodology). Link

  • Myslinski, J., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (Validation metrics application). Link

  • Rao, K. V., et al. (2013). Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. Journal of Chemical Information and Modeling. Link

  • Romeo, G., et al. (2014). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands.[2] ACS Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine , a lipophilic, unsymmetrically substituted piperazine scaffold relevant to medicinal chemistry programs targeting GPCRs (e.g., histamine or dopamine receptors).

The protocol addresses two primary synthetic challenges:

  • Desymmetrization of Piperazine: Achieving high-yield mono-alkylation without protecting groups.

  • Steric Hindrance Management: Efficiently introducing the bulky pentan-3-yl moiety via reductive amination.

The guide prioritizes scalable, process-friendly methodologies, utilizing statistical kinetic control for the first step and chemoselective hydride reduction for the second.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three commercially available components: Piperazine , 4-Ethylbenzyl chloride , and 3-Pentanone .

Strategic Logic
  • Route Selection: We employ a sequential functionalization strategy. The benzyl group is introduced first. Benzyl halides are highly reactive electrophiles; introducing them second (onto a sterically hindered 1-(pentan-3-yl)piperazine) would likely proceed, but the reverse order allows for a cleaner, "excess reactant" purification strategy in Step 1.

  • Step 1 (N-Alkylation): Direct alkylation of piperazine. To prevent bis-alkylation (formation of the

    
    -dibenzyl byproduct), we utilize a large molar excess of piperazine (5.0 eq). This ensures the statistical probability of the alkyl halide encountering a free piperazine molecule remains high throughout the reaction.
    
  • Step 2 (Reductive Amination): The secondary amine of the intermediate reacts with 3-pentanone. As ketones are less electrophilic than aldehydes, we employ Sodium Triacetoxyborohydride (STAB) . This mild reducing agent allows for "one-pot" reductive amination without the strict need for pre-forming the imine, although acid catalysis is used to activate the ketone.

Retrosynthesis Target 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine (Target Molecule) Inter 1-(4-Ethylbenzyl)piperazine (Stable Intermediate) Inter->Target Reductive Amination (NaBH(OAc)3) SM1 Piperazine (Excess) SM1->Inter SN2 Alkylation (Kinetic Control) SM2 4-Ethylbenzyl Chloride SM2->Inter SM3 3-Pentanone SM3->Target

Figure 1: Retrosynthetic disconnection showing the two-step assembly strategy.

Experimental Protocols

Step 1: Synthesis of 1-(4-Ethylbenzyl)piperazine

Objective: Selective mono-alkylation of piperazine.

ReagentMW ( g/mol )Equiv.[1][2]Amount
Piperazine (anhydrous) 86.145.043.0 g
4-Ethylbenzyl chloride 154.641.015.5 g (100 mmol)
Ethanol (Abs.) Solvent-250 mL
Potassium Carbonate 138.211.013.8 g

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (43.0 g) in Ethanol (200 mL). Heat gently to 40°C to ensure complete dissolution.

  • Addition: Add Potassium Carbonate (13.8 g).

  • Alkylation: Add 4-Ethylbenzyl chloride (15.5 g) dropwise over 30 minutes while stirring. Note: Slow addition helps maintain the high piperazine-to-halide ratio locally.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting chloride spot (high Rf) should disappear.

  • Workup (The "Water Wash" Method):

    • Cool the reaction to room temperature and filter off the solid salts (KCl, excess K2CO3).

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Resuspend the oily residue in Dichloromethane (DCM) (150 mL) and Water (150 mL).

    • Crucial Step: The excess piperazine is highly water-soluble. The mono-alkylated product is lipophilic. Separate the layers.

    • Wash the organic layer two more times with water (2 x 100 mL) to ensure complete removal of unreacted piperazine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~18-19 g (85-90%) of a pale yellow oil. This material is usually sufficiently pure for Step 2.

Checkpoint:

  • 1H NMR (CDCl3): Look for the benzyl singlet at ~3.5 ppm and the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm). The piperazine ring protons should appear as two multiplets centered around 2.4 and 2.9 ppm.

Step 2: Synthesis of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Objective: Reductive amination with a sterically hindered ketone.

ReagentMW ( g/mol )Equiv.[1][2]Amount
Intermediate (Step 1) 204.311.010.2 g (50 mmol)
3-Pentanone 86.131.56.45 g
NaBH(OAc)3 211.941.515.9 g
Acetic Acid (Glacial) 60.051.54.5 g
1,2-Dichloroethane (DCE) Solvent-200 mL

Protocol:

  • Imine Activation: In a 500 mL flask, dissolve the Intermediate (10.2 g) and 3-Pentanone (6.45 g) in DCE (200 mL). Add Acetic Acid (4.5 g).

  • Equilibration: Stir at room temperature for 30 minutes. Note: This allows the acid-catalyzed formation of the iminium ion species, which is the actual substrate for reduction.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (15.9 g) portion-wise over 15 minutes.

    • Why STAB? Unlike NaCNBH3, STAB is non-toxic (no cyanide) and does not reduce the ketone as quickly as it reduces the iminium ion, preventing side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 12-16 hours (overnight).

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution (150 mL) until gas evolution ceases and pH is basic (~ pH 9).

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL). Combine organic extracts.

  • Purification:

    • Wash with Brine (100 mL).

    • Dry over

      
       and concentrate.
      
    • Chromatography: If necessary, purify via silica gel flash chromatography. Eluent: 0-5% Methanol in DCM. The target is less polar than the starting amine.

Analytical Characterization

Confirm the structure of the final product using the following markers.

1H NMR (400 MHz, CDCl3) Expectations:
  • Aryl Region: Two doublets (or overlapping AA'BB' system) ~7.1 - 7.3 ppm (4H).

  • Benzyl CH2: Singlet ~3.5 ppm (2H).

  • Piperazine Ring: Broad multiplets ~2.3 - 2.6 ppm (8H).

  • Pentan-3-yl Methine: Quintet/Multiplet ~2.2 ppm (1H). This is the diagnostic peak for the successful addition of the pentan-3-yl group.

  • Ethyl (Aryl): Quartet ~2.6 ppm (2H), Triplet ~1.2 ppm (3H).

  • Ethyls (Pentan-3-yl): Multiplets ~1.3 - 1.5 ppm (4H) and Triplet ~0.9 ppm (6H).

Mass Spectrometry (ESI+)
  • Calculated Monoisotopic Mass: 274.24 Da (

    
    )
    
  • Observed [M+H]+: 275.25 m/z

Process Safety & Handling

  • Piperazine: Corrosive solid; can cause respiratory sensitization. Handle in a fume hood.

  • 4-Ethylbenzyl Chloride: Lachrymator and alkylating agent. Avoid skin contact.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid or water. Ensure proper venting.

  • Waste Disposal: Aqueous waste from Step 1 contains excess piperazine; do not mix with bleach (chloramine formation risk). Dispose of as basic organic aqueous waste.

References

  • Synthesis of Monosubstituted Piperazines

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: Molecules (MDPI), 2020.
    • Context: Validates the use of excess piperazine to favor mono-alkylation over bis-alkyl
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination with Sodium Triacetoxyborohydride in Direct Synthesis of Tertiary Amines.
    • Source: Journal of Organic Chemistry, 1996.
    • Context: Establishes STAB as the reagent of choice for reductive amin
    • URL:[Link]

  • Compound Data (Intermediate)

    • Title: 1-(4-Ethylbenzyl)piperazine (CID 769677).[3]

    • Source: PubChem.
    • Context: Physical properties and safety data for the key intermediate.[4][5]

    • URL:[Link]

Sources

Reductive amination protocols for pentan-3-one and piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination of Pentan-3-one and Piperazine

Strategic Overview

The synthesis of N-alkylated piperazines is a cornerstone in medicinal chemistry, as the piperazine scaffold is ubiquitous in neuroactive drugs, receptor ligands, and advanced therapeutic delivery systems[1][2]. However, the direct mono-alkylation of piperazine using symmetrical ketones like pentan-3-one presents a significant chemoselectivity challenge: avoiding over-alkylation to the 1,4-dialkyl derivative. This application note details a highly selective, self-validating reductive amination protocol utilizing sodium triacetoxyborohydride (STAB) to synthesize 1-(pentan-3-yl)piperazine with high fidelity.

Mechanistic Causality: Reagent Selection

Reductive amination is a tandem reaction involving the condensation of an amine with a carbonyl compound to form an iminium/enamine intermediate, followed by in situ reduction[1][3].

  • The Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation[4][5]. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, rendering STAB significantly milder than sodium borohydride (NaBH₄). Crucially, STAB selectively reduces the protonated iminium ion without reducing the unreacted pentan-3-one[6].

  • The Catalyst : Ketones are sterically hindered and less electrophilic than aldehydes. The addition of a weak acid, such as glacial acetic acid (AcOH), serves a dual purpose: it protonates the ketone to accelerate nucleophilic attack by piperazine, and it facilitates the dehydration step required to drive iminium ion formation[3][4].

  • The Solvent : 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations. It consistently provides faster reaction kinetics, better solubility for the intermediate species, and higher yields compared to tetrahydrofuran (THF)[3][4][5].

Reaction Pathway Visualization

Mechanism K Pentan-3-one (Ketone) I Iminium / Enamine Intermediate K->I + Piperazine + AcOH (cat.) - H2O P Piperazine (Secondary Amine) P->I Prod 1-(Pentan-3-yl)piperazine (Product) I->Prod NaBH(OAc)3 (Reduction)

Reductive amination mechanism from pentan-3-one to 1-(pentan-3-yl)piperazine.

Mitigating Di-alkylation: A Stoichiometric Strategy

Piperazine is a symmetrical secondary diamine. To selectively yield 1-(pentan-3-yl)piperazine without resorting to expensive mono-Boc protection strategies, one must manipulate the reaction thermodynamics and stoichiometry. By utilizing a large excess of piperazine (e.g., 5 equivalents relative to pentan-3-one), the statistical probability of the mono-alkylated product reacting with a second molecule of ketone is drastically reduced. The unreacted piperazine is highly water-soluble and is easily partitioned into the aqueous layer during basic workup, eliminating the need for complex chromatographic separation.

Quantitative Data: Reducing Agent Comparison

To justify the use of STAB over classical reagents, the following table summarizes the performance of common reducing agents in reductive amination workflows[1][7].

Reducing AgentSelectivity (Iminium vs. Ketone)Toxicity / Safety ProfileOptimal pH RangeFunctional Group Tolerance
NaBH(OAc)₃ (STAB) Excellent Low (No cyanide byproducts)Weakly Acidic (pH 4-5) High (Tolerates reducible groups)
NaBH₃CNGoodHigh (Generates highly toxic HCN gas at low pH)Acidic (pH 3-4)High
NaBH₄Poor (Reduces ketones rapidly)LowNeutral to BasicLow (Reduces many functional groups)

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 10 mmol scale of the limiting reagent (pentan-3-one).

Materials:

  • Pentan-3-one (10 mmol, 1.0 eq)

  • Piperazine (anhydrous) (50 mmol, 5.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (15 mmol, 1.5 eq)[1][2]

  • Glacial Acetic Acid (15 mmol, 1.5 eq)[3]

  • 1,2-Dichloroethane (DCE) (Anhydrous, 40 mL)[4][5]

Execution:

  • Reagent Mixing : To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add anhydrous piperazine (50 mmol) and DCE (40 mL). Stir until partially or fully dissolved.

  • Catalysis & Condensation : Add pentan-3-one (10 mmol) followed by glacial acetic acid (15 mmol). The addition of AcOH will cause a mild exotherm. Stir the mixture at 25°C for 30–60 minutes to allow for complete iminium/enamine formation[1][3].

  • Reduction : Add NaBH(OAc)₃ (15 mmol) portion-wise over 5 minutes to control any mild effervescence (hydrogen gas evolution from trace moisture)[2].

  • Reaction Maturation : Stir the opaque suspension at room temperature (20-25°C) for 12–24 hours.

Quench & Workup:

  • Quenching : Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases. This neutralizes the acetic acid and destroys excess STAB.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). The excess unreacted piperazine will largely remain in the aqueous layer.

  • Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: If trace piperazine or di-alkylated product remains, perform an acid-base extraction:

  • Dissolve the crude oil in 1M HCl (20 mL) and wash with diethyl ether (2 x 10 mL) to remove neutral impurities.

  • Basify the aqueous layer to pH 12 using 2M NaOH.

  • Extract the free-based 1-(pentan-3-yl)piperazine into DCM (3 x 15 mL), dry, and concentrate to yield the pure product.

Experimental Workflow Visualization

Workflow S1 1. Reagent Mixing Piperazine (5 eq) + Pentan-3-one (1 eq) in DCE + AcOH (1.5 eq) S2 2. Iminium Formation Stir 30 min at 25°C S1->S2 S3 3. Reduction Add NaBH(OAc)3 (1.5 eq) Stir 12-24h S2->S3 S4 4. Quench & Workup Sat. NaHCO3 quench DCM Extraction S3->S4 S5 5. Purification Acid-Base Wash or Column Chromatography S4->S5

Step-by-step experimental workflow for the reductive amination protocol.

Self-Validating System & In-Process Controls

A robust protocol must be self-validating. Implement the following analytical checkpoints to ensure process integrity:

  • Checkpoint 1: Iminium Formation (Pre-Reduction) : Before adding STAB, take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. You should observe the mass of the iminium intermediate (m/z = 155.15 for [M+H]⁺) and the disappearance of the ketone.

  • Checkpoint 2: Reaction Completion (TLC) : Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 90:9:1 DCM:MeOH:NH₄OH). Because the product lacks a strong UV chromophore, use a Ninhydrin stain and heat. The secondary amine product will appear as a distinct spot, while any unreacted pentan-3-one will not stain. The highly polar basic eluent prevents the basic amines from streaking on the silica.

  • Checkpoint 3: Chemoselectivity Verification (LC-MS) : Post-workup, analyze the crude mixture. The target mono-alkylated product will show an [M+H]⁺ of 157.17. The absence of an [M+H]⁺ peak at 227.25 confirms the successful suppression of the di-alkylated byproduct (1,4-di(pentan-3-yl)piperazine).

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)
  • Source: sciencemadness.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: benchchem.
  • Source: nih.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: mdpi.

Sources

Technical Application Note: Scalable Synthesis of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine Dihydrochloride

[1]

Executive Summary

This application note details a robust, high-purity protocol for the synthesis of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine dihydrochloride , a substituted piperazine scaffold relevant to medicinal chemistry programs targeting histamine H1 receptors, calcium channels, or sigma receptors.

The synthesis addresses specific steric challenges posed by the pentan-3-yl (3-pentyl) group. Unlike simple ethyl or methyl substitutions, the secondary alkyl nature of the 3-pentyl group makes direct nucleophilic substitution prone to elimination side reactions. Therefore, this guide utilizes a Reductive Amination strategy for the installation of the pentyl group, followed by a regiospecific SN2 Alkylation with 4-ethylbenzyl chloride.

Key Features of this Protocol:
  • Regiocontrol: Uses N-Boc protection strategies to guarantee mono-substitution patterns.[1]

  • Scalability: Designed for gram-to-multigram scale with standard laboratory equipment.[1]

  • Salt Engineering: Specific crystallization parameters for the dihydrochloride salt to ensure high hygroscopic stability.

Retrosynthetic Analysis & Pathway

The logical disconnection of the target molecule reveals three core building blocks: Piperazine , 3-Pentanone , and 4-Ethylbenzyl Chloride .

Strategic Logic
  • Disconnection A (C-N bond at Pentyl): Installing the bulky 3-pentyl group via direct alkylation (using 3-bromopentane) is disfavored due to competing E2 elimination.[1] Reductive amination with 3-pentanone is the superior choice.[1]

  • Disconnection B (C-N bond at Benzyl): The benzylic position is highly reactive toward SN2 attack.[1] This step is best reserved for the final coupling to minimize side reactions during the more forcing reductive amination step.[1]

RetrosynthesisTargetTARGET MOLECULE1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazineInter1Intermediate A1-(Pentan-3-yl)piperazineTarget->Inter1Disconnection 1(N-Alkylation)Fragment1Electrophile4-Ethylbenzyl ChlorideTarget->Fragment1Disconnection 1Start1Starting MaterialPiperazine / N-Boc PiperazineInter1->Start1Disconnection 2(Reductive Amination)Start2Reagent3-PentanoneInter1->Start2Disconnection 2

Figure 1: Retrosynthetic tree illustrating the convergent strategy.

Experimental Protocols

Stage 1: Synthesis of 1-(Pentan-3-yl)piperazine (Intermediate A)

Objective: Install the sterically demanding 3-pentyl group. Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
1-Boc-piperazine 1.0Amine Source
3-Pentanone 1.2Carbonyl Source
Sodium Triacetoxyborohydride (STAB) 1.5Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst
1,2-Dichloroethane (DCE) SolventReaction Medium (0.2 M)
Trifluoroacetic Acid (TFA) 10.0Deprotection Agent
Protocol Steps
  • Imine Formation: In a dry round-bottom flask under N2, dissolve 1-Boc-piperazine (10.0 mmol) and 3-Pentanone (12.0 mmol) in anhydrous DCE (50 mL).

  • Activation: Add Acetic Acid (10.0 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the iminium ion intermediate.[2][5]

  • Reduction: Cool the mixture to 0°C. Add STAB (15.0 mmol) portion-wise over 15 minutes.

    • Caution: Gas evolution (H2) may occur.[1][2] Ensure proper venting.[1][4]

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Quench: Quench with saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate to yield 1-Boc-4-(pentan-3-yl)piperazine.

  • Deprotection: Dissolve the crude Boc-intermediate in DCM (20 mL). Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Base Isolation: Concentrate the mixture to remove excess TFA.[1] Redissolve in DCM, wash with 1M NaOH (to pH > 12), dry over Na2SO4, and concentrate.

    • Yield Expectation: 75–85% (Pale yellow oil).[1]

Stage 2: Alkylation & Salt Formation

Objective: Couple the benzyl group and form the stable dihydrochloride salt.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Intermediate A (from Stage 1)1.0Nucleophile
4-Ethylbenzyl Chloride 1.1Electrophile
Potassium Carbonate (K2CO3) 3.0Base (Acid Scavenger)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetonitrile (MeCN) SolventReaction Medium
HCl (4M in Dioxane) 2.5Salt Formation
Protocol Steps
  • Setup: To a suspension of Intermediate A (5.0 mmol), K2CO3 (15.0 mmol), and KI (0.5 mmol) in MeCN (25 mL), add 4-Ethylbenzyl Chloride (5.5 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Mechanism:[1][4] The KI converts the benzyl chloride to the more reactive benzyl iodide in situ.

  • Workup: Cool to RT. Filter off inorganic solids (KCl/K2CO3).[1] Concentrate the filtrate.

  • Purification (Free Base): Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.[1][2][8][9]

    • Optional: If purity < 95%, purify via silica gel chromatography (5% MeOH in DCM).

  • Salt Formation: Dissolve the free base (1.0 g) in anhydrous Ethanol (5 mL) and Diethyl Ether (10 mL). Cool to 0°C.[1]

  • Precipitation: Slowly add 4M HCl in Dioxane (2.5 equivalents) with vigorous stirring. A white precipitate should form immediately.[1]

  • Crystallization: Stir at 0°C for 1 hour. Filter the solid under N2 atmosphere (hygroscopic). Wash with cold ether.[1]

  • Drying: Dry in a vacuum oven at 40°C over P2O5 for 24 hours.

Workflow Visualization

The following diagram illustrates the critical process flow, including checkpoints for quality control.

Workflowcluster_0Stage 1: Reductive Aminationcluster_1Stage 2: Benzylationcluster_2Stage 3: Salting OutStep1N-Boc Piperazine+ 3-Pentanone(STAB, AcOH)Step2TFA DeprotectionStep1->Step2InterIntermediate A(Free Amine)Step2->InterStep3Alkylation(+ 4-Ethylbenzyl Cl)Inter->Step3BaseFree BaseIsolationStep3->BaseSaltHCl Treatment(EtOH/Ether)Base->SaltFinalFinal ProductDihydrochloride SaltSalt->Final

Figure 2: Step-by-step process flow for the synthesis.[1][5][10][11]

Analytical Specifications (Expected)

To validate the synthesis, compare analytical results against these expected parameters.

NMR Spectroscopy (Free Base in CDCl3)
  • Aromatic Region: Two doublets (AA'BB' system) at δ ~7.1–7.3 ppm (4H), characteristic of the para-substituted ethylbenzyl group.

  • Benzylic CH2: Singlet at δ ~3.5 ppm (2H).[1]

  • Piperazine Ring: Two multiplets at δ ~2.3–2.6 ppm (8H).[1]

  • 3-Pentyl Methine: Quintet/Multiplet at δ ~2.2 ppm (1H).[1]

  • Ethyl Group (Benzyl): Quartet at δ ~2.6 ppm (2H), Triplet at δ ~1.2 ppm (3H).

  • Pentyl Ethyls: Multiplets at δ ~1.3–1.5 ppm (4H), Triplet at δ ~0.9 ppm (6H).

Mass Spectrometry (ESI+)
  • Molecular Ion: Calculated [M+H]+ for C18H30N2 = 275.25 Da.[1]

  • Pattern: M+1 peak should be prominent.[1]

Critical Process Parameters (CPPs)
  • Moisture Control: The reductive amination (Stage 1) is sensitive to water; use anhydrous solvents to prevent ketone hydration.[1]

  • pH Management: During the isolation of Intermediate A, the pH must be >12 to ensure complete extraction of the amine from the aqueous TFA quench.

  • Stoichiometry: Avoid large excesses of 4-ethylbenzyl chloride to prevent quaternization (formation of ammonium salts).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pittelkow, T., & Christensen, J. B. (2024).[6] "A Simple Synthesis of N-Alkylpiperazines." ResearchGate/University of Copenhagen.[1] Link

  • Organic Syntheses. "1-Benzylpiperazine." Org.[1][3][8][12] Synth. 1959, 39, 7. Link

  • PatSnap Patent Database. "Preparation method of 4-ethylbenzyl chloride."[1] (CN113683526A).[1] Link

  • BenchChem Application Notes. "Reductive Amination Protocols for Piperazine Derivatives." Link

Application Note: Strategic Solvent Selection for the Recrystallization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Overview

Piperazine derivatives are ubiquitous in modern pharmacophore design, serving as critical structural motifs in active pharmaceutical ingredients (APIs) ranging from anthelmintics to tyrosine kinase inhibitors (e.g., imatinib) and atypical antipsychotics. Achieving high purity of these intermediates is a strict regulatory requirement. Recrystallization remains the most robust, scalable purification technique, but it requires a deep mechanistic understanding of the target molecule's physicochemical properties.

The piperazine ring contains two nitrogen atoms (N-1 and N-4) that act as potent hydrogen bond acceptors and donors (if unsubstituted) [1]. This dual nature dictates that solvent selection cannot be arbitrary; it must be engineered around the specific ionization state of the derivative (free base vs. salt) and the thermodynamic principles of crystal lattice formation. Furthermore, the chosen solvent system must align with the ICH Q3C Guidelines for Residual Solvents to ensure the final API is safe for clinical use [3].

Physicochemical Causality in Solvent Selection

As a process scientist, you must base your solvent selection on the thermodynamic causality of dissolution and nucleation.

The Ionization State: Free Base vs. Salt
  • Free Base Piperazines: These are typically lipophilic and moderately polar. They exhibit high solubility in aprotic solvents like ethyl acetate, acetone, or toluene. Recrystallization of free bases often relies on a primary solvent to dissolve the compound and a non-polar anti-solvent (like n-hexane) to force nucleation [4].

  • Piperazine Salts (e.g., Hydrochloride, Mesylate): Converting a piperazine to a salt drastically shifts its dielectric requirements [2]. The ionic lattice demands highly polar, protic solvents (e.g., ethanol, methanol, or water) to disrupt the intermolecular forces. A common and highly effective system for piperazine hydrochlorides is a methanol/water binary mixture [1].

The Temperature Gradient ( T) Effect

A successful recrystallization solvent must provide a steep solubility curve. The causality is simple: the solvent must possess enough kinetic energy at its boiling point to disrupt the piperazine-piperazine hydrogen bonds, but lack the solvation energy to maintain the solute-solvent interactions at 0–5 °C. If the solvent is too good, the compound remains trapped in the mother liquor (low yield). If it is too poor, the compound will not dissolve even at reflux.

Quantitative Solvent Parameters

The following table summarizes the critical parameters of common recrystallization solvents used for piperazine derivatives, cross-referenced with ICH Q3C safety classifications [3][5].

SolventPolarity IndexBoiling Point (°C)ICH Q3C ClassPDE Limit (mg/day)Optimal Application for Piperazines
Water 10.2100.0N/AN/AAnti-solvent for protic salt mixtures; highly polar.
Ethanol 5.278.4Class 350.0Primary solvent for piperazine salts (e.g., HCl).
Methanol 5.164.7Class 230.0Co-solvent for salts; requires strict vacuum drying.
Acetone 5.156.0Class 350.0Excellent for free bases; easily removed via drying.
Ethyl Acetate 4.477.1Class 350.0Primary solvent for moderately polar free bases.
Toluene 2.4110.6Class 28.9High-temp solvent for highly lipophilic derivatives.
n-Hexane 0.169.0Class 22.9Anti-solvent for aprotic systems; strictly regulated.

Workflow Visualization

The following decision tree maps the logical progression from crude derivative to isolated, compliant product.

PiperazineWorkflow A Crude Piperazine Derivative B Identify Chemical State A->B C1 Free Base Form (Lipophilic) B->C1 C2 Salt Form (e.g., HCl) (Hydrophilic) B->C2 D Solvent & Anti-Solvent Screening C1->D C2->D E Optimal ∆T Solubility Achieved? D->E F1 Adjust Solvent Ratio or Add Anti-Solvent E->F1 No F2 Hot Dissolution & Controlled Cooling E->F2 Yes F1->D G Vacuum Filtration & Oven Drying F2->G H GC-MS Residual Solvent Validation G->H

Caption: Workflow for piperazine derivative solvent screening and recrystallization.

Experimental Protocol: The Self-Validating System

This protocol is designed not just as a set of instructions, but as a self-validating system . Every phase includes a mechanistic rationale and a validation checkpoint to ensure data integrity and process control.

Phase 1: Micro-Scale Solvent Screening
  • Preparation: Place 10–20 mg of the crude piperazine derivative into several small test tubes.

  • Solvent Addition: Add 0.5 mL of various test solvents (e.g., Ethanol, Ethyl Acetate, Acetone, Toluene) to separate tubes.

  • Observation (Cold): Observe solubility at room temperature. Causality: If it dissolves immediately, the solvent is too strong and will result in poor recovery.

  • Observation (Hot): Heat the tubes containing undissolved material in a water/sand bath to the solvent's boiling point.

  • Selection: Select the solvent that yields complete dissolution when hot, but shows heavy precipitation upon cooling.

Phase 2: Saturated Hot Dissolution
  • Setup: Transfer the bulk crude piperazine derivative to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Heating: In a separate flask, heat the selected optimal solvent to a gentle boil.

  • Titration: Add the boiling solvent dropwise to the crude product while stirring continuously.

    • Causality: Using the absolute minimum volume of boiling solvent ensures the solution is at maximum saturation. Excess solvent flattens the cooling curve, leaving the product trapped in the mother liquor.

  • Hot Filtration: If insoluble particulate impurities remain, rapidly filter the hot solution through a pre-heated fluted filter paper to prevent premature crystallization in the funnel [1].

Phase 3: Controlled Nucleation and Cooling
  • Ambient Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature.

    • Causality: Rapid cooling (e.g., plunging directly into an ice bath) causes the compound to "crash out," forming amorphous solids that trap solvent molecules and impurities within the lattice. Slow cooling favors thermodynamic crystal growth, yielding highly pure, well-defined piperazine crystals.

  • Ice Bath: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize the yield.

  • Anti-Solvent Induction (If necessary): If no crystals form, scratch the inside of the flask with a glass rod to provide a nucleation site, or add a miscible anti-solvent dropwise until slight turbidity persists.

Phase 4: Isolation and Drying
  • Filtration: Isolate the crystals using vacuum filtration (Büchner funnel).

  • Washing: Wash the filter cake with a minimal amount of ice-cold primary solvent to remove surface impurities without dissolving the product.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 50–60 °C (or at least 20 °C below the compound's melting point) until a constant weight is achieved.

System Validation & Quality Control

To ensure the protocol was successful and the product is compliant, the system must validate itself through the following checks:

  • Mass Balance & Mother Liquor Check: Analyze the mother liquor via Thin Layer Chromatography (TLC) or HPLC. Causality: If a massive concentration of the target piperazine is detected, the solvent was too polar/strong. The process must be reiterated by introducing an anti-solvent.

  • Purity Verification (Melting Point): Determine the melting point of the isolated crystals. A sharp melting point range (

    
     1.5 °C) validates the exclusion of lattice impurities. A depressed or broad melting point indicates trapped solvent or co-crystallized impurities.
    
  • Regulatory Compliance (GC-MS): Because piperazine rings are prone to forming solvates, the final API must undergo Gas Chromatography-Mass Spectrometry (GC-MS) testing [3]. This validates that residual solvents (especially Class 2 solvents like Methanol or Toluene) are strictly below their Permitted Daily Exposure (PDE) limits as mandated by USP <467> and ICH Q3C [5].

References

  • Title: Residual Solvents Testing – USP 467 & ICH Q3C Services. Source: Element Materials Technology. URL: [Link]

  • Title: Novel synthesis and crystallization of piperazine ring-containing compounds (US20030120068A1). Source: Google Patents.
  • Title: Q3C (R8) Impurities: Guideline for Residual Solvents. Source: International Council for Harmonisation (ICH). URL: [Link]

Application Note: Overcoming Steric Hindrance in Piperazine Synthesis via Microwave Dielectric Heating

Author: BenchChem Technical Support Team. Date: March 2026

The Steric Challenge in Piperazine Scaffolds

Piperazine derivatives are ubiquitous foundational scaffolds in 1[1]. However, introducing substituents adjacent to the secondary amines (e.g., 2,5-diketopiperazines) or utilizing bulky N-alkyl groups (e.g., 1-isopropylpiperazine) introduces severe steric hindrance. This steric bulk dramatically increases the activation energy (


) required for nucleophilic substitutions, cyclizations, and metal-catalyzed cross-couplings.

Under conventional convective heating, energy is transferred slowly from the vessel wall to the solvent. For sterically hindered piperazines, achieving the necessary


 requires prolonged reflux times (often 12–48 hours), which inadvertently 2[2].

Dielectric Solutions: The Causality of Microwave Acceleration

Microwave (MW) synthesis fundamentally alters the energy transfer paradigm. Instead of relying on thermal conductivity, MW irradiation (typically at 2.45 GHz) causes2[2] within the reaction mixture. Solvents and reagents with a high loss tangent (


), such as 3[3] and convert it into localized superheating.

This instantaneous, volumetric heating allows the reaction mixture to rapidly breach the high


 barrier of sterically hindered transition states before slower, lower-energy degradation pathways can initiate. Consequently, MW-assisted protocols 4[4] while significantly enhancing yield and stereochemical integrity.

Workflow Visualization

Workflow cluster_MW Microwave Dielectric Heating cluster_Conv Conventional Convective Heating Substrate Sterically Hindered Piperazine Precursors MW_Heat Direct Dipole Coupling (High Loss Tangent Solvent) Substrate->MW_Heat Conv_Heat Thermal Conductivity (Vessel Wall to Solvent) Substrate->Conv_Heat MW_Ea Rapidly Overcomes Ea (< 15 mins) MW_Heat->MW_Ea Product Target Piperazine Derivative (High Yield & Purity) MW_Ea->Product Conv_Ea Prolonged Heating (12 - 24 hours) Conv_Heat->Conv_Ea Conv_Ea->Product Low Yield Degradation Side Reactions & Thermal Degradation Conv_Ea->Degradation

Fig 1. Mechanistic workflow comparing microwave dielectric heating vs. conventional convective heating.

Architecting Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal fiber-optic temperature monitoring (to prevent the inaccuracies of external IR sensors) and defined analytical checkpoints to verify reaction progression without compromising the sealed microwave environment.

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

Objective :1[1] (1-isopropylpiperazine) with an aryl halide. Causality & Design : The bulky isopropyl group impedes the reductive elimination step in the palladium catalytic cycle. By utilizing MW heating, the system rapidly achieves the optimal catalytic temperature (110 °C), preventing catalyst deactivation (e.g., palladium black precipitation) that typically occurs during slow convective heating ramps.

Step-by-Step Methodology:

  • Preparation : In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), 1-isopropylpiperazine (1.2 mmol), Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand (e.g., RuPhos, 4 mol%).

  • Solvent & Base : Add sodium tert-butoxide (1.5 mmol) and 4 mL of anhydrous toluene. Causality: Toluene has a low loss tangent, so a highly polar ionic base (NaOtBu) acts as the primary microwave susceptor, ensuring localized heating directly at the reactive solid-liquid interface.

  • Sealing & Purging : Seal the vial with a Teflon-lined crimp cap. Purge with dry nitrogen for 3 minutes to prevent oxidative degradation of the Pd catalyst.

  • Microwave Parameters :

    • Power: Dynamic (max 150 W)

    • Temperature: 110 °C (monitored via internal fiber-optic probe)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

  • Validation Checkpoint : Cool the vessel to 40 °C using compressed air. Extract a 10 µL aliquot via syringe. Perform rapid TLC (Hexane:EtOAc 7:3) or LC-MS. Self-Validation: The complete disappearance of the 4-bromotoluene peak and the presence of the product mass (

    
    ) confirms successful coupling. If starting material remains, re-irradiate for 5 minutes.
    
  • Work-up : Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Aqueous One-Pot Cyclization of 2,5-Diketopiperazines (DKPs)

Objective : Synthesis of sterically demanding cyclic dipeptides (DKPs) via N-Boc-deprotection and intramolecular cyclization. Causality & Design : Cyclization of linear dipeptides is highly sequence-dependent and sterically restricted. Using3[3] provides an environmentally friendly medium with an exceptionally high loss tangent, driving the in-situ deprotection and aminolysis in a single step.

Step-by-Step Methodology:

  • Preparation : Dissolve N-Boc-Orn(Cbz)-Val-OtBu (0.5 mmol) in 3 mL of deionized water within a 10 mL microwave reaction vial.

  • Microwave Parameters :

    • Power: 300 W

    • Temperature: 200 °C

    • Pressure Limit: 250 psi (Critical safety threshold for superheated water)

    • Hold Time: 5 minutes

  • Validation Checkpoint : Post-cooling, perform a Ninhydrin (Kaiser) test on a micro-aliquot. Self-Validation: A negative (yellow) result confirms the complete consumption of the primary amine intermediate, validating that the intramolecular cyclization to the DKP is complete.

  • Isolation : Lyophilize the aqueous mixture or extract with ethyl acetate to yield the pure DKP (cyclo[N-(Lys-Phe)-Orn-Val] analogue).

Quantitative Comparative Analysis

The efficacy of dielectric heating over convective heating is most evident when analyzing reaction metrics for hindered substrates. As demonstrated below, MW techniques afford 5[5].

Substrate / Reaction TypeHeating MethodSolventTemp (°C)TimeYield (%)Purity (%)
1-Isopropylpiperazine (Amination)ConventionalToluene11018 h45< 80
1-Isopropylpiperazine (Amination)MicrowaveToluene11015 min92> 95
N-Boc-Orn(Cbz)-Val-OtBu (DKP Cyclization)ConventionalWater10012 h3570
N-Boc-Orn(Cbz)-Val-OtBu (DKP Cyclization)MicrowaveWater2005 min89> 98
Monosubstituted Piperazine (Acylation)ConventionalMethanolReflux6 h6885
Monosubstituted Piperazine (Acylation)MicrowaveMethanolReflux10 min95> 95

Conclusion

The integration of microwave dielectric heating into the synthesis of sterically hindered piperazines represents a paradigm shift from traditional convective methods. By understanding the causality of dipole-dipole interactions and strategically selecting solvents based on their loss tangents, researchers can design self-validating protocols that bypass steric activation barriers. This approach not only drastically reduces reaction times but also suppresses thermal degradation, yielding high-purity piperazine scaffolds essential for advanced drug development.

References[5] Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor

Source : MDPI URL :[1] Title : Isopropylpiperazine | 137186-14-2 Source : Benchchem URL :[3] Title : Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media Source : ResearchGate URL :[2] Title : Microwave-Assisted Polymerization Source : National Academic Digital Library of Ethiopia URL :[4] Title : Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation Source : MDPI URL :

Sources

Receptor binding assays for substituted benzylpiperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Receptor Binding Assays for Substituted Benzylpiperazine Analogs

Abstract

Substituted benzylpiperazines (BZPs) represent a complex class of psychoactive compounds that exhibit dual mechanisms of action: monoamine transporter reversal and direct receptor agonism/antagonism.[1] While their transporter effects (DAT/SERT/NET) are well-documented, their off-target interactions with serotonin (5-HT), dopamine (DA), and sigma (


) receptors often dictate their distinct psychoactive profiles and toxicity risks. This guide provides a rigorous, field-validated protocol for characterizing the receptor binding affinities (

) of BZP analogs. It emphasizes the mitigation of lipophilic non-specific binding and the use of high-fidelity radioligands to ensure data reproducibility.

Introduction & Pharmacological Context

The benzylpiperazine scaffold is highly sensitive to ring substitution.[2] A simple modification—such as adding a trifluoromethyl group (TFMPP) or a chlorine atom (mCPP)—can shift a compound from a dopamine-predominant stimulant to a serotonin-predominant hallucinogen or anxiogenic agent.

Why Receptor Binding Matters for BZPs:

  • 5-HT

    
     Agonism:  Correlates with hallucinogenic potency and anxiety (e.g., mCPP).
    
  • 5-HT

    
     Affinity:  A critical safety screen; 5-HT
    
    
    
    agonism is linked to valvular heart disease.
  • Sigma (

    
    ) Receptors:  modulate neurotoxicity and psychostimulant effects.
    
Mechanistic Interaction Map

The following diagram illustrates the multi-target pharmacology of BZP analogs and the downstream signaling implications.

BZP_Pharmacology cluster_targets Primary Binding Targets BZP Benzylpiperazine Analog SERT SERT / DAT / NET (Transporters) BZP->SERT Reuptake Inhibition & Release 5 5 BZP->5 BZP->5 Sigma Sigma-1 Receptor (Chaperone) BZP->Sigma Modulation Effect_Psych Psychoactive Effects (Euphoria/Hallucination) SERT->Effect_Psych HT2A Agonism (Hallucinogenic) HT2A->Effect_Psych HT2B Agonism (Valvulopathy Risk) Effect_Tox Toxicity (Cardiac/Serotonin Syndrome) HT2B->Effect_Tox Sigma->Effect_Psych

Caption: Pharmacological interaction map showing the divergence of BZP effects based on target affinity. Red nodes indicate critical safety or primary mechanism targets.

Experimental Strategy: Competition Binding

Directly measuring the affinity of a novel BZP analog requires a Competition Binding Assay . In this format, a fixed concentration of a high-affinity radioligand is displaced by increasing concentrations of the non-radioactive ("cold") BZP analog.

Critical Considerations for Piperazines:

  • Lipophilicity: BZPs can be highly lipophilic. They stick to plasticware and glass fiber filters, artificially inflating inhibition. Solution: Pre-soak filters in 0.3% Polyethyleneimine (PEI).[3]

  • Oxidation: If using endogenous controls (Serotonin/Dopamine), ascorbic acid is required. For synthetic BZPs, this is less critical but recommended for assay stability.

Protocol 1: Membrane Preparation

Target Source: Recombinant HEK293 cells expressing human receptors (preferred for selectivity) or Rat Brain Homogenate (for broad screening).

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 10% Sucrose (cryoprotectant).
    

Procedure:

  • Harvest: Scrape cells into ice-cold PBS. Centrifuge at 500

    
     for 5 min to pellet whole cells.
    
  • Lysis: Resuspend pellet in 10 volumes of ice-cold Lysis Buffer . Homogenize using a Polytron (bursts of 5 sec).

  • Clarification: Centrifuge at 1,000

    
     for 10 min at 4°C. Discard the pellet (unbroken cells/nuclei).
    
  • Membrane Collection: Centrifuge the supernatant at 40,000

    
     for 30 min at 4°C.
    
  • Wash: Resuspend the resulting pellet in fresh Lysis Buffer and repeat the high-speed spin (Step 4) to remove endogenous neurotransmitters.

  • Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (BCA Assay). Aliquot and flash freeze at -80°C.

Protocol 2: Radioligand Competition Assay

Objective: Determine the


 of a BZP analog at the 5-HT

receptor (as a representative target).

Assay Conditions Summary Table:

ParameterCondition
Receptor Source h5-HT

membranes (HEK293)
Radioligand [

H]Ketanserin (Final Conc: 1.0 nM)
Non-Specific Binding (NSB) Define with 10

M Methysergide or Mianserin
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl

, 0.1% Ascorbic Acid, pH 7.4
Incubation 60 minutes at 25°C (Room Temp)
Filter Type GF/C Glass Fiber, pre-soaked in 0.3% PEI for 1 hr

Step-by-Step Workflow:

  • Preparation:

    • Thaw membranes and dilute in Assay Buffer to ~5-10

      
      g protein/well.
      
    • Prepare 10x stocks of the BZP analog (range:

      
       M to 
      
      
      
      M).
  • Plate Setup (96-well format):

    • Total Binding (TB): Add 25

      
      L Buffer + 25 
      
      
      
      L Radioligand + 150
      
      
      L Membrane.
    • Non-Specific Binding (NSB): Add 25

      
      L Blocker (10 
      
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membrane.
    • Sample (Unknown): Add 25

      
      L BZP Analog (varying conc.) + 25 
      
      
      
      L Radioligand + 150
      
      
      L Membrane.
  • Incubation:

    • Seal plate and incubate for 60 mins at 25°C. Note: Equilibrium time varies; 60 mins is standard for Ketanserin.

  • Termination (Filtration):

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Wet filters with ice-cold Wash Buffer (50 mM Tris-HCl).

    • Aspirate well contents through the PEI-treated GF/C filters.

    • Wash: Rapidly wash filters

      
       with 3 mL ice-cold Wash Buffer to remove unbound radioligand.
      
  • Quantification:

    • Dry filters (optional, depending on scintillant).

    • Add Liquid Scintillation Cocktail (e.g., Ultima Gold).

    • Count Radioactivity (CPM) in a MicroBeta or TopCount counter.

Assay Logic Diagram

Binding_Workflow Prep Prepare Reagents (Membranes, [3H]-Ligand, BZP dilution) Incubate Incubation (Equilibrium) 60 min @ 25°C Prep->Incubate Filter Vacuum Filtration (GF/C + 0.3% PEI) Incubate->Filter Terminate Wash Wash Unbound Ligand (3x Ice-Cold Buffer) Filter->Wash Count Scintillation Counting (Data Acquisition) Wash->Count

Caption: Operational workflow for high-throughput radioligand competition binding.

Data Analysis & Interpretation

1. Calculate Specific Binding:


[3]

2. Non-Linear Regression: Fit the data to a one-site competition model using software like GraphPad Prism:



Where 

is the log concentration of the BZP analog.

3. Calculate


 (Cheng-Prusoff Equation): 


  • 
     = Concentration of radioligand used (1.0 nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Interpretation of Results:

  • 
     nM:  High Affinity. Likely a primary driver of pharmacological effect.
    
  • 
     10–100 nM:  Moderate Affinity. Relevant for high-dose "party pill" consumption.
    
  • Hill Slope

    
    :  Suggests cooperativity or binding to multiple sites (common with dirty drugs like BZPs).
    

Troubleshooting & Optimization (Expert Insights)

  • High Non-Specific Binding (NSB > 20%):

    • Cause: BZP sticking to filters.

    • Fix: Ensure filters are soaked in 0.3% PEI for at least 1 hour. Wash with ice-cold buffer to prevent dissociation of specific binding during the wash step.

  • Ligand Depletion:

    • Rule: Total binding should not exceed 10% of the total radioactivity added. If it does, reduce membrane protein concentration.

  • Solubility:

    • BZP salts (HCl) are water-soluble, but free bases require DMSO. Keep final DMSO concentration < 1% to avoid disrupting the membrane lipid bilayer.

References

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy')."[1][4][5][6] Neuropsychopharmacology. Link

  • Rothman, R. B., & Baumann, M. H. (2006). "Therapeutic potential of monoamine transporter substrates."[1] Current Topics in Medicinal Chemistry. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. (Provides parallel methodology for psychostimulants). Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." (Standard authority for radioligand binding). Link

  • BenchChem. "Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives." Link

Sources

Application Note: In Vitro Metabolic Stability Testing of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel therapeutics requires a rigorous understanding of a drug candidate's pharmacokinetic (PK) profile. 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine is a highly lipophilic, basic amine characterized by a central piperazine ring flanked by a 4-ethylbenzyl moiety and a branched pentan-3-yl chain. While these structural features often confer excellent target affinity and membrane permeability, they also introduce significant metabolic liabilities.

Regulatory agencies, including the FDA, mandate the evaluation of in vitro metabolic stability to predict in vivo hepatic clearance, assess potential drug-drug interactions (DDIs), and guide the design of first-in-human (FIH) clinical trials[1]. Because the primary metabolic activity for highly lipophilic, basic compounds is typically driven by the Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) families, liver microsomes serve as the gold-standard subcellular fraction for this assessment[2][3].

Structural Liabilities and Predicted Biotransformation

Piperazine-containing compounds are well-documented substrates for hepatic CYP450 enzymes, predominantly CYP3A4 (which accommodates bulky, lipophilic molecules) and CYP2D6 (which binds basic nitrogens via active-site aspartate residues)[4]. The initial oxidation step frequently occurs at the electron-rich nitrogen atoms of the piperazine ring or the adjacent


-carbons[5].

For 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine, the predicted metabolic pathways include:

  • N-Dealkylation: Cleavage of either the pentan-3-yl or the 4-ethylbenzyl group, leading to secondary piperazine metabolites.

  • Benzylic Hydroxylation: Oxidation at the highly reactive benzylic carbon of the 4-ethylbenzyl group.

  • Aliphatic Hydroxylation: Oxidation of the terminal methyl groups on the pentan-3-yl or ethyl chains.

  • Ring Oxidation: Formation of a hydroxyl-piperazine derivative, lactam, or N-oxide, which increases water solubility for excretion[5].

MetabolicPathway Parent 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP M1 N-Dealkylation (Loss of pentan-3-yl) CYP->M1 M2 N-Dealkylation (Loss of 4-ethylbenzyl) CYP->M2 M3 Aliphatic Hydroxylation CYP->M3 M4 Benzylic Hydroxylation CYP->M4 M5 Piperazine Ring Oxidation CYP->M5

Caption: Predicted CYP450-mediated biotransformation pathways for 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine.

Experimental Design: Causality & Self-Validation

To generate trustworthy and scalable data, this protocol is designed as a self-validating system . Every experimental parameter is chosen based on strict pharmacokinetic principles:

  • Substrate Concentration (1 µM): The assay is conducted at 1 µM to ensure the concentration remains well below the Michaelis-Menten constant (

    
    ) of the metabolizing enzymes. This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration, allowing for an accurate calculation of intrinsic clearance (
    
    
    
    )[2].
  • Protein Concentration (0.5 mg/mL): Utilizing 0.5 mg/mL of microsomal protein strikes a balance between providing sufficient enzymatic activity for detectable turnover and minimizing non-specific protein binding. Highly lipophilic compounds like our piperazine derivative are prone to binding to microsomal lipids, which can artificially lower the free fraction (

    
    ) and underestimate clearance[2][3].
    
  • Internal Controls:

    • Minus-NADPH Control: A parallel incubation lacking the NADPH regenerating system is mandatory. This differentiates true CYP450-mediated metabolism from chemical instability or non-oxidative degradation[6].

    • Positive Controls: Midazolam (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) are run concurrently to verify the metabolic competence of the microsome lot[2].

AssayWorkflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B Liver Microsomes (0.5 mg/mL) B->C D Initiation (+ NADPH) C->D E Sampling (0-60 min) D->E F Termination (Cold ACN + IS) E->F G LC-MS/MS Analysis F->G

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol: Liver Microsomal Stability Assay

Reagents and Materials
  • Test Compound: 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine (10 mM stock in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM) and animal microsomes (e.g., Rat, Dog) stored at -80°C[2].

  • Buffer: 100 mM Potassium Phosphate (

    
    ) buffer, pH 7.4. Causality: Maintains physiological pH optimal for CYP450 function.
    
  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol). Causality: ACN instantly denatures proteins to halt enzymatic activity and precipitates the matrix to protect the LC-MS/MS column[6].

Methodology
  • Preparation of Working Solutions:

    • Dilute the 10 mM compound stock in ACN/Water to create a 100 µM intermediate, then dilute further in

      
       buffer to yield a 2 µM working solution. (Note: Final DMSO concentration in the assay must be <0.1% to prevent CYP inhibition).
      
    • Thaw microsomes rapidly in a 37°C water bath, then immediately place on ice. Dilute to 1.0 mg/mL in

      
       buffer[2].
      
  • Pre-Incubation:

    • In a 96-well deep-well plate, combine 25 µL of the 2 µM test compound with 25 µL of the 1.0 mg/mL microsome suspension (Total volume = 50 µL per well).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle orbital shaking. Causality: Ensures the system reaches thermal equilibrium prior to reaction initiation, preventing a lag phase in enzyme kinetics[6].

  • Initiation:

    • Initiate the reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well. (Final concentrations: 1 µM compound, 0.5 mg/mL protein).

    • For the Minus-NADPH control, add 50 µL of

      
       buffer instead.
      
  • Time-Course Sampling & Termination:

    • At designated time points (

      
       minutes), remove a 20 µL aliquot from the incubation mixture.
      
    • Immediately dispense the aliquot into a crash plate containing 100 µL of ice-cold Quench Solution (ACN + IS).

    • Critical Step: For the

      
       sample, add the Quench Solution to the aliquot before adding the NADPH system to establish a true 100% baseline[6].
      
  • Sample Processing:

    • Vortex the crash plate for 2 minutes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins[6].

    • Transfer 50 µL of the supernatant to a clean analytical plate, dilute with 50 µL of ultrapure water, and submit for LC-MS/MS analysis.

Data Analysis & Quantitative Presentation

The depletion of the parent compound is monitored via LC-MS/MS. The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression represents the elimination rate constant (


)[2][6].

Key Equations:

  • In vitro Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Cross-Species Metabolic Stability Profile (Representative Data)

To facilitate allometric scaling and species selection for downstream toxicology studies, the compound is evaluated across multiple species. The table below summarizes the expected quantitative output for 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine.

Species

(min)

(µL/min/mg)
Minus-NADPH Remaining (%)Classification
Human 22.461.898.5%Moderate Clearance
Rat (SD) 14.198.399.1%High Clearance
Mouse (CD-1) 9.8141.497.8%High Clearance
Dog (Beagle) 31.544.099.0%Low/Moderate Clearance

Interpretation: The data indicates that the compound undergoes rapid Phase I metabolism in rodents, typical for lipophilic piperazines, while exhibiting moderate stability in human and dog microsomes. The >97% recovery in the minus-NADPH controls confirms that the degradation is entirely CYP450/FMO-dependent, ruling out chemical instability.

References

1.[1] "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability" - federalregister.gov. URL: 2.[5] "How is piperazine metabolized in the body? - Blog - Biosynce" - biosynce.com. URL: 3.[2] "metabolic stability in liver microsomes - Mercell" - mercell.com. URL: 4.[6] "Application Notes and Protocols for AMG-221 In Vitro Metabolism Assay Using Liver Microsomes - Benchchem" - benchchem.com. URL: 5.[4] "Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC" - nih.gov. URL: 6.[3] "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments" - springernature.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of N-Alkylation on Secondary Piperazine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-alkylation of secondary piperazine amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The symmetrical nature of the piperazine ring, with two secondary amines of similar nucleophilicity, presents a significant challenge in achieving selective mono-alkylation and high yields, often leading to undesired bis-alkylation byproducts.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-alkylation of piperazines.

Issue 1: Low to No Yield of the Desired Mono-Alkylated Product

You've run your reaction, but TLC or LC-MS analysis shows a large amount of unreacted piperazine starting material and minimal product formation.

Potential Causes & Recommended Solutions

  • Cause A: Inefficient Iminium Ion Formation (Reductive Amination)

    • Scientific Rationale: Reductive amination, a preferred method for its selectivity, proceeds through an iminium ion intermediate.[2] The formation of this intermediate is often the rate-limiting step and is highly pH-dependent. If the pH is too low (<4), the piperazine nitrogen is fully protonated and non-nucleophilic. If the pH is too high (>7), the carbonyl group of the aldehyde/ketone is not sufficiently activated for nucleophilic attack.[3]

    • Solution: The reaction requires mildly acidic conditions, typically a pH of 4-6, to facilitate iminium ion formation.[3] Add a catalytic amount of a weak acid, such as acetic acid (typically 1.0 equivalent or less), to your reaction mixture.[3][4] This protonates the carbonyl oxygen, making the carbon more electrophilic without deactivating the amine nucleophile.

  • Cause B: Inappropriate Choice of Reducing Agent

    • Scientific Rationale: A common mistake is using a reducing agent that is too powerful or not selective for the iminium ion. For example, sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone before it has a chance to form the iminium intermediate, leading to alcohol byproducts and consuming your starting material.[3][5][6]

    • Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations.[7] It is particularly effective because it is non-hygroscopic, tolerant of mild acid, and selectively reduces the iminium ion much faster than it reduces the parent carbonyl compound.[3][7][8] This allows for a convenient one-pot procedure where all reagents can be mixed at the start.[7]

  • Cause C: Poor Nucleophilicity of Piperazine

    • Scientific Rationale: In direct alkylation with alkyl halides, a base is required to neutralize the hydrogen halide (e.g., HCl, HBr) formed during the reaction.[9] If no base is present, the piperazine will be protonated, rendering it non-nucleophilic and halting the reaction.[9]

    • Solution: Add a suitable base. For direct alkylations, weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize side reactions.[9] The choice of base is critical; stronger bases can accelerate the reaction but may also promote di-alkylation.[9]

  • Cause D: Suboptimal Reaction Conditions (Time, Temperature, Solvent)

    • Scientific Rationale: Like any chemical reaction, N-alkylation is sensitive to conditions. Insufficient reaction time or a temperature that is too low can result in incomplete conversion, especially for less reactive alkylating agents or sterically hindered substrates.[3] The solvent also plays a critical role, influencing solubility and the stability of intermediates.[10]

    • Solution: Monitor your reaction progress using TLC or LC-MS to determine the optimal time.[3] If the reaction is sluggish at room temperature, gentle heating may be required.[5] For reductive aminations with NaBH(OAc)₃, anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard choices.[6][7]

Issue 2: Significant Formation of N,N'-Dialkylated Byproduct

Your reaction works, but you obtain a difficult-to-separate mixture of your desired mono-alkylated product and the N,N'-dialkylated byproduct.

Potential Causes & Recommended Solutions

  • Cause A: Stoichiometry and Reactivity

    • Scientific Rationale: This is the most fundamental challenge. Since both nitrogens in piperazine are nucleophilic, adding one equivalent of an alkylating agent will statistically produce a mixture of unreacted piperazine, mono-alkylated product, and di-alkylated product.[1][11] The newly formed mono-alkylated piperazine can sometimes be even more nucleophilic than the starting material, further favoring di-alkylation.

    • Solution 1 (Stoichiometric Control): Use a significant excess of piperazine (e.g., 2 to 5 equivalents) relative to the alkylating agent.[12] This statistically increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product. The unreacted piperazine can often be removed with an acidic wash during workup.

    • Solution 2 (Slow Addition): Add the alkylating agent (alkyl halide or carbonyl compound) slowly, dropwise via an addition funnel, to the solution of piperazine.[12] This maintains a low concentration of the electrophile and a high relative concentration of the starting piperazine, favoring mono-substitution.

  • Cause B: Lack of Selectivity Between the Two Nitrogen Atoms

    • Scientific Rationale: Without a directing influence, the alkylating agent cannot distinguish between the two equivalent secondary amines.

    • Solution 1 (Protecting Group Strategy): This is the most robust and reliable method for ensuring mono-alkylation.[11][13] Protect one of the piperazine nitrogens with a removable group, most commonly a tert-butoxycarbonyl (Boc) group.[1][14] The resulting N-Boc-piperazine has only one available secondary amine for alkylation.[14] After the alkylation step, the Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to yield the pure mono-alkylated product.[11]

    • Solution 2 (In Situ Mono-protonation): This clever one-pot method involves reacting piperazine with one equivalent of an acid to form the mono-salt (e.g., piperazine monohydrochloride). The protonated nitrogen becomes significantly less nucleophilic, effectively acting as a temporary protecting group and directing alkylation to the free, non-protonated nitrogen.[15]

Issue 3: Formation of Quaternary Ammonium Salt Byproduct

You observe a water-soluble byproduct that doesn't move from the baseline on a normal-phase TLC plate, and you have difficulty extracting your product from the aqueous layer during workup.

Potential Causes & Recommended Solutions

  • Cause: Over-alkylation on the Same Nitrogen (Direct Alkylation)

    • Scientific Rationale: This issue is specific to direct alkylation with reactive alkyl halides. The mono-alkylated product, now a tertiary amine, can be further alkylated to form a quaternary ammonium salt.[9][13] These salts are highly polar and often water-soluble, which complicates purification.[13]

    • Solution (Switch to Reductive Amination): The best way to avoid quaternary salt formation is to use the reductive amination method instead of direct alkylation.[9][13] The mechanism of reductive amination involves the reduction of an iminium ion and does not proceed to the quaternary state.[4] This is a key advantage of this method for preparing tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What is the best method for selective mono-N-alkylation of piperazine?

For the highest selectivity and cleanest reaction profile, the protecting group strategy is unparalleled.[11][13] Using N-Boc-piperazine ensures that the alkylation occurs only on the unprotected nitrogen.[14] While it involves extra steps (protection and deprotection), it often saves significant time and effort in purification compared to direct methods that yield mixtures. For simpler, large-scale syntheses where purification is more straightforward, direct alkylation with stoichiometric control (excess piperazine) can be effective.[1]

Q2: How do I choose between Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN)?

Both are mild reducing agents suitable for reductive amination, but Sodium Triacetoxyborohydride (NaBH(OAc)₃) is now preferred in almost all applications .

  • NaBH(OAc)₃ (STAB): It is less toxic, requires only mildly acidic conditions (which it generates itself via acetate release), and is highly selective for iminium ions over carbonyls.[3][7] It can be used in a one-pot procedure in common anhydrous solvents like DCM or DCE.[6][7]

  • NaBH₃CN: While effective, it is highly toxic (liberates hydrogen cyanide gas under strong acid conditions) and typically requires careful pH control (pH 6-7) for optimal performance.[8] Due to safety concerns and the superior performance of NaBH(OAc)₃, NaBH₃CN is now used less frequently.

Q3: My product seems to be stuck in the aqueous layer during work-up. What's happening?

This is a common issue when your amine product is protonated. If your work-up involves an acidic wash or if the reaction itself was run under acidic conditions, your final N-alkylated piperazine (which is basic) will exist as a protonated salt (e.g., a hydrochloride or acetate salt). These salts are often highly soluble in water and insoluble in common organic extraction solvents like ethyl acetate or DCM.[13]

Solution: During the work-up, after any acidic washes, add a base to the aqueous layer until it is basic (pH > 10). Use a base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate your product, converting it back to the free base, which will then be soluble in the organic layer and can be extracted successfully.

Data & Reagent Comparison

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, DCM, THF[6][7]High selectivity for iminium ions; mild; one-pot procedure; low toxicity.[3][7]Water-sensitive.[6]
Sodium Cyanoborohydride NaBH₃CNMethanol, Ethanol[6]Water-stable; effective at neutral pH.[6]Highly toxic ; liberates HCN gas in acid.[8]
Sodium Borohydride NaBH₄Methanol, Ethanol[6]Inexpensive; powerful reducer.Not selective ; reduces aldehydes/ketones, leading to low yield of desired amine.[3][6]

Visualizing the Process

Key Reaction Mechanism: Reductive Amination

The diagram below illustrates the generally accepted mechanism for reductive amination of a secondary amine (piperazine) with an aldehyde, forming an iminium ion intermediate that is subsequently reduced by NaBH(OAc)₃.

Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Piperazine Piperazine (Sec. Amine) Carbinolamine Carbinolamine Intermediate Piperazine->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium Dehydration (H₂O loss) [Acid-Catalyzed] Product N-Alkylated Piperazine (Tert. Amine) Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Delivery

Caption: Mechanism of Reductive Amination on a Secondary Amine.

Troubleshooting Workflow: Low Product Yield

Use this decision tree to diagnose the cause of low yield in your N-alkylation reaction.

Troubleshooting_Yield Start Low Yield Observed ReactionType What is your reaction type? Start->ReactionType ReductiveAmine Reductive Amination ReactionType->ReductiveAmine DirectAlk Direct Alkylation ReactionType->DirectAlk CheckpH Is pH mildly acidic (4-6)? (e.g., added Acetic Acid) ReductiveAmine->CheckpH CheckReducer Using a selective reducer? (e.g., NaBH(OAc)₃) CheckpH->CheckReducer Yes AddAcid Add catalytic AcOH CheckpH->AddAcid No OptimizeConditions Optimize Time/Temp. Monitor by TLC/LC-MS CheckReducer->OptimizeConditions Yes ChangeReducer Switch to NaBH(OAc)₃ CheckReducer->ChangeReducer No (e.g., using NaBH₄) CheckBase Is a base present? (e.g., K₂CO₃) DirectAlk->CheckBase CheckStoich Using excess piperazine? CheckBase->CheckStoich Yes AddBase Add a weak base (e.g., K₂CO₃) CheckBase->AddBase No ConsiderRA Consider switching to Reductive Amination to avoid side reactions CheckStoich->ConsiderRA Yes UseExcess Use 2-5 eq. of piperazine CheckStoich->UseExcess No

Sources

Purification of oily 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine free base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine free base .

This guide is engineered for drug development professionals and synthetic chemists handling highly lipophilic, di-alkylated piperazine derivatives. Because this specific molecule lacks hydrogen-bond donors (as a tertiary diamine) and features bulky, conformationally flexible substituents (the pentan-3-yl and 4-ethylbenzyl groups), it inherently resists crystallization. It presents as a stubborn, viscous oil at room temperature, making it prone to trapping solvents and synthetic byproducts.

The following modules address the specific physicochemical challenges of this molecule, providing field-proven, self-validating methodologies to achieve >99% purity.

Part 1: Troubleshooting & Causality FAQs

Q1: My crude product streaks and tails severely on silica gel TLC and columns, even when using highly polar solvent systems. How do I fix this? The Causality: Piperazine derivatives contain two highly basic nitrogen atoms. Standard silica gel is inherently acidic due to the presence of surface silanol (-SiOH) groups. When the basic nitrogens of your product contact the silica, they protonate, creating strong, reversible ionic interactions. This causes the compound to drag or "tail" across the stationary phase rather than eluting as a discrete band[1]. The Solution: You must chemically deactivate the silica column. Incorporate a volatile organic base, such as 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH), into your mobile phase (e.g., Dichloromethane/Methanol). The TEA competitively binds to the acidic silanol sites, allowing the lipophilic piperazine free base to elute rapidly as a sharp, symmetrical peak.

Q2: I synthesized this molecule via reductive amination using sodium triacetoxyborohydride (STAB). How do I efficiently remove the boron byproducts and unreacted lipophilic aldehydes/ketones? The Causality: While STAB and its boron byproducts are highly water-soluble and easily removed via aqueous washing, unreacted starting materials like 4-ethylbenzaldehyde or pentan-3-one are neutral and highly lipophilic[2]. They will co-elute with your oily product if you only perform a standard organic extraction. The Solution: Implement a targeted liquid-liquid acid-base extraction. By lowering the aqueous pH below 3, the target piperazine is forced into a highly water-soluble di-cation state. The neutral lipophilic impurities remain in the organic phase and can be discarded. Subsequent basification (pH > 10) regenerates the free base, which is then extracted into a fresh organic solvent[3].

Q3: The purified free base remains a viscous oil, but I need a solid powder for precise weighing and biological assays. What is the best approach? The Causality: The high conformational flexibility of the pentan-3-yl chain and the steric bulk of the 4-ethylbenzyl group disrupt the highly ordered molecular packing required for crystal lattice formation. The Solution: Convert the free base into a salt. Forming a hydrochloride (HCl) or maleate salt introduces strong ionic bonds and reduces the molecule's degrees of freedom, dramatically increasing the melting point and inducing rapid crystallization[4].

Part 2: Quantitative Chromatographic Data

To ensure successful column chromatography, empirical solvent system optimization is critical. The table below summarizes the expected retention factor (


) behaviors for 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine and its common impurities on standard silica gel (TLC).
Solvent System (v/v)AdditiveTarget

(Di-alkylated)
Impurity

(Mono-alkylated)
Chromatographic Behavior & Notes
100% Ethyl AcetateNone0.10 - 0.250.00 - 0.05Severe tailing. Unusable for preparative scale.
95% DCM / 5% MeOHNone0.30 - 0.450.10 - 0.20Moderate tailing. Separation is poor due to band broadening.
95% DCM / 4% MeOH1% TEA 0.35 - 0.40 0.15 - 0.20 Optimal. Sharp, symmetrical spots. Excellent resolution.
80% Hexanes / 20% EtOAc1% TEA0.50 - 0.600.25 - 0.35Good alternative for highly lipophilic batches; fast elution.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Acid-Base Extraction (Removal of Neutral Impurities)

This protocol exploits the basicity of the piperazine ring to separate it from neutral lipophilic byproducts.

  • Dissolution: Dissolve the crude oily mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Partitioning: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Validation Check 1: Spot both the top (organic) and bottom (aqueous) layers on a TLC plate. The UV-active target molecule must be entirely in the aqueous phase spot. If product remains in the organic layer, add more 1M HCl.

  • Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (which contains unreacted aldehydes/ketones).

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches >10.

  • Validation Check 2: As the pH crosses 9, the solution will turn milky/cloudy as the highly lipophilic free base "oils out" of the aqueous solution.

  • Recovery: Extract the cloudy aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base oil.

Protocol 2: Deactivated Silica Gel Chromatography
  • Mobile Phase Preparation: Prepare a solution of 95% DCM, 4% Methanol, and 1% Triethylamine (TEA)[1].

  • Column Packing: Slurry pack the silica gel using the prepared mobile phase. Critical: Flush the packed column with at least 2 column volumes of the mobile phase before loading to fully deactivate the silanol groups.

  • Loading: Dissolve the enriched oil from Protocol 1 in a minimal amount of DCM (no more than 2-3 mL) and carefully load it onto the column head.

  • Elution: Elute using the mobile phase. Collect fractions and monitor via TLC.

  • Validation Check 3: TLC spots of the fractions should appear tight and round. If streaking reoccurs, the column was insufficiently deactivated; increase TEA to 2% for future runs. Concentrate pure fractions under high vacuum to yield the purified free base oil.

Protocol 3: Hydrochloride Salt Crystallization (Oil-to-Solid Conversion)
  • Dissolution: Dissolve the purified free base oil in anhydrous Diethyl Ether (or Isopropanol if solubility in ether is too low).

  • Precipitation: Under vigorous magnetic stirring at 0°C, add 2.2 equivalents of 2M HCl in Diethyl Ether dropwise.

  • Validation Check 4: A white precipitate (the di-hydrochloride salt) should form almost immediately upon localized pH drops[4].

  • Isolation: Continue stirring for 30 minutes to ensure complete salt formation. Filter the suspension through a Büchner funnel, wash the filter cake with ice-cold anhydrous ether, and dry under a high vacuum to yield an ultra-pure, weighable crystalline powder.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Oily Free Base) AcidWash Acid Wash (1M HCl) Target Protonation Crude->AcidWash OrgDiscard Organic Layer (Discard Neutral Impurities) AcidWash->OrgDiscard Partition (Top) AqLayer Aqueous Layer (Target Di-Cation) AcidWash->AqLayer Partition (Bottom) Basify Basify (pH > 10) Extract with DCM AqLayer->Basify OrgLayer2 Organic Layer (Enriched Free Base) Basify->OrgLayer2 Extraction Silica Column Chromatography (DCM/MeOH + 1% TEA) OrgLayer2->Silica Dry & Concentrate PureOil Purified Free Base (Viscous Oil) Silica->PureOil Elution Salt Salt Formation (HCl in Et2O) PureOil->Salt Optional for Solid Crystals Crystalline HCl Salt (Ultra-Pure Solid) Salt->Crystals Precipitation

Workflow for the purification and crystallization of lipophilic piperazine derivatives.

References

Sources

Technical Support Center: Troubleshooting & Removing Unreacted 4-Ethylbenzyl Chloride (4-EBC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most notorious bottlenecks in alkylation workflows: the removal of excess 4-ethylbenzyl chloride (4-EBC).

Rather than relying on brute-force physical separation, this guide emphasizes chemical causality —leveraging the intrinsic reactivity of 4-EBC to engineer a self-validating, highly efficient purification system.

Part 1: Troubleshooting FAQs & The Logic of Separation

Q: Why is 4-ethylbenzyl chloride co-eluting with my product on silica gel? A: 4-EBC is a highly lipophilic, non-polar molecule. If your synthesized target (e.g., a hydrocarbon, protected amine, or ether) is also relatively non-polar, the Retention Factor (


) values of your product and 4-EBC will be nearly identical on normal-phase silica gel[1]. Furthermore, benzylic halides are susceptible to slow 

/

hydrolysis on the slightly acidic surface of silica gel. As 4-EBC travels down the column, it partially converts to 4-ethylbenzyl alcohol, causing severe streaking that contaminates multiple fractions[1].

Q: Can I remove excess 4-EBC using a standard rotary evaporator? A: No, standard rotary evaporation is generally ineffective. 4-EBC has a high boiling point of approximately 215–217 °C at atmospheric pressure, or 111 °C at 26 mmHg[2],[3],[4]. Attempting to boil it off on a standard rotovap (which typically operates at 10–20 mmHg) requires water bath temperatures exceeding 90 °C. This thermal stress risks the degradation, oxidation, or polymerization of your target product.

Q: How does the "Chemical Quenching" strategy solve this? A: Instead of fighting the physical properties of 4-EBC, we alter its chemical identity. By introducing a highly nucleophilic, water-soluble amine—such as ethanolamine —to the crude mixture, the excess 4-EBC undergoes a rapid


 nucleophilic substitution[5],[6]. This converts the lipophilic 4-EBC into a highly polar, water-soluble secondary/tertiary amine adduct. This massive polarity shift allows the impurity to be effortlessly washed away into the aqueous layer during a standard liquid-liquid extraction, leaving your purified product in the organic phase.

G Problem Excess 4-EBC in Mixture HighBP High Boiling Point (~215°C) Resists Rotary Evaporation Problem->HighBP NonPolar High Lipophilicity Co-elutes on Silica Gel Problem->NonPolar Solution Introduce Hydrophilic Amine (Chemical Quench) HighBP->Solution NonPolar->Solution PolarityShift Massive Polarity Shift (Forms Secondary/Tertiary Amine) Solution->PolarityShift SN2 Reaction Resolution Easy Aqueous Washout PolarityShift->Resolution

Caption: Logical causality of 4-EBC separation issues and the chemical quench solution.

Part 2: Quantitative Data & Strategy Comparison

To justify the use of chemical quenching over traditional physical separation, review the quantitative comparison below. The data clearly demonstrates that chemical quenching minimizes product loss while drastically reducing processing time.

StrategyMechanism of SeparationEfficacyRisk of Product LossAvg. Time Required
Rotary Evaporation Physical (Boiling Point)Low (BP ~215°C)[2]High (Thermal degradation)1.5 - 2 Hours
Silica Gel Chromatography Physical (Polarity)Low to MediumHigh (Co-elution, streaking)[1]2 - 4 Hours
Chemical Quenching Chemical (

Polarity Shift)
High Low (Highly selective)[5]30 - 60 Mins

Part 3: Standard Operating Procedure (SOP) - Ethanolamine Quench

This self-validating protocol utilizes ethanolamine, an inexpensive reagent containing both a primary amine (highly nucleophilic) and a hydroxyl group (highly hydrophilic). It rapidly scavenges electrophiles like 4-EBC[5],[6].

Materials Required:
  • Crude reaction mixture containing excess 4-EBC.

  • Ethanolamine (≥99% purity).

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 1M Aqueous Hydrochloric Acid (HCl) or saturated Ammonium Chloride (

    
    ).
    
  • Saturated aqueous Sodium Chloride (Brine).

  • Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology:
  • Dilution: Once your primary alkylation reaction is deemed complete via TLC or LC-MS, dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., DCM or EtOAc) to a concentration of approximately 0.1 M.

  • Quenching Agent Addition: Add 3 to 5 molar equivalents of ethanolamine relative to the estimated amount of unreacted 4-EBC[5].

  • Incubation: Stir the mixture vigorously at room temperature for 30 to 60 minutes . The primary amine of ethanolamine will attack the benzylic carbon of 4-EBC via an

    
     mechanism, forming 
    
    
    
    -(4-ethylbenzyl)ethanolamine.
  • Aqueous Workup (Extraction): Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl or cold aqueous

    
    [6].
    
    • Causality Note: The mildly acidic aqueous phase protonates the newly formed

      
      -(4-ethylbenzyl)ethanolamine adduct, converting it into an ammonium salt. This guarantees its complete migration into the aqueous layer.
      
  • Phase Separation: Vigorously shake and vent the funnel. Allow the layers to separate. Drain the organic layer (containing your product) and discard the aqueous layer (containing the quenched 4-EBC).

  • Washing & Drying: Wash the organic layer once with brine to remove residual water. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Your product is now free of 4-EBC.
    

G Start Crude Reaction Mixture (Product + Excess 4-EBC) Quench Add Ethanolamine (3-5 equivalents) Start->Quench React SN2 Nucleophilic Substitution (Room Temp, 30-60 min) Quench->React Stirring Adduct Formation of Water-Soluble Amine Adduct React->Adduct Extraction Liquid-Liquid Extraction (Add 1M HCl or NH4Cl) Adduct->Extraction OrgLayer Organic Layer (Purified Product) Extraction->OrgLayer AqLayer Aqueous Layer (Quenched 4-EBC Adduct) Extraction->AqLayer

Caption: Workflow for the chemical quenching and extraction of excess 4-EBC.

Part 4: Safety & Handling FAQ

Q: What are the primary safety concerns when handling 4-EBC? A: 4-EBC is classified as a hazardous, corrosive liquid (Hazard Class 8)[2],[3]. It causes severe skin burns and eye damage (H314, H318)[4],[7]. Furthermore, like many benzyl halides, it is a potent lachrymator (tear gas agent). Always handle 4-EBC inside a properly functioning fume hood, wear heavy-duty nitrile or neoprene gloves, and utilize full eye protection.

Q: Can I use other quenching agents if I don't have ethanolamine? A: Yes. If ethanolamine is unavailable, you can use Glycine (an amino acid that forms a highly water-soluble zwitterionic adduct)[8],[9], or an excess of concentrated aqueous ammonia [10],[1]. However, ammonia reactions can be biphasic and may require vigorous biphasic stirring or the addition of a co-solvent like methanol to ensure the 4-EBC is fully consumed.

References

  • Reddit /r/chemistry. "Benzyl Chloride removal?" Reddit. Available at: [Link]

  • ChemRxiv. "1,2-Redox Transpositions of Tertiary Amides." ChemRxiv. Available at: [Link]

  • CORE. "1,2-Redox Transpositions of Tertiary Amides." CORE. Available at: [Link]

  • National Institutes of Health (NIH). "A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucidation." PMC. Available at: [Link]

  • Oregon State University. "Mechanism of Action of Escherichia coli Uracil-DNA Glycosylase..." OSU ScholarsArchive. Available at: [Link]

Sources

Optimizing reductive amination conditions for steric ketone substrates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Amination Topic: Optimization for Sterically Hindered Ketone Substrates Ticket ID: RA-STERIC-001

Welcome to the Reductive Amination Support Hub.

Status: Open Assigned Specialist: Senior Application Scientist Context: Standard protocols (e.g., STAB/DCE) are failing due to steric impedance (e.g., ortho-substituted acetophenones, adamantane derivatives, or bulky secondary amines).

The Core Problem: Why Standard Conditions Fail

In standard reductive amination (using Sodium Triacetoxyborohydride - STAB), the reaction relies on the equilibrium formation of an imine (or iminium ion). For sterically hindered ketones, this equilibrium is heavily unfavorable.[1]

  • The Kinetic Trap: The rate of imine formation is slower than the rate of direct ketone reduction by the hydride.

  • The Result: You isolate the corresponding alcohol (direct reduction) or recover starting material, rather than the amine.

The Solution: You must decouple the imine formation from the reduction and drive the equilibrium chemically. The industry-standard solution for this is Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

The "Titanium Magic" (Mechanism & Logic)

Ti(OiPr)₄ serves a dual function that is critical for steric substrates:

  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity to overcome steric repulsion.

  • Water Scavenging: It reacts with the water byproduct of imine formation to form titanium oxides/hydroxides, driving the equilibrium to the right (Le Chatelier’s principle).

Mechanism Visualization

Ti_Mechanism cluster_0 Critical Success Factor Ketone Steric Ketone (Slow Reaction) Ti_Complex Ti-Hemiaminal Intermediate Ketone->Ti_Complex + Amine + Ti(OiPr)4 (Lewis Acid Activation) Imine Activated Imine Species Ti_Complex->Imine - TiO2 / iPrOH (Irreversible Dehydration) Amine Final Amine Product Imine->Amine + NaBH4 (Hydride Delivery)

Caption: The Ti(OiPr)₄ mediated pathway ensures imine formation is complete before the hydride is introduced, preventing direct ketone reduction.

Reagent Selection Guide

For steric substrates, the choice of reducing agent changes. We move away from STAB (too bulky/weak) toward smaller, stronger hydrides that are safe only because Ti(OiPr)₄ has already consumed the ketone.

ReagentSteric ToleranceToxicityProtocol TypeNotes
STAB (NaBH(OAc)₃)LowLowOne-PotExcellent for aldehydes; fails for bulky ketones.
NaCNBH₃ Medium/HighHigh One-PotEffective but generates HCN/cyanide waste. Avoid if possible.
Ti(OiPr)₄ + NaBH₄ Very High LowTelescoped The Gold Standard for Sterics. Uses cheap NaBH4 safely.

Master Protocol: The "Bhattacharyya" Conditions

This protocol is adapted from the seminal works of Bhattacharyya (J. Org. Chem. 1995), specifically optimized for difficult substrates like 2-adamantanone or substituted acetophenones.

Reagents:

  • Ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv) [Technical Grade is usually sufficient]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Absolute Ethanol or Methanol (for the reduction step)

Step-by-Step Workflow:

  • Complexation (The "Neat" Step):

    • In a dry flask under Argon/Nitrogen, combine the Ketone and Amine .

    • Add Ti(OiPr)₄ neat.

    • Note: If the mixture is too viscous or solid, add a minimal amount of dry THF (just enough to stir).

    • Stir: 6–12 hours at Room Temperature (RT). Do not rush this. This ensures the ketone is fully converted to the Ti-imine complex.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (approx. 5-10 mL per gram of substrate).

    • Add NaBH₄ carefully in portions (Caution: Exothermic/Gas evolution).

    • Stir for an additional 2–4 hours at RT.

  • The "Anti-Gel" Workup (Critical):

    • Issue: Adding water directly to Ti reactions creates a thick, unfilterable white gel (TiO₂·xH₂O).

    • Fix: Quench by adding 2M NaOH or NH₄OH . The base helps precipitate the Titanium in a more granular, filterable form.

    • Filter through a Celite pad to remove the Titanium salts.

    • Extract the filtrate with EtOAc or DCM.

Troubleshooting & FAQs

Q1: I followed the protocol, but I still see a significant amount of alcohol (reduced ketone) in my product.

Diagnosis: The imine formation was incomplete before you added the hydride. Fix:

  • Increase the Complexation Time (Step 1) from 6 hours to overnight.

  • Ensure you are using neat conditions or minimal THF. Dilution slows down the bimolecular imine formation.

  • Verify your Ti(OiPr)₄ is not hydrolyzed (it should be a clear liquid, not cloudy).

Q2: The reaction mixture turned into a solid white brick during workup. I can't extract anything.

Diagnosis: "Titanium Emulsion." You likely quenched with neutral water or brine. Fix:

  • Immediate Rescue: Add 1M NaOH or 10% aqueous ammonia and stir vigorously for 30 minutes. This should break the gel into a suspension.

  • Prevention: Always use a basic quench (NaOH) or use the "Fieser" workup method (Water, then 15% NaOH, then Water) adapted for Titanium.

Q3: My amine is an HCl salt. Can I use it directly?

Diagnosis: Ti(OiPr)₄ is basic, but not basic enough to free-base large amounts of amine salts efficiently, and the chloride can interfere. Fix:

  • Pre-treat the amine HCl salt with Triethylamine (TEA) (1.0 equiv) in THF for 30 mins, or use a commercially available free-base amine.

  • Reference: Bhattacharyya (Synlett 1995) notes that adding TEA allows the use of amine hydrochlorides.

Q4: Nothing is reacting. I'm recovering 100% ketone.

Diagnosis: Extreme steric hindrance (e.g., di-ortho substituted systems). Fix:

  • Microwave Assist: Perform Step 1 (Ti + Ketone + Amine) in a microwave vial (sealed) at 60–80°C for 1 hour before adding the solvent/hydride.

  • Force: Switch solvent to Toluene and reflux with a Dean-Stark trap (traditional method) before reduction, although Ti(OiPr)₄ usually avoids the need for high heat.

Troubleshooting Logic Flow

Troubleshooting Start Analyze LCMS/NMR Result Alcohol Result: Alcohol (Direct Reduction) Start->Alcohol Ketone Result: Ketone (No Reaction) Start->Ketone Emulsion Issue: Workup Emulsion/Gel Start->Emulsion Sol_Alcohol Action: Increase Step 1 Time Reduce Solvent Volume Alcohol->Sol_Alcohol Sol_Ketone Action: Microwave Step 1 (60°C) or Check Reagent Quality Ketone->Sol_Ketone Sol_Emulsion Action: Quench with 2M NaOH or NH4OH (Not Water) Emulsion->Sol_Emulsion

Caption: Diagnostic flow for common failures in steric reductive amination.

References

  • Bhattacharyya, S. (1995).[2] "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[3] Journal of Organic Chemistry, 60(15), 4928–4929.[3]

    • Core Reference: Establishes the Ti(OiPr)4 + NaBH4 protocol as the standard for hindered ketones.
  • Bhattacharyya, S., et al. (1995).[2] "An Efficient, Safe, and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4." Synlett, 1995(10), 1079-1080.

    • Supporting Reference: Demonstrates utility on amine salts and specific pharmaceutical intermediates.

  • Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[7]

    • Contrast Reference: Defines the limitations of the standard STAB method regarding steric hindrance.

Sources

Technical Support Center: Separation of Regioselective Isomers in Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Queue: High Priority Subject: Troubleshooting Regioisomer Separation & Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Piperazine Paradox"

User Context: You are likely encountering a "blob" or "shoulder" peak in your chromatogram, or your NMR shows a 60:40 mixture of N1- and N4-alkylated isomers that resist crystallization.

The Technical Reality: Substituted piperazines present a trifecta of separation challenges:

  • High Polarity: They elute near the void volume in standard Reverse Phase (RP) HPLC.

  • Basicity (pKa ~9.8): They interact strongly with residual silanols on silica columns, causing severe peak tailing.

  • Structural Similarity: Regioisomers (e.g., 2-methyl vs. 3-methyl, or N1- vs. N4-alkylation) possess nearly identical logP and pKa values, rendering standard gradient separation ineffective.

This guide provides a self-validating troubleshooting workflow. We do not guess; we manipulate physicochemical properties to force separation.

Module 1: Analytical Separation (HPLC/UPLC)

User Question:

"I cannot resolve the N1- and N4-substituted regioisomers of my 2-methylpiperazine derivative. They co-elute on my C18 column with 0.1% Formic Acid. What do I do?"

Diagnosis:

Your method is suffering from "pH Mismatch." At low pH (formic acid, pH ~2.7), both piperazine nitrogens are fully protonated (cationic). The analytes are highly polar and repelled by the hydrophobic C18 stationary phase, leading to early elution and poor selectivity. Furthermore, the cationic amines bind to anionic silanol sites on the column, destroying peak shape.

Protocol: The "High pH" Switch

To separate these isomers, you must suppress ionization to increase hydrophobic interaction and leverage subtle steric differences between the isomers.

Step-by-step Resolution:

  • Change Mobile Phase pH: Switch to 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide .

    • Mechanism:[1] At pH 10, the piperazine (pKa ~9.8) is largely neutral. This drastically increases retention on the lipophilic stationary phase.

  • Select the Correct Column: You CANNOT use a standard silica-based C18 column at pH 10; it will dissolve.

    • Requirement: Use a Hybrid Particle (Ethylene Bridged Hybrid - BEH) or a Chemically Stable (HPH) column.

  • Optimize Gradient: Start with a shallow gradient (e.g., 5% to 40% B over 20 mins).

Self-Validating Check:

  • Pass: Retention time shifts from ~1.5 min (void) to >5.0 min. Peak symmetry factor is between 0.9 and 1.2.

  • Fail: If peaks still co-elute, the hydrophobicity difference is too small. Proceed to Module 2 (SFC) .

Data Summary: Column Selection Matrix
ConditionRecommended Column ClassMobile Phase AMobile Phase BTarget Isomers
Low pH (Standard) C18, C8, PFP0.1% Formic AcidACN/MeOHImpurities, Salt forms
High pH (Recommended) Hybrid C18 (e.g., BEH, HPH) 10mM NH₄HCO₃ (pH 10) ACN N1 vs N4 Regioisomers
HILIC Amide, Bare Silica10mM NH₄OAc (pH 5.8)ACN (90% start)Extremely polar metabolites

Module 2: Preparative Purification (SFC)

User Question:

"I have 5 grams of the mixture. HPLC is too slow and uses too much water. How do I purify this at scale?"

Diagnosis:

High-Performance Liquid Chromatography (HPLC) is often solubility-limited for piperazines. Supercritical Fluid Chromatography (SFC) is the gold standard for separating structural isomers of basic amines because it offers orthogonal selectivity to HPLC.

Protocol: The "Basic Additive" Strategy

In SFC, the supercritical CO₂ is non-polar. We use methanol as a modifier.[2][3] However, without a basic additive, piperazines will adsorb irreversibly to the stationary phase.

Workflow:

  • Stationary Phase Screening: Screen 2-Ethylpyridine (2-EP), Diethylaminopropyl (DEAP), and bare Silica.

    • Why 2-EP? The pyridine ring on the stationary phase interacts via pi-pi stacking and hydrogen bonding, often discriminating between the steric environments of N1 vs N4 substitution [1].

  • Mobile Phase Composition:

    • CO₂: 60-85%

    • Co-Solvent: Methanol (NOT Acetonitrile).[4]

    • Critical Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPA) .

    • Mechanism:[1] The basic additive competes for the active silanol sites on the column, allowing the piperazine isomers to elute based on their interaction with the bonded phase rather than getting stuck on the silica surface [2].

Visualization: Method Development Decision Tree

MethodDevelopment Figure 1: Decision Logic for Chromatographic Separation of Piperazine Isomers Start Start: Piperazine Isomer Mixture Check_pH Check HPLC pH Stability Start->Check_pH High_pH High pH (pH 10) Hybrid C18 Column Check_pH->High_pH Hybrid Column (Recommended) Low_pH Low pH (pH 3) Standard C18 Check_pH->Low_pH Standard Column Resolution Is Resolution > 1.5? High_pH->Resolution SFC_Screen SFC Screening (2-EP / Silica) Low_pH->SFC_Screen Co-elution (Fail) Chiral Try Chiral Stationary Phase (IG / IC / AD) SFC_Screen->Chiral Still Co-eluting Resolution->SFC_Screen No Success Scale to Prep Resolution->Success Yes Chiral->Success

Module 3: Upstream Troubleshooting (Synthesis)

User Question:

"I keep making a 1:1 mixture of N1 and N4 isomers. Can I prevent this chemically?"

Diagnosis:

You are relying on thermodynamic control in a system where the steric difference between N1 and N4 is negligible. You must switch to kinetic control using protecting group strategies.

Protocol: Regioselective Blocking

Instead of alkylating a free 2-substituted piperazine, use a Boc-protection strategy to lock one nitrogen.

The "Boc-Switch" Workflow:

  • Starting Material: 2-methylpiperazine.

  • Reagent: Boc-anhydride (0.9 eq) in DCM at 0°C.

  • Result: The less sterically hindered N4 reacts faster than the hindered N1 (adjacent to the methyl group).

    • Product:1-Boc-3-methylpiperazine (Major product, often >90:10 ratio).

  • Functionalization: Alkylate the free N1.

  • Deprotection: Remove Boc (TFA/DCM) to reveal the N4 amine.

  • Inverse: If you need the other isomer, use Benzyl (Bn) protection which often has different selectivity, or purchase the specific pre-protected scaffold [3].

Visualization: Synthetic Regiocontrol

SyntheticPathway Figure 2: Kinetic Control Strategy for Regioselective Synthesis Start 2-Substituted Piperazine Direct Direct Alkylation Start->Direct R-X, Base Protect Boc-Anhydride (Kinetic Control) Start->Protect 0°C, DCM Mixture Mixture (N1/N4) Hard to Separate Direct->Mixture Intermed N4-Boc Intermediate (Major Isomer) Protect->Intermed Steric Selection Alkylate Alkylate N1 Intermed->Alkylate R-X Deprotect Deprotection Alkylate->Deprotect TFA Final Pure N1-Substituted Piperazine Deprotect->Final

References

  • Schürenkamp, J., et al. (2011).[5] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine.

    • Relevance: Validates the use of high pH (pH 9)
  • Blackwell, J. A., et al. (2022). "Supercritical Fluid Chromatography for Chiral Analysis... Theoretical Background." Chromatography Online.

    • Relevance: Authoritative guide on using basic additives (DEA/TEA) in SFC to suppress silanol activity for basic amines.
  • Gueret, R., et al. (2020).[6] "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." Organic Letters.

    • Relevance: Provides modern synthetic alternatives to avoid difficult separations by controlling regiochemistry upstream.
  • BenchChem Technical Guide. (2025). "A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis."

    • Relevance: Protocol standards for HPLC-UV detection of piperazine deriv

Disclaimer: Always consult the Material Safety Data Sheet (MSDS) for all chemicals. High pH mobile phases require specific HPLC hardware (e.g., Titanium or Hybrid alloy) to prevent pump seal damage.

Sources

Overcoming steric hindrance of the pentan-3-yl group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in organic synthesis: overcoming the severe steric hindrance imposed by the pentan-3-yl (3-pentyl) group .

Because the


-carbon of the pentan-3-yl group is flanked by two ethyl chains, it creates a dense steric shield. This bulk drastically reduces the kinetics of nucleophilic attacks and oxidative additions, while simultaneously increasing the probability of competing 

-hydride eliminations. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your reactions succeed.

Section 1: Amidation & Esterification Troubleshooting

Q1: Why does my standard EDC/HOBt coupling fail to yield the amide when using pentan-3-ylamine?

Causality & Insight: Carbodiimide-based reagents like EDC form an O-acylisourea intermediate. For unhindered amines, nucleophilic attack happens rapidly. However, the bulky pentan-3-ylamine cannot penetrate the steric environment of the intermediate quickly enough. Consequently, the O-acylisourea undergoes a spontaneous intramolecular rearrangement into an unreactive N-acylurea dead-end product.

Solution: Transition to aminium/uronium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma leaving groups, such as HATU or COMU . The pyridine nitrogen in the HOAt ester of HATU provides anchimeric assistance (neighboring group participation), hydrogen-bonding with the incoming pentan-3-ylamine to pre-organize the transition state and dramatically accelerate the coupling despite the steric clash .

Table 1: Comparative Efficiency of Coupling Reagents for Sterically Hindered Amines
Coupling ReagentActive Species GeneratedRelative Reaction RateEpimerization RiskRecommended Use Case
EDC / HOBt OBt EsterSlowModerateUnhindered primary amines
PyBOP OBt EsterModerateLowModerate steric hindrance
HATU OAt EsterVery FastVery LowHighly hindered (e.g., pentan-3-yl)
COMU Oxyma EsterVery FastVery LowMicrowave-assisted, extreme bulk
Protocol 1: Self-Validating HATU-Mediated Amidation of Pentan-3-ylamine
  • Acid Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 5 minutes.

  • System Self-Validation (Crucial): Before adding the bulky amine, withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester. If the unactivated acid remains, your activation has failed, and adding the amine will be futile.

  • Amine Addition: Once activation is confirmed, add pentan-3-ylamine (1.2 eq) dropwise.

  • Monitoring: Stir at room temperature. If the OAt active ester persists after 2 hours (monitored via LC-MS), elevate the temperature to 40°C to overcome the final thermodynamic barrier of the steric clash .

G A Carboxylic Acid B HATU / COMU Activation A->B DIPEA C OAt Active Ester (Anchimeric Assistance) B->C Fast E Amide Product C->E Nucleophilic Attack D Pentan-3-ylamine (Steric Shield) D->E Overcomes Clash

Caption: Workflow of HATU-mediated activation overcoming pentan-3-yl steric hindrance.

Section 2: Cross-Coupling Involving Pentan-3-yl Substrates

Q2: My Buchwald-Hartwig amination using pentan-3-ylamine and an aryl bromide yields mostly unreacted starting material and reduced arene. How do I force the C-N bond formation?

Causality & Insight: In palladium-catalyzed C-N coupling, the pentan-3-yl group impedes the coordination of the amine to the Pd(II) complex. Furthermore, if the amine does coordinate, the extreme steric bulk slows down reductive elimination. This delay allows the complex to undergo


-hydride elimination, yielding 3-pentanone (after hydrolysis of the resulting imine) and a reduced arene .

Solution: You must use a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand like BrettPhos . These ligands are specifically designed to be so bulky that they force the Pd center into a highly reactive mono-ligated


 state. Their sheer size creates a "steric push" that forces the aryl and pentan-3-yl groups together, accelerating reductive elimination before 

-hydride elimination can occur.
Protocol 2: Buchwald-Hartwig Amination with Pentan-3-ylamine
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%), BrettPhos (5 mol%), and NaOtBu (1.5 eq) in anhydrous toluene (0.1 M). Stir for 10 minutes until a color change indicates the formation of the active Pd(0) species.

  • Substrate Addition: Add the aryl halide (1.0 eq) and pentan-3-ylamine (1.2 eq). Seal the reaction vessel.

  • Reaction & Self-Validation: Heat to 100°C. After 2 hours, analyze a crude aliquot via GC-MS.

    • Self-Validation Check: Look for the presence of 3-pentanone. If 3-pentanone is detected,

      
      -hydride elimination is competing. To fix this, increase the overall concentration of the reaction mixture (e.g., to 0.5 M) to promote bimolecular amine coordination and force the equilibrium toward reductive elimination.
      

Q3: Can I perform C(sp2)-C(sp3) cross-couplings using pentan-3-yl halides?

Causality & Insight: Secondary alkyl halides like 3-pentyl bromide are notoriously difficult electrophiles. Palladium catalysts typically fail because the oxidative addition into the sterically hindered C-Br bond is too slow, and the resulting alkyl-Pd(II) species undergoes rapid


-hydride elimination .

Solution: Switch from Palladium to Nickel catalysis. Nickel has a smaller atomic radius and readily accesses single-electron transfer (SET) pathways (Ni(I)/Ni(III) catalytic cycles), bypassing the traditional concerted oxidative addition. Utilizing a Ni/photoredox dual catalysis system allows the generation of a 3-pentyl radical that rapidly recombines with the Ni center, completely outcompeting elimination pathways.

G Start Buchwald-Hartwig with Pentan-3-ylamine Issue1 Low Yield / No Reaction? Start->Issue1 Issue2 β-Hydride Elimination? Start->Issue2 Sol1 Use BrettPhos Ligand Issue1->Sol1 Accelerates Reductive Elimination Sol2 Strong Base (NaOtBu) Issue2->Sol2 Prevents Off-Cycle Pd Success High Yield C-N Bond Sol1->Success Sol2->Success

Caption: Troubleshooting logic for Buchwald-Hartwig amination with bulky secondary amines.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Rudolph, A., & Lautens, M. "Secondary alkyl halides in transition-metal-catalyzed cross-coupling reactions." Angewandte Chemie International Edition, 2009, 48(15), 2656-2670. Available at:[Link]

Stability of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Current Status: Systems Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-STAB-8821[1][2]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine . As a Senior Application Scientist, I understand that inconsistent data often stems not from biological variability, but from subtle physicochemical instabilities in your probe compound.

This molecule is a lipophilic, sterically hindered tertiary amine .[1][2] Its stability profile is governed by two competing functional motifs:

  • The Piperazine Core: A basic scaffold prone to N-oxidation and pH-dependent solubility changes.[3]

  • The 4-Ethylbenzyl & Pentan-3-yl Groups: These confer significant lipophilicity and introduce specific sites for oxidative degradation (benzylic oxidation).[3]

The following guides are designed to preemptively solve issues related to precipitation, degradation, and storage.

Module 1: Solubility & Stock Preparation

The Issue: Users frequently report precipitation upon diluting DMSO stock solutions into aqueous media (PBS, media).[1][2] The Cause: The pentan-3-yl and ethylbenzyl groups make this compound highly hydrophobic (High LogP). At physiological pH (7.4), the unprotonated free base dominates, leading to crash-out.[1]

Protocol: Optimized Dissolution Strategy
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO High dielectric constant solubilizes the free base; anhydrous grade prevents hydrolytic degradation.[3]
Stock Conc. 10 mM - 50 mM Avoids supersaturation.[3] Higher concentrations increase risk of precipitation upon freeze-thaw.
Aqueous Dilution Acidified Buffer (pH < 6.0) The pKa of piperazine nitrogens is typically ~5.3 and ~9.[3]7. Lowering pH ensures protonation, drastically increasing water solubility.[2]
Co-Solvent Tween-80 (0.1%) or Cyclodextrin If pH 7.4 is mandatory, these excipients encapsulate the lipophilic tail, preventing aggregation.[1][2]

Step-by-Step Solubilization:

  • Weigh the solid compound in a glass vial (avoid plastics to prevent adsorption).

  • Add Anhydrous DMSO to reach 50 mM. Vortex for 30 seconds.

  • Critical Step: Sonicate for 5 minutes at ambient temperature to break micro-aggregates.

  • Aliquot immediately into amber glass vials and store at -20°C.

Module 2: Chemical Stability (Oxidation & Degradation)

The Issue: "Extra peaks" appearing in LC-MS chromatograms (M+16 or M-14) after 48 hours in solution. The Cause: Piperazine derivatives are electron-rich and susceptible to N-oxidation and Oxidative Dealkylation .

Mechanism of Instability
  • N-Oxidation (M+16): Atmospheric oxygen attacks the lone pair electrons on the nitrogen atoms.[3] The N-benzyl nitrogen is particularly reactive.[3]

  • Benzylic Oxidation: The methylene bridge (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) connecting the piperazine to the benzene ring is a "benzylic" position, highly susceptible to radical attack, leading to cleavage (dealkylation).
    
Troubleshooting Workflow: Diagnosing Purity Issues

Troubleshooting Start Issue: Loss of Potency / Extra Peaks CheckSolubility Step 1: Visual Inspection (Precipitation?) Start->CheckSolubility CheckLCMS Step 2: LC-MS Analysis CheckSolubility->CheckLCMS Clear Solution Precip Physical Instability (See Module 1) CheckSolubility->Precip Cloudy/Particles MassShift Mass Shift Observed? CheckLCMS->MassShift M_Plus_16 Peak M+16 (N-Oxide) MassShift->M_Plus_16 Yes (+16 Da) M_Minus_Alkyl Peak M-Alkyl (Dealkylation) MassShift->M_Minus_Alkyl Yes (Fragment) NoChange Adsorption to Plasticware MassShift->NoChange No New Peaks

Caption: Diagnostic workflow to distinguish between physical precipitation and chemical degradation events.

Module 3: Environmental Factors (Light & Temperature)

The Issue: Solution turns yellow/brown over time. The Cause: Photo-oxidation .[4][5] The benzylamine moiety absorbs UV light, generating radicals that polymerize or oxidize to colored byproducts (e.g., benzaldehyde derivatives).[1][2]

Storage & Handling Guidelines
  • Light Protection (Critical):

    • Solid State: Store in amber vials wrapped in aluminum foil.

    • In Solution: Perform experiments in low-light conditions. Never leave clear tubes on the benchtop under fluorescent lighting for extended periods.

  • Temperature & Atmosphere:

    • Long-term: -20°C or -80°C.

    • Atmosphere: Store under Argon or Nitrogen .[3][6] Oxygen is the enemy of this molecule.

    • Avoid Freeze-Thaw: Repeated cycles promote hydrolysis and physical aggregation.[3] Use single-use aliquots.

Frequently Asked Questions (FAQ)

Q1: Can I use PEG-400 as a co-solvent? A: Proceed with caution. Polyethylene Glycol (PEG) often contains trace peroxides (degradation products of PEG itself).[1][3] These peroxides will rapidly oxidize the piperazine nitrogen to an N-oxide. If you must use PEG, use "oxidant-free" or high-purity grades and add an antioxidant like BHT (butylated hydroxytoluene).[1][2]

Q2: My compound sticks to the pipette tips. Why? A: The pentan-3-yl and ethylbenzyl groups make the molecule highly lipophilic ("greasy"). It adsorbs to polypropylene surfaces. Solution: Use Low-Retention pipette tips and glass-coated plates where possible.[3] Pre-wet tips with the solvent before transferring.

Q3: The LC-MS shows a split peak. Is it an impurity? A: Not necessarily. At intermediate pH, piperazines can exist in equilibrium between protonated and unprotonated forms, or different conformers (chair/boat) that separate slightly on C18 columns.[1][2] Validation: Run the LC-MS with a higher pH mobile phase (ammonium bicarbonate, pH 10) to force the free base form and see if the peak coalesces.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Parent Parent Molecule (Active) Oxidation Oxidative Stress (O2 / Peroxides) Parent->Oxidation Light UV Light (hv) Parent->Light NOxide N-Oxide (M+16) (Inactive/Polar) Oxidation->NOxide N-Oxidation Imine Imine Intermediate (Unstable) Light->Imine H-Abstraction Aldehyde 4-Ethylbenzaldehyde + Dealkylated Piperazine Imine->Aldehyde Hydrolysis

Caption: Primary degradation pathways: N-oxidation via peroxides/oxygen and photo-oxidative dealkylation.[1][2]

References

  • Rocchiccioli, C. et al. (2023).[1][2][3] Oxidative degradation of Piperazine in aqueous solutions. Journal of Environmental Chemical Engineering. [1][2][7]

  • European Medicines Agency. (2020).[3] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.

  • BenchChem Technical Support. (2025). Overcoming Solubility Issues with Piperazine Derivatives.

  • National Institutes of Health (NIH). (2018).[3] Stability of Synthetic Piperazines in Human Whole Blood.

  • University of Texas. (2011). Thermal degradation and oxidation of aqueous piperazine.

Sources

Technical Support Center: Resolving Emulsions During Extraction of Lipophilic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, frequently asked questions, and validated protocols for researchers dealing with persistent emulsions during the liquid-liquid extraction (LLE) of lipophilic amines.

Section 1: The Mechanistic Root of the Problem

Why do lipophilic amines form such stubborn emulsions? Lipophilic amines (e.g., many pharmaceutical active ingredients, alkaloids, and synthetic intermediates) possess a dual chemical nature: a nonpolar, hydrophobic carbon skeleton and a polar, ionizable amine group[1]. During LLE, if the pH of the aqueous phase is close to the amine's pKa, the compound exists in an equilibrium of protonated (charged/hydrophilic) and deprotonated (neutral/hydrophobic) states.

This amphiphilic mixture acts as a potent surfactant, drastically lowering the interfacial tension between the aqueous and organic phases. When mechanical agitation (shaking) is applied, it stabilizes the microscopic droplets, resulting in a persistent, cloudy emulsion that prevents phase separation[2].

G A Lipophilic Amine (Basic API/Alkaloid) B pH ≈ pKa (Mixed Ionization State) A->B Aqueous Buffer C Amphiphilic Surfactant Behavior B->C Co-existence of Charged & Neutral D Reduced Interfacial Tension C->D Accumulation at Phase Boundary E Stable Emulsion Formation D->E Agitation/Mixing

Caption: Logical flow of lipophilic amine surfactant behavior causing LLE emulsions.

Section 2: Troubleshooting Guide & FAQs

Q1: I have already formed an emulsion in my separatory funnel. What is the best physical intervention to break it? A: Do not continue shaking. First, allow the funnel to sit undisturbed to see if the phases separate over time. If the emulsion persists, apply centrifugation . Transfer the emulsion layer to a centrifuge tube and spin at 2,000–3,000 x g for 5–10 minutes. The artificial gravity forces the coalescing of droplets based on density differences. Alternatively, if particulates or proteins are stabilizing the emulsion, filtration through a pad of glass wool or diatomaceous earth can shear the droplets and remove the stabilizing solids.

Q2: How can I adjust the chemistry of my extraction to prevent the emulsion from forming in the first place? A: The most effective chemical intervention is pH adjustment using the "2 pH Rule" [3]. To strip the lipophilic amine of its surfactant properties, you must force it entirely into its neutral, un-ionized state. Adjust the pH of your aqueous phase to at least two units above the pKa of your target amine using a volatile base (e.g., ammonium hydroxide) or strong base (NaOH)[1][3]. At this pH, >99% of the amine is deprotonated, maximizing its lipophilicity and driving it into the organic phase while simultaneously destroying its emulsion-stabilizing amphiphilic character.

Q3: My compound is sensitive to high pH. Are there solvent modifications I can use instead? A: Yes. If high pH degrades your analyte, use the "Salting Out" technique. Saturate the aqueous phase with a neutral salt like sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, decreasing the solubility of both the organic solvent and the neutral amine in the water phase, which forces phase separation. Additionally, adding a small volume of a co-solvent (like brine or a few drops of ethanol/isopropanol) can alter the surface tension at the interface and break the emulsion without altering the pH.

Section 3: Advanced Resolution: Supported Liquid Extraction (SLE)

When traditional LLE repeatedly fails due to complex matrices (e.g., plasma, lipid-rich samples) or highly surfactant-like amines, the definitive solution is Supported Liquid Extraction (SLE) [4].

The Causality of SLE: SLE completely eliminates emulsions by replacing the physical shaking step of LLE with a solid-phase partitioning mechanism[4]. The aqueous sample is loaded onto a highly porous, inert sorbent (typically diatomaceous earth). The water coats the massive surface area of the sorbent, immobilizing the aqueous phase. When the immiscible organic solvent is passed through the column, the analytes partition into the organic phase via gravity or gentle vacuum, without any turbulent mixing of the two liquid phases[4]. No mixing means no emulsions.

SLE_Workflow cluster_LLE Traditional LLE cluster_SLE Supported Liquid Extraction (SLE) Start Aqueous Sample (Lipophilic Amine) LLE1 Add Organic Solvent & Shake Start->LLE1 SLE1 Load onto Diatomaceous Earth Sorbent Start->SLE1 LLE2 Emulsion Forms (Phase lock) LLE1->LLE2 LLE3 Centrifuge / Break Emulsion LLE2->LLE3 SLE2 Aqueous Phase Immobilized (Wait 5 min) SLE1->SLE2 SLE3 Elute with Immiscible Organic Solvent SLE2->SLE3

Caption: Comparison of traditional LLE workflow vs. emulsion-free SLE methodology.

Validated Protocol: SLE of Lipophilic Amines

Self-Validating System: This protocol ensures that the amine is deprotonated prior to loading, and uses gravity to prevent shear-induced emulsion.

  • Sample Pre-treatment: Dilute the aqueous sample 1:1 with a buffer adjusted to 2 pH units above the pKa of the target lipophilic amine (e.g., 0.5 M Ammonium Hydroxide)[3].

  • Loading: Apply the pre-treated sample to the SLE cartridge. The volume applied must strictly match the specified capacity of the diatomaceous earth sorbent.

  • Immobilization: Allow the cartridge to equilibrate for 5 minutes.

    • Validation Checkpoint: The sorbent should appear damp, but no liquid should elute. If liquid drips through during this step, the cartridge is overloaded and the protocol must be restarted with a smaller volume.

  • Extraction: Apply 2 to 3 column volumes of a water-immiscible organic solvent (e.g., MTBE, Dichloromethane, or Ethyl Acetate). Allow it to flow under gravity.

  • Elution: Collect the organic eluate. Apply a gentle vacuum (-0.2 bar) or positive pressure for 10 to 15 seconds at the very end to expel the remaining solvent from the sorbent bed. The extract is now ready for evaporation and downstream analysis.

Section 4: Quantitative Comparison of Emulsion-Breaking Techniques

To assist in selecting the right troubleshooting path, consult the comparative data below:

TechniqueMechanism of ActionEffectivenessTime RequiredRisk to Analyte
Centrifugation Density-driven droplet coalescenceModerate10-15 minsLow (Physical only)
Salting Out (NaCl) Increases aqueous ionic strengthModerate-High5 minsLow
pH Adjustment (+2 pKa) Neutralizes amphiphilic chargeHigh5 minsModerate (pH sensitive APIs)
Filtration (Glass Wool) Physical shearing of dropletsLow-Moderate10 minsModerate (Adsorption loss)
Transition to SLE Eliminates turbulent mixingVery High15 mins (Total)Low (Highly reproducible)

References

  • Supported Liquid Extraction (SLE) Techniques & Products Phenomenex[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments [Link]

  • Liquid–liquid extraction Wikipedia[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine .[1][2][3] Unlike standard spectral listings, this document compares analytical performance across different solvent systems to optimize structural elucidation. We analyze the diagnostic utility of Chloroform-d (


) versus Dimethyl Sulfoxide-d6 (

), highlighting how solvent viscosity and hydrogen bonding influence the resolution of the piperazine chair conformation and the critical pentan-3-yl methine signal.[1]

Structural Fragmentation & Assignment Logic

To accurately assign the spectrum, the molecule is deconvoluted into three distinct magnetic environments.[1] This fragmentation approach ensures self-validating assignments.[3]

Fragment A: The 4-Ethylbenzyl System
  • Aromatic Ring: The para-substitution pattern creates a symmetric

    
     spin system.[2][3] Expect two doublets (integrating to 2H each) in the aromatic region (approx. 7.1–7.3 ppm).[3]
    
  • Benzylic Methylene: A sharp singlet (

    
    ) connecting the ring to the piperazine core.[2][3]
    
  • Ethyl Group: A classic triplet-quartet coupling pattern.[2][3] The quartet (

    
    ) often overlaps with the piperazine ring protons in 
    
    
    
    .[3]
Fragment B: The Piperazine Core[2]
  • Conformational Dynamics: At room temperature, the piperazine ring undergoes rapid chair-chair interconversion.[1][2][3] In non-polar solvents (

    
    ), this averages the axial and equatorial protons, resulting in two broad singlets or multiplets for the 
    
    
    
    protons.[1]
  • Asymmetry: The distinct substituents at N1 and N4 render the piperazine protons chemically non-equivalent (

    
     or 
    
    
    
    system), appearing as two distinct sets of signals.[1]
Fragment C: The N-(Pentan-3-yl) Tail[1][2][3]
  • Symmetry: The pentan-3-yl group (1-ethylpropyl) is symmetric.[1][2][3] The two ethyl arms are magnetically equivalent.[3]

  • Diagnostic Handle: The methine proton (

    
    ) is the most critical diagnostic signal.[2][3] It splits into a quintet (or multiplet) due to coupling with four adjacent methylene protons.[2][3]
    

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the "performance" of the analysis—defined here as spectral resolution and diagnostic clarity.[3]

Option 1: Chloroform-d ( ) – The High-Throughput Standard[1][2][3]
  • Performance Profile: Excellent solubility and narrow line widths.[2][3]

  • Limitations: The chemical shifts of the N-alkyl protons often overlap.[2][3] Specifically, the quartet from the aromatic ethyl group (~2.6 ppm) frequently obscures the piperazine ring protons.[1]

  • Verdict: Best for purity checks and quick verification.

Option 2: DMSO-d6 – The High-Resolution Alternative[1][2][3]
  • Performance Profile: Higher viscosity slows molecular tumbling and exchange rates.[2][3] This often sharpens the distinction between the piperazine triplets/multiplets.[3]

  • Key Advantage: The water peak in DMSO (~3.33 ppm) is far removed from the aliphatic region, unlike the water peak in

    
     (~1.56 ppm) which can interfere with the pentan-3-yl alkyl signals.[1][2]
    
  • Verdict: Superior for de novo structural characterization and resolving overlapping methylene signals.[3]

Visualization: Solvent Selection Workflow

SolventSelection start Start: NMR Analysis decision Goal: Purity vs. Structure? start->decision path_purity Routine Purity Check decision->path_purity Quick Check path_structure Detailed Structural ID decision->path_structure Complex ID cdcl3 Select CDCl3 (Fast, Sharp Lines) path_purity->cdcl3 dmso Select DMSO-d6 (Separates Overlaps) path_structure->dmso result_cdcl3 Outcome: Fast acquisition Risk: Alkyl overlap cdcl3->result_cdcl3 result_dmso Outcome: Clear Piperazine splitting Shifted Water peak dmso->result_dmso

Figure 1: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Predicted Chemical Shift Data ( )

The following table summarizes the chemical shifts based on additive substituent effects and analogous piperazine derivatives [1][2].

Proton GroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Aromatic Ar-H (meta to alkyl)7.25 - 7.30Doublet (d)2H~8.0 Hz
Aromatic Ar-H (ortho to alkyl)7.10 - 7.15Doublet (d)2H~8.0 Hz
Benzylic

3.45 - 3.50Singlet (s)2H-
Piperazine

2.55 - 2.65Broad (br m)4H-
Ar-Ethyl

2.60 - 2.65Quartet (q)2H7.6 Hz
Piperazine

2.40 - 2.50Broad (br m)4H-
Pentyl Methine

2.25 - 2.35Quintet (quin)1H~6-7 Hz
Pentyl CH2

1.35 - 1.50Multiplet (m)4H-
Ar-Ethyl CH3

1.20 - 1.25Triplet (t)3H7.6 Hz
Pentyl CH3

0.85 - 0.95Triplet (t)6H~7.4 Hz

Critical Analysis Note: In


, the quartet from the aromatic ethyl group (~2.60 ppm) often overlaps with the downfield piperazine protons. If integration yields >6H in this region, this confirms the overlap.[1]

Experimental Protocol

This protocol is designed to minimize water contamination and ensure relaxation delays are sufficient for quantitative integration.[2][3]

Materials
  • Analyte: ~10 mg of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine.[1][2][3]

  • Solvent: 0.6 mL

    
     (99.8% D) or 
    
    
    
    (99.9% D) with 0.03% TMS.
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of sample into a clean vial.

    • Add 0.6 mL of solvent.[3][4]

    • Critical Step: Vortex for 30 seconds. Piperazine derivatives can be oily; ensure complete dissolution to avoid line broadening due to viscosity gradients.[2][3]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the ethyl methyl protons).

    • Scans (NS): 16 (sufficient for 10mg sample).[1][3]

    • Spectral Width: -2 to 14 ppm.[3]

  • Processing:

    • Phasing: Apply manual phasing. Auto-phasing often fails on the broad piperazine signals.[3]

    • Baseline Correction: Polynomial fit (Bernstein order 1).

    • Referencing: Calibrate TMS to 0.00 ppm.

Structural Confirmation Logic (Pathway)

The following diagram illustrates the logical flow for confirming the structure from the spectral data.

StructureConfirmation input Spectrum Acquired check_aromatic 1. Aromatic Region (7.0-7.3 ppm) Look for AA'BB' input->check_aromatic check_benzyl 2. Benzylic Singlet (~3.5 ppm) Integrates to 2H? check_aromatic->check_benzyl check_pentyl 3. Pentyl Methine (~2.3 ppm) Diagnostic Quintet check_benzyl->check_pentyl check_ethyl 4. Ethyl Triplet (~1.2 ppm) Integrates to 3H? check_pentyl->check_ethyl confirmed Structure Validated check_ethyl->confirmed

Figure 2: Logical validation pathway for structural confirmation.

References

  • National Institute of Standards and Technology (NIST). (2025).[3][5] 1-Benzylpiperazine Mass Spectrum and Chemical Data. NIST Chemistry WebBook.[3][5] Available at: [Link][1][2]

  • PubChem. (2025).[2][3] 1-Benzyl-4-ethylpiperazine Compound Summary. National Library of Medicine.[3] Available at: [Link][1][2]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] (Standard Reference for Solvent Residuals).[3]

Sources

Analytical Guide: Distinguishing 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine from its Structural and Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating highly similar piperazine-derived compounds. 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine is a complex molecule featuring a substituted aromatic ring and a branched aliphatic chain. Distinguishing it from its isomers—such as the positional isomer 1-(3-ethylbenzyl)-4-(pentan-3-yl)piperazine or the alkyl chain isomer 1-(4-ethylbenzyl)-4-(pentan-2-yl)piperazine—requires a multi-modal analytical approach. Relying solely on one technique often leads to false positives due to isobaric similarities.

This guide provides a self-validating, step-by-step framework using GC-MS, NMR, and GC-IRD to unequivocally identify the target molecule by exploiting the fundamental causality behind its chemical behavior.

Part 1: Strategic Workflow & Isomeric Challenges

The target molecule consists of three distinct structural domains:

  • The Piperazine Core: The central basic scaffold.

  • The N1-Benzyl Group: Para-substituted with an ethyl group.

  • The N4-Alkyl Group: A symmetrical pentan-3-yl (1-ethylpropyl) chain.

Isomeric confusion typically arises in two domains: the branching of the pentyl chain (pentan-2-yl vs. pentan-3-yl) and the position of the ethyl group on the benzyl ring (ortho/meta/para). To build a self-validating system, we must decouple these domains analytically: GC-MS is deployed to resolve the aliphatic chain, while NMR and GC-IRD are utilized to map the aromatic substitution.

Isomer_Differentiation A Unknown Piperazine Isomer B GC-MS (EI) Alkyl Chain Cleavage A->B C 1H NMR & GC-IRD Aromatic Substitution A->C D [M-29]+ Base Peak Identifies Pentan-3-yl B->D Symmetric alpha-cleavage E [M-15]+ / [M-43]+ Identifies Pentan-2-yl B->E Asymmetric alpha-cleavage F AA'BB' NMR & 800 cm⁻¹ IR Identifies 4-Ethylbenzyl C->F Para-substitution G Complex NMR & 700/780 cm⁻¹ IR Identifies 2- or 3-Ethylbenzyl C->G Ortho/Meta-substitution

Logical workflow for distinguishing alkyl and positional piperazine isomers.

Part 2: Mass Spectrometry (GC-MS/EI) – Resolving the Alkyl Chain

While GC-MS struggles to differentiate positional isomers on the aromatic ring, it is the gold standard for elucidating the N4-alkyl chain structure.

Mechanistic Causality

Under Electron Ionization (EI, 70 eV), piperazines undergo rapid


-cleavage adjacent to the nitrogen atoms. The benzylic bond is highly labile, consistently yielding the corresponding benzyl cation (e.g., 

119 for ethylbenzyl)[1]. However, the true diagnostic power lies in the N4-alkyl fragmentation:
  • For pentan-3-yl: The nitrogen radical cation induces cleavage of one of the two identical ethyl branches. Because the chain is symmetrical,

    
    -cleavage invariably expels an ethyl radical (
    
    
    
    Da), yielding a dominant
    
    
    fragment at
    
    
    245.
  • For pentan-2-yl: The branching is asymmetric (a methyl and a propyl group).

    
    -cleavage competitively expels either a methyl radical (
    
    
    
    Da) or a propyl radical (
    
    
    Da), resulting in prominent
    
    
    and
    
    
    peaks.

Fragmentation M Molecular Ion [M]+• m/z 274 F1 Ethylbenzyl Cation m/z 119 M->F1 Benzylic Cleavage F2 Alpha-Cleavage [M-29]+ m/z 245 M->F2 N4-Alkyl Cleavage (Loss of Ethyl) F3 Piperazine Core m/z 155 M->F3 Loss of Ethylbenzyl

Primary EI-MS fragmentation pathways for 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine.

Quantitative Data Comparison
IsomerMolecular Ion (

)
Base Peak / Dominant

-Cleavage
Benzylic Ion
1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

274

245 (

)

119
1-(4-Ethylbenzyl)-4-(pentan-2-yl)piperazine

274

259 (

)
&

231 (

)

119
1-(3-Ethylbenzyl)-4-(pentan-3-yl)piperazine

274

245 (

)

119
Step-by-Step Protocol: GC-MS Workflow
  • Sample Preparation: Dissolve 1 mg of the standard/sample in 1 mL of GC-grade methanol.

  • Injection: Inject 1 µL in split mode (10:1) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Chromatography: Set initial oven temperature to 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Acquisition: Operate the MS in EI mode at 70 eV, scanning from

    
     40 to 350.
    
  • Validation: Confirm the presence of the

    
     119 benzylic ion. Assess the 
    
    
    
    vs
    
    
    ratio to definitively assign the alkyl chain geometry.

Part 3: Nuclear Magnetic Resonance (NMR) – Resolving Regioisomers

Because GC-MS cannot reliably distinguish 2-, 3-, and 4-substituted benzyl isomers due to identical fragmentation masses, High-Resolution NMR is required[2].

Mechanistic Causality

The symmetry of the molecule dictates the spin-spin coupling and signal multiplicity:

  • Aromatic Region: A 4-ethylbenzyl (para) group possesses a

    
     axis of symmetry, rendering the ortho and meta protons chemically equivalent in pairs. This creates a classic AA'BB' spin system, appearing as two distinct doublets (each integrating to 2H) with a coupling constant of 
    
    
    
    Hz[2]. In contrast, the 3-ethylbenzyl (meta) isomer lacks this symmetry, producing a complex multiplet pattern.
  • Aliphatic Region: The pentan-3-yl group is symmetrical. Its two terminal methyl groups are chemically equivalent, appearing as a single 6H triplet. The pentan-2-yl group is asymmetric, yielding two distinct methyl signals (a 3H doublet and a 3H triplet).

Quantitative Data Comparison
Structural Domain4-Ethylbenzyl (Para) + Pentan-3-yl3-Ethylbenzyl (Meta) + Pentan-3-yl4-Ethylbenzyl (Para) + Pentan-2-yl
Aromatic Protons ~7.1–7.3 ppm (AA'BB' system, 2 doublets,

Hz, 4H)
~7.1–7.3 ppm (Complex multiplet, 4H)~7.1–7.3 ppm (AA'BB' system, 2 doublets,

Hz, 4H)
Terminal Methyls ~0.9 ppm (Triplet, 6H)~0.9 ppm (Triplet, 6H)~0.9 ppm (Triplet, 3H) & ~1.0 ppm (Doublet, 3H)
Methine Proton ~2.2 ppm (Multiplet, 1H)~2.2 ppm (Multiplet, 1H)~2.4 ppm (Multiplet, 1H)
Step-by-Step Protocol: 1H NMR Workflow
  • Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire 1H NMR spectra at

    
     400 MHz, utilizing 16 scans and a relaxation delay of 2 seconds to ensure accurate integration.
    
  • Validation: Integrate the aromatic region. If two distinct doublets (

    
     Hz) are observed, assign as para-substituted. Integrate the high-field aliphatic region; a single 6H triplet confirms the symmetrical pentan-3-yl group.
    

Part 4: Vapor-Phase Infrared Spectroscopy (GC-IRD) – Orthogonal Validation

When NMR is unavailable or complex mixtures are present, GC-IRD provides orthogonal confirmation of the aromatic substitution pattern[3].

Mechanistic Causality

Infrared spectroscopy is exquisitely sensitive to the out-of-plane (OOP) C-H bending vibrations of aromatic rings, allowing specific identification of one isomer to the exclusion of other regioisomers[4].

  • Para-substitution (4-ethylbenzyl): Exhibits a single, strong OOP bending band between 800–850 cm⁻¹.

  • Meta-substitution (3-ethylbenzyl): Exhibits two strong bands near 700 cm⁻¹ and 780 cm⁻¹.

  • Ortho-substitution (2-ethylbenzyl): Exhibits a strong band near 750 cm⁻¹.

Step-by-Step Protocol: GC-IRD Workflow
  • Separation: Utilize the identical GC column and temperature program as the MS protocol to ensure retention time matching.

  • Detection: Transfer the column effluent via a heated transfer line (280°C) to a light-pipe IR flow cell.

  • Acquisition: Record vapor-phase spectra from 4000 to 650 cm⁻¹ at a resolution of 8 cm⁻¹.

  • Validation: Analyze the 650–900 cm⁻¹ region. A singular sharp peak at ~820 cm⁻¹ definitively confirms the para-isomer, distinguishing it from the meta and ortho forms.

References

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society (2021) URL: [Link]

  • Title: Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS Source: Journal of Analytical Toxicology (2012) URL: [Link]

  • Title: NMR Spectroscopy Applied in Identification of Synthetic Drugs Available Source: Royal Society of Chemistry Books (2019) URL: [Link]

  • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: National Center for Biotechnology Information (PMC) (2018) URL: [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of N-substituted piperazines is a critical step in the journey from discovery to a safe and effective therapeutic. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this important class of compounds. Grounded in scientific principles and practical application, this document will navigate the complexities of method development, offering detailed protocols and a rationale for experimental choices.

The Central Challenge: Analyzing N-Substituted Piperazines

N-substituted piperazines are foundational scaffolds in a multitude of active pharmaceutical ingredients (APIs). Their basic nature, conferred by the nitrogen atoms in the piperazine ring, presents a unique set of challenges in reversed-phase HPLC. These compounds are prone to strong interactions with residual acidic silanols on the surface of silica-based stationary phases, leading to poor peak shape, tailing, and compromised resolution. Furthermore, many simple piperazine derivatives lack a strong ultraviolet (UV) chromophore, complicating detection and quantification at low levels.

This guide will dissect these challenges and present robust solutions, focusing on the development of a stability-indicating HPLC method. We will also objectively compare the performance of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), providing the data necessary to make informed decisions for your analytical workflow.

Comparative Analysis of Key Purity Methods

The selection of an analytical technique for purity determination hinges on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

FeatureHPLC-UV/DADGC-MSChiral SFC-UV
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based identification.Separation using a supercritical fluid mobile phase, ideal for stereoisomers.
Analyte Suitability Broadly applicable to non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds, or those that can be derivatized to become volatile.Excellent for chiral compounds, offering high-speed and efficient separation of enantiomers.[2]
Sample Preparation Simple dissolution. Derivatization may be needed for compounds lacking a UV chromophore.Can require derivatization to increase volatility. Headspace analysis is common for residual solvents.Dissolution in an appropriate organic solvent.
Sensitivity (Typical LOQ) 0.01 - 0.1% (relative to main peak); can be lower with derivatization or mass spectrometric detection.[3]ppm to sub-ppm levels for volatile impurities and residual solvents.Typically in the range of 0.05-0.1% for the minor enantiomer.
Selectivity High, tunable through mobile phase and stationary phase chemistry.Very high, especially with mass spectrometric detection providing structural information.Exceptional for enantiomers when using a chiral stationary phase.
Common Application Assay, impurity profiling, stability testing.Residual solvent analysis, volatile impurity identification.Enantiomeric purity determination.
Limitations Peak tailing for basic compounds, potential for co-elution.Not suitable for non-volatile or thermally labile compounds.Requires specialized instrumentation.

In-Depth Guide to HPLC Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reliable purity method for N-substituted piperazines. The following sections detail the critical considerations and provide a step-by-step protocol.

Foundational Choices: Column and Mobile Phase Selection

The primary cause of poor peak shape for basic compounds like N-substituted piperazines is secondary ionic interactions with acidic silanol groups on the stationary phase. Therefore, the choice of column and mobile phase pH are the most critical factors to control.

Column Selection:

  • Modern, High-Purity Silica Columns (Type B): These columns have a lower content of acidic silanols and are generally preferred. C18 and C8 phases with high carbon loads and robust end-capping are excellent starting points.

  • Columns for High pH Applications: For some piperazine derivatives, working at a high pH (where the analyte is in its neutral, less retentive form) can significantly improve peak shape. This requires a column specifically designed for high pH stability, such as those with hybrid particle technology.

Mobile Phase pH Control:

  • Low pH (2-3): At this pH, most residual silanols are protonated (neutral), and the basic piperazine is fully protonated (charged). This minimizes secondary interactions with the stationary phase. A buffer such as phosphate or formate is essential to maintain a consistent pH.

  • Mid to High pH (7-10): At higher pH, the piperazine analyte is deprotonated (neutral), reducing its retention on a reversed-phase column. This can be advantageous for highly retained compounds. However, it requires a pH-stable column.

Experimental Protocol: HPLC Purity Method for a Representative N-Substituted Piperazine (Aripiprazole)

This protocol is based on a validated, stability-indicating method for aripiprazole, a complex N-substituted piperazine.[3][4][5]

1. Chromatographic Conditions:

  • Instrument: HPLC or UPLC system with a UV/DAD detector.

  • Column: Reversed-phase C8, 250 mm x 4.0 mm, 5 µm particle size.[5]

  • Mobile Phase: Acetonitrile and 20 mM ammonium acetate (90:10, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[4]

  • Detection Wavelength: 240 nm.[5]

  • Injection Volume: 20 µL.[5]

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile and water (1:1, v/v).[5]

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve aripiprazole reference standard in the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the aripiprazole sample in the diluent.

3. System Suitability:

  • Procedure: Inject the standard solution six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

4. Validation Parameters:

  • Linearity: Prepare a series of solutions from 40-160 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Perform recovery studies at 50%, 100%, and 150% of the nominal concentration. The recovery should be within 99-101%.[5]

  • Precision (Repeatability): Analyze six separate preparations of the sample. The %RSD of the assay results should be ≤ 2.0%.[5]

HPLC_Method_Development cluster_0 Method Development Strategy cluster_1 Key Considerations for N-Substituted Piperazines Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Method_Scouting Method Scouting (Column & Mobile Phase) Analyte_Characterization->Method_Scouting Informs initial choices Peak_Shape Control Peak Tailing (pH, Column Choice) Optimization Optimization (Gradient, Temp, Flow Rate) Method_Scouting->Optimization Refine separation Detection Ensure Sensitivity (Wavelength, Derivatization) Validation Method Validation (ICH Q2(R1)) Optimization->Validation Finalize & verify method Stability Forced Degradation (Stability-Indicating)

Caption: Workflow for HPLC method development for N-substituted piperazines.

Addressing Poor UV Absorption: A Derivatization Protocol

For N-substituted piperazines lacking a strong chromophore, pre-column derivatization can significantly enhance sensitivity. Dansyl chloride is a common derivatizing agent that reacts with secondary amines to form a highly fluorescent derivative.[6][7][8][9]

Experimental Protocol: Derivatization with Dansyl Chloride

This protocol is a generalized procedure based on established methods.[7][8][9]

1. Reagents:

  • Dansyl chloride solution: 10 mg/mL in acetonitrile.

  • Sodium bicarbonate buffer: 0.2 M, pH 9.5.

  • Quenching solution: 2% formic acid in water.

2. Derivatization Procedure:

  • To 100 µL of the sample solution in buffer, add 100 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60 °C for 30-60 minutes.

  • Cool the mixture to room temperature and add 20 µL of the quenching solution to stop the reaction.

  • Filter the solution through a 0.22 µm filter into an HPLC vial.

3. HPLC-Fluorescence Detection Conditions:

  • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B and increase over time.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation at 330 nm, Emission at 530 nm.

Ensuring Method Specificity: Forced Degradation Studies

A stability-indicating method must be able to separate the API from its degradation products. Forced degradation studies are essential to generate these degradants and demonstrate the method's specificity.

Experimental Protocol: Forced Degradation of Aripiprazole

This protocol outlines the stress conditions applied to aripiprazole to induce degradation.[3][4][10]

1. Sample Preparation:

  • Prepare a stock solution of aripiprazole at a concentration of approximately 300 µg/mL in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the sample with 0.5 N HCl at 60°C for up to 5 days.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at ambient temperature for 24 hours.

  • Oxidative Degradation: Treat the sample with 3.0% hydrogen peroxide at ambient temperature for 3 days.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/m².

3. Analysis:

  • Analyze the stressed samples using the developed HPLC method alongside a non-stressed control sample.

  • Evaluate the chromatograms for the appearance of new peaks and ensure they are well-resolved from the main aripiprazole peak.

Forced_Degradation cluster_0 Forced Degradation Workflow cluster_1 Outcomes API_Solution API Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API_Solution->Stress_Conditions Analysis HPLC Analysis Stress_Conditions->Analysis Peak_Purity Assess Peak Purity & Resolution Analysis->Peak_Purity Degradation_Pathway Identify Degradation Pathways Method_Specificity Demonstrate Method Specificity

Caption: Logical workflow for a forced degradation study.

Conclusion

The development of a robust purity method for N-substituted piperazines is a multifaceted process that requires a deep understanding of the analyte's chemistry and the principles of chromatography. While HPLC remains the cornerstone of pharmaceutical purity analysis due to its versatility and broad applicability, techniques like GC-MS and SFC offer powerful, complementary capabilities. GC-MS is unparalleled for the analysis of volatile impurities and residual solvents, while chiral SFC provides a rapid and green alternative for enantiomeric purity assessment.

By employing a systematic approach to HPLC method development—addressing challenges such as peak tailing and poor UV absorption through careful selection of column and mobile phase, and, where necessary, derivatization—a reliable and stability-indicating method can be achieved. The protocols and comparative data presented in this guide serve as a comprehensive resource for scientists and researchers, enabling them to develop and validate analytical methods that ensure the quality, safety, and efficacy of N-substituted piperazine-containing pharmaceuticals.

References

  • A Comparative Validation Study of HPLC and UPLC for Aripiprazole Determination. Indian Journal of Pharmaceutical Sciences.
  • A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. Benchchem.
  • The derivatisation of piperazine with dansyl chloride.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Pharmaceutical Sciences.
  • Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degrad
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Valid
  • A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. Benchchem.
  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Benchchem.
  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatiz
  • A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. Journal of Chemical and Pharmaceutical Research.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Science of Food and Agriculture.
  • AQbD in Aripiprazole Degrad
  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian Journal of Pharmaceutical Sciences.
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
  • Towards Precision Medicine in Clinical Practice: Alinity C vs.
  • PURITY AND IMPURITY ANALYSIS. Agilent.
  • HPLC Analysis of Dansyl Deriv
  • A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. Benchchem.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Journal of Chrom
  • Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure–retention relationship approach. Journal of the Serbian Chemical Society.
  • A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian Journal of Pharmaceutical Sciences.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu.
  • Supercritical Fluid Chiral Separ
  • Identification & Assay Methods for Aripiprazole. Restek.
  • Chiral separations in sub‐ and supercritical fluid chrom
  • Supercritical fluid chromatography for the enantiosepar
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
  • Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation.

Sources

Technical Application Guide: Structural Elucidation of Ethylbenzyl-Piperazine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Diamond ATR-FTIR vs. Traditional KBr Transmission Spectroscopy

As drug development increasingly relies on complex active pharmaceutical ingredients (APIs)—particularly those containing piperazine pharmacophores linked to aromatic systems like the ethylbenzyl moiety—the need for rapid, unambiguous structural elucidation is paramount.

This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for characterizing ethylbenzyl-piperazine derivatives. By analyzing the specific vibrational modes of these molecules, we will establish why certain methodologies yield superior diagnostic data and provide self-validating protocols to ensure scientific integrity.

Mechanistic Context & Spectral Signatures

Identifying an ethylbenzyl-piperazine derivative requires decoupling the overlapping signals of the aliphatic piperazine ring from the ethyl side-chain, while isolating the crucial secondary amine N-H stretch from aromatic overtones.

The Piperazine Moiety

Piperazine is a cyclic secondary amine. If it is mono-alkylated by the ethylbenzyl group, it retains one N-H bond. The symmetric and asymmetric N-H stretching vibrations of the piperazine ring are typically observed at 3207 cm⁻¹ and 3406 cm⁻¹, respectively. Because it is a secondary amine, these bands are inherently weaker and broader than those of primary amines. The aliphatic C-H stretches of the piperazine ring are highly diagnostic, presenting multiple strong bands at 2950, 2853, and 2750 cm⁻¹[1]. Furthermore, the C-N stretching vibrations anchor the fingerprint region at 1186, 1120, and 1049 cm⁻¹.

The Ethylbenzyl Moiety

The ethylbenzyl group introduces both aromatic and aliphatic characteristics. Aromatic C-H extensions manifest sharply at 3040 and 3020 cm⁻¹[2]. The aliphatic C-H stretching of the ethyl group appears strongly at 2980 and 2940 cm⁻¹[2]. The skeletal C=C stretching of the aromatic ring is reliably anchored at 1600 cm⁻¹ and 1450 cm⁻¹[3],[2]. Finally, if the aromatic ring is para-substituted (e.g., 1-(4-ethylbenzyl)piperazine), a strong out-of-plane (OOP) C-H bending vibration will dominate the low-frequency region between 800 and 850 cm⁻¹.

Quantitative Data Summary
Functional GroupStructural MoietyExpected Wavenumber (cm⁻¹)Intensity & Shape
N-H Stretch Piperazine (Secondary Amine)3406 (Asym), 3207 (Sym)Weak, Broad
C-H Stretch (Aromatic) Ethylbenzyl Ring3040, 3020Weak to Medium, Sharp
C-H Stretch (Aliphatic) Ethylbenzyl (Ethyl group)2980, 2940Strong, Sharp
C-H Stretch (Aliphatic) Piperazine Ring2950, 2853, 2750Strong, Multiple Bands
C=C Skeletal Stretch Ethylbenzyl Ring1600, 1450Medium, Sharp
C-N Stretch Piperazine Ring1186, 1120, 1049Medium to Strong
C-H OOP Bend Ethylbenzyl (Para-substituted)800 - 850Strong, Sharp

Technology Comparison: ATR-FTIR vs. KBr Transmission

When analyzing these specific moieties, the choice of sample introduction directly dictates the quality of the spectral data.

The Alternative: Traditional KBr Transmission Transmission FTIR relies on dispersing the analyte in a KBr matrix. While it strictly obeys the Beer-Lambert law across all wavenumbers, KBr is highly hygroscopic. Causality: The inevitable absorption of atmospheric moisture introduces a massive, broad O-H stretching band centered at 3400 cm⁻¹. Because the diagnostic N-H stretch of the piperazine moiety is inherently weak and sits exactly in this region (~3406 cm⁻¹), KBr transmission routinely masks the most critical functional group needed to confirm mono-alkylation.

The Product: Diamond ATR-FTIR ATR-FTIR measures the attenuation of an evanescent wave penetrating the sample. It requires zero sample preparation, eliminating the hygroscopic interference of KBr. Causality: By analyzing the neat powder directly on a diamond crystal, the 3200–3400 cm⁻¹ region remains free of anomalous water bands, allowing the weak piperazine N-H stretches to be clearly resolved. While ATR does suffer from wavelength-dependent penetration depth (making high-frequency peaks appear artificially weaker), modern software ATR-correction algorithms easily normalize this effect. For ethylbenzyl-piperazine derivatives, Diamond ATR-FTIR is unequivocally the superior methodology.

Spectral Interpretation Workflow

The following diagram illustrates the logical progression for identifying the target moieties using the preferred ATR-FTIR method.

Spectral_Workflow Start Ethylbenzyl-Piperazine API Sample Method Diamond ATR-FTIR (Preferred Method) Start->Method High High Frequency (3500 - 2700 cm⁻¹) Method->High Mid Mid Frequency (1600 - 1000 cm⁻¹) Method->Mid Low Fingerprint (< 900 cm⁻¹) Method->Low NH Piperazine N-H Stretch (~3207 & 3406 cm⁻¹) High->NH CH_Ar Aromatic C-H Stretch (~3040 & 3020 cm⁻¹) High->CH_Ar CH_Al Ethyl/Piperazine C-H (~2980 - 2750 cm⁻¹) High->CH_Al CC Aromatic C=C (~1600 & 1450 cm⁻¹) Mid->CC CN Piperazine C-N (~1186 - 1049 cm⁻¹) Mid->CN OOP Para-Substituted OOP (~800 - 850 cm⁻¹) Low->OOP

Fig 1: Logical workflow for FTIR spectral interpretation of ethylbenzyl-piperazine derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step if the validation check fails.

Protocol A: Diamond ATR-FTIR (Preferred)
  • System Initialization: Ensure the DTGS detector is stabilized. Run an open-air background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Examine the single-beam energy profile. The maximum intensity must peak at ~2000 cm⁻¹. A shifted peak indicates optical misalignment.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.

    • Validation Check: Run a secondary background scan. The resulting baseline must show < 0.001 Absorbance Units (AU) peak-to-peak noise in the 4000-3000 cm⁻¹ region. Any peaks here indicate residual contamination.

  • Sample Application: Deposit 2-5 mg of the neat ethylbenzyl-piperazine sample directly onto the center of the diamond crystal.

  • Pressure Optimization: Lower the pressure anvil until the integrated clutch clicks.

    • Causality: Consistent, high pressure ensures uniform optical contact, maximizing the evanescent wave's penetration. This is critical for resolving the lower-intensity piperazine C-N stretches at 1186 cm⁻¹ and 1049 cm⁻¹.

  • Acquisition: Acquire the spectrum. Apply an ATR correction algorithm in the spectrometer software to compensate for penetration depth (

    
    ), ensuring the high-frequency N-H and C-H bands are accurately represented relative to the fingerprint region.
    
Protocol B: KBr Pellet Transmission (Alternative)
  • Desiccation: Dry spectroscopy-grade KBr powder at 110°C for a minimum of 24 hours.

    • Causality: Removing adsorbed water is mandatory to prevent the masking of the 3406 cm⁻¹ piperazine N-H stretch.

  • Milling: Mix 1 mg of the API sample with 100 mg of desiccated KBr in an agate mortar. Grind continuously for exactly 2 minutes.

    • Validation Check: The mixture must remain a free-flowing, fine powder. If the powder begins to clump, it has absorbed atmospheric moisture and must be discarded.

  • Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a 10-ton load under a vacuum for 5 minutes.

  • Acquisition: Place the resulting transparent pellet into the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

References

1. Gunasekaran & Anita: Spectral investigation and normal coordinate analysis of piperazine. NIScPR. Available at:[Link] 2.[3] Ethylbenzene's Hidden Fingerprint: Decoding Its Ir Spectrum Reveals Key Insights. St. Augustine College. Available at:[Link] 3.[1] Parlak, C., & Alver, Ö. 1-(2-nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies. DergiPark. Available at:[Link] 4.[2] Efficient Oxidative Dehydrogenation of Ethylbenzene over K/CeO2 with Exceptional Styrene Yield. MDPI. Available at:[Link]

Sources

A Technical Guide to the Comparative Potency of 4-Ethylbenzylpiperazine and 4-Methylbenzylpiperazine at Key Monoamine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Structure-Activity Relationships in Benzylpiperazines

The benzylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous compounds targeting dopamine and serotonin receptors. The pharmacological profile of these molecules is profoundly influenced by the nature and position of substituents on the benzyl ring.[1][2] Even seemingly minor modifications, such as the addition of a single carbon atom to an alkyl substituent, can significantly alter receptor affinity and functional activity. This guide provides a comprehensive framework for the comparative analysis of two such closely related compounds: 4-ethylbenzylpiperazine and 4-methylbenzylpiperazine.

Rationale for Target Selection: Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors

The dopamine D₂ and serotonin 5-HT₂ₐ receptors are critical targets in the treatment of a range of neuropsychiatric disorders. Many atypical antipsychotics, for instance, exhibit mixed D₂/5-HT₂ₐ antagonism.[3][4] Benzylpiperazine derivatives have been shown to interact with both of these receptor systems.[1][2] Therefore, a comparative assessment of the potency of 4-ethylbenzylpiperazine and 4-methylbenzylpiperazine at these two receptors will provide valuable insights into their potential pharmacological effects.

Synthesis of 4-Ethylbenzylpiperazine and 4-Methylbenzylpiperazine

The synthesis of 4-alkylbenzylpiperazines can be achieved through a standard reductive amination procedure. This method is widely used for the formation of C-N bonds and is generally high-yielding.

Experimental Protocol: Reductive Amination

Materials:

  • Piperazine

  • 4-Ethylbenzaldehyde or 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of piperazine (1.2 equivalents) in a 1:1 mixture of DCM and MeOH, add 4-ethylbenzaldehyde or 4-methylbenzaldehyde (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 4-ethylbenzylpiperazine or 4-methylbenzylpiperazine.

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

SynthesisWorkflow Reactants Piperazine + 4-Alkylbenzaldehyde Iminium Iminium Intermediate (in DCM/MeOH) Reactants->Iminium Stir 1h Reduction Reduction with STAB Iminium->Reduction Add STAB Product Crude Product Reduction->Product Stir 12-16h Purification Purification (Column Chromatography) Product->Purification Workup FinalProduct Pure 4-Alkylbenzylpiperazine Purification->FinalProduct BindingAssay cluster_prep Plate Preparation Buffer Buffer/Competitor/ Non-specific Ligand Incubation Incubate at RT for 90 min Buffer->Incubation Radioligand [³H]Spiperone Radioligand->Incubation Membranes D₂ Receptor Membranes Membranes->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for Serotonin 5-HT₂ₐ Receptor Activity (Calcium Mobilization)

The 5-HT₂ₐ receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye. [5][6] Experimental Protocol:

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT₂ₐ receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Reference agonist: Serotonin (5-HT).

  • Test compounds: 4-ethylbenzylpiperazine and 4-methylbenzylpiperazine, prepared in a series of dilutions.

  • 96-well black-walled, clear-bottom microplates.

  • A fluorescence microplate reader with an injection system.

Procedure:

  • Seed the 5-HT₂ₐ-expressing cells into 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence microplate reader.

  • Measure the baseline fluorescence.

  • Inject the test compound or reference agonist at various concentrations and immediately begin measuring the fluorescence intensity over time.

  • For antagonist activity, pre-incubate the cells with the test compounds for 15-30 minutes before adding a fixed concentration of the reference agonist (e.g., the EC₈₀ of 5-HT).

Data Analysis:

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak fluorescence response against the logarithm of the test compound concentration.

  • For agonist activity, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, determine the IC₅₀ value (the concentration that inhibits 50% of the response to the reference agonist).

Data Presentation and Interpretation

The collected data should be organized into clear tables for easy comparison.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

CompoundDopamine D₂Serotonin 5-HT₂ₐ
4-EthylbenzylpiperazineExperimental ValueExperimental Value
4-MethylbenzylpiperazineExperimental ValueExperimental Value

Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative Functional Potencies (EC₅₀/IC₅₀, nM)

CompoundDopamine D₂ (Functional Assay)Serotonin 5-HT₂ₐ (Functional Assay)
4-EthylbenzylpiperazineExperimental ValueExperimental Value
4-MethylbenzylpiperazineExperimental ValueExperimental Value

Lower EC₅₀/IC₅₀ values indicate higher potency.

Expected Outcomes and Structure-Activity Relationship Insights

Based on general principles of SAR for benzylpiperazines, it is plausible that the ethyl group, being slightly larger and more lipophilic than the methyl group, could influence the binding affinity and functional potency. A docking study of 1-benzyl-4-arylpiperazines at the dopamine D₂ receptor suggested that bulky substituents at the 4-position of the benzyl ring are not well-tolerated due to steric hindrance. [7][8]However, the difference between a methyl and an ethyl group is subtle. The experimental data generated from the protocols above will be crucial in determining whether this small structural change leads to a significant difference in potency.

An increase in lipophilicity with the ethyl group might enhance membrane permeability and interaction with hydrophobic pockets within the receptor binding site, potentially leading to higher affinity. Conversely, the increased steric bulk could lead to a less favorable binding orientation and lower affinity. The functional assays will reveal whether any differences in binding affinity translate to changes in agonist or antagonist activity.

Conclusion

This guide provides a comprehensive and practical framework for the synthesis and comparative pharmacological evaluation of 4-ethylbenzylpiperazine and 4-methylbenzylpiperazine. By following the detailed protocols for radioligand binding and functional assays, researchers can generate the necessary data to elucidate the subtle yet significant impact of a single methylene unit on the potency of these benzylpiperazine derivatives at key CNS receptors. The resulting data will not only provide a direct comparison of these two compounds but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of benzylpiperazines with their biological targets.

References

  • Bio-protocol. (2026, February 20). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Younes, S., Labssita, Y., Baziard-Mouysset, G., Payard, M., Rettori, M., Renard, P., Pfeiffer, B., & Caignard, D. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107–121. [Link]

  • Campiani, G., Butini, S., Fattorusso, C., Catalanotti, B., Nacci, V., Fiorini, I., ... & Di Serio, S. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 145-156. [Link]

  • van der Walt, J., & Wessels, P. H. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 215–221. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • ResearchGate. (2025, August 9). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - TW. Eurofins Discovery. [Link]

  • Anderluh, M., & Knez, D. (2007). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. QSAR & Combinatorial Science, 26(11-12), 1258–1264. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Słoczyńska, K., Pytka, K., Koczurkiewicz-Adamczyk, P., Partyka, A., Kotańska, M., & Starzak, K. (2019). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PLoS One, 14(3), e0213311. [Link]

  • Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 199, 114972. [Link]

  • Chilmonczyk, Z., Cybulski, M., Iskra-Jopa, J., Chojnacka-Wójcik, E., Tatarczyńska, E., Kłodzińska, A., ... & Sylte, I. (2002). Interaction of 1, 2, 4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Pharmacology, 442(1-2), 27-36. [Link]

  • ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]

  • Anderluh, M., & Knez, D. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. QSAR & Combinatorial Science, 26(11-12), 1258-1264. [Link]

  • Feenstra, R. W., van den Hoogenband, A., Stroomer, C. N., van Stuivenberg, H. H., Tulp, M. T., Long, S. K., ... & Kruse, C. G. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant) agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

  • Malawska, B., Mogilski, S., Polański, J., & Kłodzińska, A. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl) alkyl derivatives of 2-azaspiro ([4.4] nonane and [4.5] decane-1, 3-dione. European Journal of Medicinal Chemistry, 41(1), 104-112. [Link]

  • Gampfer, T. M., Wagmann, L., & Meyer, M. R. (2019). Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. Analytical Chemistry, 91(24), 15444–15452. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339 (6.51) and Phe340 (6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Pawłowski, M., Chłoń, G., Drabczyńska, A., & Gorczyca, M. (2000). Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2, 6-and pyrrolidine-2, 5-diones. Il Farmaco, 55(6-7), 461-468. [Link]

  • Luedtke, R. R., Freeman, R. A., Y-H, M., & Mach, R. H. (2012). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. Bioorganic & Medicinal Chemistry, 20(2), 941–953. [Link]

  • Kumar, A., Jain, S., Parida, S., Kumar, P., & Kumar, R. (2013). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5, 6, 7, 8-tetrahydro-naphthalen-2-ol. Bioorganic & Medicinal Chemistry Letters, 23(16), 4668–4672. [Link]

  • ResearchGate. (n.d.). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the.... ResearchGate. [Link]

  • Luedtke, R. R., Freeman, R. A., Y-H, M., & Mach, R. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]

  • Glennon, R. A., Bondarev, M. L., Khorana, N., Young, R., May, J. A., Hellberg, M. R., ... & Westkaemper, R. B. (2004). Binding and functional structure-activity similarities of 4-substituted 2, 5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 5, 113. [Link]

  • Wustrow, D. J., & Wise, L. D. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. [Link]

  • Di Pietro, O., Iannitelli, A., Valenti, C., De Filippis, B., Fantacuzzi, M., Giampà, C., ... & Amantini, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Laruelle, M., Slifstein, M., & Huang, Y. (2005). Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers. Journal of Cerebral Blood Flow & Metabolism, 25(4), 493–505. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. [Link]

  • Satała, G., Kurczab, R., Lenda, T., Hogendorf, A., & Bojarski, A. J. (2025). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. Molecules, 30(10), 2200. [Link]

  • Google Patents. (2016, March 9). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Urban, J. D., Clarke, W. P., von Zastrow, M., Nichols, D. E., Kobilka, B., Weinstein, H., ... & Mailman, R. B. (2015). New functional activity of aripiprazole revealed: Robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. Biochemical Pharmacology, 93(1), 52–62. [Link]

  • Słoczyńska, K., Koczurkiewicz-Adamczyk, P., Pytka, K., Kotańska, M., & Starzak, K. (2019). Development and Characterization of Novel Selective, Non-Basic Dopamine D 2 Receptor Antagonists for the Treatment of Schizophrenia. Molecules, 24(21), 3926. [Link]

  • van de Waterbeemd, H., van der Goot, H., & Timmerman, H. (1993). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 36(15), 2193–2201. [Link]

  • Glamkowski, E. J., Chiang, Y., & Strupczewski, J. T. (2000). Design, synthesis, and discovery of 3-piperazinyl-3, 4-dihydro-2 (1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Journal of Medicinal Chemistry, 43(19), 3563–3574. [Link]

Sources

Crystal Structure Determination of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter active pharmaceutical ingredients (APIs) that resist traditional characterization. The compound 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine represents a classic crystallographic challenge.

Unlike unsubstituted piperazine, which readily forms robust N-H···N hydrogen-bonded networks to stabilize its crystal lattice[3], this specific derivative is fully substituted at both the N1 and N4 positions. Consequently, its crystal packing relies entirely on weaker, less directional intermolecular forces such as van der Waals interactions and C-H···π contacts. Compounding this issue is the high conformational entropy of the highly flexible pentan-3-yl chain.

When faced with such a lipophilic, highly flexible molecule, researchers must choose the most effective structural determination pipeline. This guide objectively compares the performance, experimental causality, and data outputs of three state-of-the-art methodologies: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) with Rietveld Refinement .

Comparative Performance Data

Before diving into the step-by-step protocols, it is crucial to understand the quantitative performance metrics of each technique when applied to flexible piperazine derivatives.

ParameterSCXRD (Gold Standard)MicroED (Emerging)PXRD + Rietveld (Fallback)
Sample Requirement Single crystal (>50 µm)Nanocrystals (<500 nm)Polycrystalline powder (~10 mg)
Typical Resolution 0.7 – 0.8 Å0.9 – 1.1 Å1.2 – 1.5 Å (Effective)
Data Collection Time 2 – 12 hours< 10 minutes1 – 4 hours
Radiation Source Photon (Cu/Mo Kα)Electron (200 kV)Photon (Cu Kα)
Structural R-factor (R1) ~3 - 5%~10 - 15%>15% (Profile R-factor)
Primary Limitation Crystal growth bottleneckDynamical scattering [1]Peak overlap in 1D pattern
Best Used For Absolute configurationUncrystallizable powdersBulk phase purity & polymorphs

Experimental Workflows & Causality

To ensure reproducibility, every protocol must be a self-validating system. Below are the step-by-step methodologies for each technique, detailing not just what to do, but the causality behind each experimental choice.

Method A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the premier technique for high-resolution atomic mapping, provided a sufficiently large crystal can be grown [1].

  • Step 1: Crystallization via Vapor Diffusion. Dissolve the compound in a highly soluble, volatile solvent (e.g., dichloromethane). Place this vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., hexane).

    • Causality: The lipophilic nature of the pentan-3-yl and ethylbenzyl groups requires non-polar antisolvents. Vapor diffusion ensures a thermodynamically controlled, slow saturation rate, minimizing defect formation in the lattice.

  • Step 2: Crystal Mounting and Cryo-cooling. Harvest a >50 µm crystal using a loop and immediately transfer it to a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Piperazine rings and alkyl chains exhibit high thermal motion. Cooling to 100 K drastically reduces atomic displacement parameters (ADPs), preventing the flexible pentan-3-yl group from appearing as a disordered electron density smear.

  • Step 3: Data Collection and Refinement. Collect diffraction images using Cu Kα radiation. Integrate the data and solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares (Olex2).

Method B: Microcrystal Electron Diffraction (MicroED)

When the compound yields only microcrystalline powder, MicroED bypasses the crystal growth bottleneck by utilizing the strong interaction between electrons and matter [2].

  • Step 1: Nanocrystal Preparation. Suspend the bulk powder in a non-solvent and apply mild sonication for 5 minutes.

    • Causality: SCXRD requires crystals >50 µm, but electrons cannot penetrate crystals thicker than ~500 nm without severe multiple scattering events. Sonication fractures the bulk powder into electron-transparent nanoclusters.

  • Step 2: Grid Preparation and Plunge-Freezing. Apply 3 µL of the suspension to a carbon-coated TEM grid, blot away excess liquid, and plunge-freeze in liquid ethane.

    • Causality: Organic small molecules are highly susceptible to electron beam-induced radiation damage [1]. Plunge-freezing vitrifies residual solvent and cryo-cools the lattice, maximizing the critical dose limit (

      
      ) before the structure is destroyed.
      
  • Step 3: Continuous Rotation Data Collection. Insert the grid into a Cryo-TEM operating at 200 kV. Collect data by continuously rotating the stage from -60° to +60° at 0.5°/second.

    • Causality: Continuous rotation integrates intensities across reciprocal space, mitigating dynamical scattering (where diffracted beams act as primary beams for secondary diffraction), which otherwise severely distorts structure factor amplitudes [2].

Method C: PXRD with Rietveld Refinement

When MicroED is inaccessible and single crystals cannot be grown, PXRD serves as the ultimate fallback, compressing 3D structural data into a 1D diffractogram.

  • Step 1: Sample Grinding and Capillary Packing. Gently grind the precipitated powder in an agate mortar and pack it into a 0.5 mm borosilicate capillary.

    • Causality: Gentle grinding ensures a uniform, random orientation of crystallites. This prevents preferred orientation (texture) effects, which artificially inflate specific Bragg peak intensities and derail structure solution.

  • Step 2: High-Resolution Powder Diffraction. Collect data from 2θ = 2° to 50° using a high-resolution diffractometer equipped with a monochromatic Cu Kα1 source.

  • Step 3: Simulated Annealing & Rietveld Refinement. Index the powder pattern to determine the unit cell. Use simulated annealing to solve the structure, followed by Rietveld refinement (e.g., using GSAS-II).

    • Causality: Because 3D spots overlap in a 1D pattern, direct methods often fail. Simulated annealing computationally explores the torsion angles of the pentan-3-yl and ethylbenzyl groups, finding a global energy minimum that matches the experimental powder pattern before final refinement.

Structural Determination Workflow

The following diagram maps the decision-making and processing pipeline for determining the crystal structure of 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine based on sample viability.

Structural_Determination_Workflow Compound 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine Target API Synthesis SCXRD_Prep SCXRD Preparation Vapor Diffusion (Crystals >50 µm) Compound->SCXRD_Prep MicroED_Prep MicroED Preparation Sonication & Plunge Freezing (Nanocrystals <500 nm) Compound->MicroED_Prep PXRD_Prep PXRD Preparation Agate Mortar Grinding (Randomly Oriented Powder) Compound->PXRD_Prep SCXRD_Data SCXRD Data Collection Photon Source, 100 K Minimizes Thermal Motion SCXRD_Prep->SCXRD_Data Analysis Structure Solution & Refinement (Olex2 / GSAS-II / DIALS) SCXRD_Data->Analysis MicroED_Data MicroED Data Collection Cryo-TEM, 200 kV Mitigates Beam Damage MicroED_Prep->MicroED_Data MicroED_Data->Analysis PXRD_Data PXRD Data Collection Cu Kα Radiation 1D Powder Pattern PXRD_Prep->PXRD_Data PXRD_Data->Analysis Output Final 3D Crystal Structure Atomic Coordinates & ADPs Analysis->Output

Caption: Workflow comparing SCXRD, MicroED, and PXRD for piperazine structure determination.

Conclusion & Recommendations

For conformationally flexible molecules like 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine, SCXRD remains the undisputed gold standard for absolute structural accuracy, provided the thermodynamic hurdles of crystal growth can be overcome. However, in modern drug development pipelines where time is critical, MicroED offers a disruptive alternative. By leveraging the nanocrystalline powder directly, MicroED bypasses weeks of crystallization trials, delivering sub-angstrom resolution structures in a fraction of the time[2]. PXRD should be reserved for bulk phase validation or when electron microscopy facilities are unavailable.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • Wolff, A. M., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ, 7(2), 2020. Available at:[Link]

  • Parkin, A., et al. "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B, 60(2), 2004. Available at:[Link]

Mechanistic Profiling: Transporter Dynamics and Receptor Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Benzylpiperazine (BZP): A Mechanistic and Experimental Guide

As drug development professionals and analytical pharmacologists, understanding the precise receptor kinetics and transporter interactions of novel psychoactive substances is critical. Benzylpiperazine (BZP), a synthetic piperazine derivative, has historically been utilized as an amphetamine or MDMA substitute. However, its biological activity diverges significantly from classical phenethylamines.

This guide provides an in-depth, objective comparison of BZP against its structural analogs—specifically the phenylpiperazines TFMPP and mCPP—and the reference entactogen MDMA. By dissecting their monoamine transporter affinities and detailing the self-validating assays used to quantify these interactions, we can establish a clear pharmacological profile for BZP.

The biological activity of monoamine modulators is dictated by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

BZP functions primarily as an indirect dopamine and norepinephrine agonist[1]. It binds to DAT and NET, acting as a monoamine releasing agent (MRA) that reverses the transporter flux, thereby elevating extracellular catecholamine levels[2]. Crucially, BZP lacks significant serotonergic properties[1]. This isolated dopaminergic/noradrenergic activity results in a behavioral profile that is highly stimulant-like, closely resembling amphetamine rather than MDMA[3].

In stark contrast, the phenylpiperazines 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are almost exclusively serotonergic[3]. They act as potent SERT substrates and direct agonists at 5-HT receptors (particularly 5-HT1 and 5-HT2)[3]. Because they lack DAT affinity, they do not produce reinforcing stimulant effects; instead, they often induce hallucinogenic, anxiogenic, or dysphoric states in isolation[1].

To bridge the pharmacological gap between BZP and MDMA, illicit manufacturers frequently co-administer BZP with TFMPP. This combination produces a synergistic efflux of both dopamine and serotonin[4]. In fact, microdialysis studies reveal that the dopamine release triggered by the BZP/TFMPP mixture is significantly greater than the predicted additive effects of the two drugs alone, effectively mimicking the dual-release mechanism of MDMA[4].

G BZP BZP (Benzylpiperazine) TFMPP TFMPP / mCPP BZP->TFMPP Synergistic Co-administration (Mimics MDMA) DAT DAT / NET (Dopamine/Norepinephrine Transporter) BZP->DAT Agonist / Releaser SERT SERT (Serotonin Transporter) TFMPP->SERT Agonist / Releaser MDMA MDMA (Reference) MDMA->DAT Partial MDMA->SERT Potent DA Dopamine / NE Release (Stimulant Effect) DAT->DA Efflux HT Serotonin Release (Hallucinogenic/Empathogenic Effect) SERT->HT Efflux

Mechanistic pathways of BZP and TFMPP compared to MDMA at monoamine transporters.

Quantitative Biological Activity

To objectively compare these compounds, we rely on the DAT/SERT ratio (calculated as 1/DAT IC50 : 1/SERT IC50). This ratio is a highly predictive metric in drug development[5]. A low ratio (< 0.1) indicates a strong serotonergic preference typical of entactogens like MDMA, whereas a high ratio (> 10) indicates a dopaminergic preference typical of pure stimulants like methamphetamine[1].

Table 1: Comparative In Vitro Transporter Inhibition (IC50) and Pharmacological Ratios

CompoundPrimary TargetDAT IC50 (µM)SERT IC50 (µM)DAT/SERT RatioClinical / Behavioral Profile
BZP DAT / NET~161.0> 1000.0> 10.0Amphetamine-like Stimulant
TFMPP SERT / 5-HT> 1000.0~19.0< 0.1Hallucinogenic / Dysphoric
mCPP SERT / 5-HT> 1000.0~32.0< 0.1Hallucinogenic / Anxiogenic
MDMA SERT > DAT~3.4~0.3~0.1Entactogen / Empathogen

Note: IC50 values represent the concentration required to inhibit the transporter by 50%. Lower values indicate higher potency. Data synthesized from established in vitro transporter assays[1],[3],[5].

Self-Validating Experimental Methodology: Monoamine Release Assay

To generate the quantitative data shown above, researchers must employ highly controlled in vitro assays. The following protocol details the standard Tritiated Monoamine Efflux Assay , designed with built-in self-validation to ensure data integrity.

Rationale & Causality: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT. Why HEK293? These cells natively lack Trace Amine-Associated Receptor 1 (TAAR1) and endogenous monoamine transporters[2]. This biological blank slate isolates the pharmacological variable, guaranteeing that any measured monoamine efflux is strictly mediated by the transfected human transporter and not confounded by background intracellular signaling.

Step-by-Step Protocol:
  • Cell Culture & Seeding: Seed HEK293 cells expressing the target transporter (e.g., hDAT) into 96-well plates and culture until 80% confluence.

  • Radioligand Pre-loading: Incubate the cells with a tritiated substrate (e.g., [3H]-Dopamine) for 30 minutes. Causality: Tritium labeling allows for highly sensitive liquid scintillation quantification of transporter-mediated reverse transport against a zero-background buffer.

  • Washing (Self-Validation Step 1): Wash the cells three times with Krebs-Ringer buffer to remove extracellular [3H]-Dopamine. Validation: Measuring the radioactivity of the final wash buffer ensures the baseline extracellular radioactivity is effectively zero before drug exposure.

  • Compound Incubation: Expose the cells to varying concentrations of the test compound (BZP, TFMPP, or MDMA) ranging from 0.1 µM to 1000 µM for 30 minutes.

  • Fraction Collection & Lysis: Collect the supernatant (representing the released fraction). Subsequently, lyse the cells using 1% SDS to collect the intracellular contents (representing the retained fraction).

  • Scintillation Counting (Self-Validation Step 2): Measure the radioactivity in both the supernatant and the lysate. Validation: The sum of the released and retained fractions must equal the total initial loaded radioactivity (Mass Balance). If total radioactivity deviates significantly between wells, it immediately flags pipetting errors or compound-induced cell lysis/cytotoxicity, preventing false-positive efflux readings[6].

Workflow Step1 1. HEK293 Transfection (hDAT / hSERT / hNET) Step2 2. Radioligand Loading ([3H]-DA / [3H]-5HT) Step1->Step2 Step3 3. Compound Exposure (BZP / TFMPP / MDMA) Step2->Step3 Step4 4. Efflux Quantification (Liquid Scintillation) Step3->Step4 Step5 5. Mass Balance & EC50 Calculation Step4->Step5

In vitro workflow for quantifying monoamine transporter-mediated efflux in HEK293 cells.

Conclusion for Drug Development

The biological activity of BZP is fundamentally distinct from MDMA. While MDMA is a potent, dual-action releaser of both serotonin and dopamine, BZP is a low-potency, highly selective dopaminergic/noradrenergic agent. It is only through the poly-drug synergy of combining BZP with a serotonergic agent like TFMPP that the entactogenic profile of MDMA is approximated[7],,. For researchers developing therapeutics or diagnostic assays targeting monoamine systems, recognizing the isolated transporter affinities of these piperazines is essential for predicting off-target effects and abuse liabilities.

References

  • Source: nih.
  • Source: encyclopedia.
  • Novel psychoactive substances (designer drugs)
  • Source: wikipedia.
  • Chemical structures of MDMA and the N-substituted piperazine analogs, BZP, TFMPP, and mCPP.
  • Source: srce.
  • Source: ovid.
  • Source: semanticscholar.

Sources

Safety Operating Guide

1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine Proper Disposal Procedures

Executive Summary: The Precautionary Principle in Action

1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine is a substituted benzylpiperazine derivative.[1][2] While specific Safety Data Sheets (SDS) for this precise analog are rare in public repositories, its structural homology to 1-benzylpiperazine (BZP) and 1-(4-methylbenzyl)piperazine mandates that it be handled as a Corrosive (Class 8) and Acutely Toxic (Class 6.1) substance until proven otherwise.[1][2]

This guide operationalizes the Precautionary Principle : in the absence of compound-specific toxicology, safety protocols must default to the highest probable hazard class of the parent moiety (piperazine) and its known analogs.[1][2]

Hazard Profiling & Structural Analysis

To dispose of this chemical safely, you must first understand why it is hazardous. The toxicity profile is driven by two pharmacophores:

  • The Piperazine Ring: A secondary/tertiary amine structure that is inherently alkaline (pH > 10) .[1] This drives the corrosive nature of the compound, capable of causing chemical burns to mucous membranes and skin [1].[3][4]

  • The Lipophilic Side Chains (Ethylbenzyl + Pentan-3-yl): These hydrocarbon groups increase lipid solubility, facilitating rapid absorption through the skin and blood-brain barrier.[1][2] This enhances the systemic toxicity risk compared to unsubstituted piperazine [2].

Table 1: Inferred Hazard Classification (SAR Analysis)
Hazard CategoryClassificationMechanism of ActionSignal Word
Skin/Eye Corrosion Category 1B Alkaline hydrolysis of protein/lipids upon contact.[1][2]DANGER
Acute Toxicity (Oral) Category 4 CNS stimulation; potential serotonergic modulation.[1]WARNING
Sensitization Category 1 Piperazine moiety is a known respiratory/skin sensitizer.[1]DANGER
Aquatic Toxicity Acute 1 Bioaccumulation in aquatic organisms due to lipophilicity.[1]WARNING

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. The lipophilic nature of this molecule requires barrier protection that resists organic permeation.

  • Respiratory: NIOSH-approved N95 (for solids) or P100/Organic Vapor cartridge (for liquids/solutions).[1][2] Piperazine vapors are potent respiratory sensitizers [3].

  • Dermal: Nitrile gloves (Double-gloved) .

    • Inner Layer: 4 mil nitrile (tactility).

    • Outer Layer: 8 mil nitrile (breakthrough time > 480 mins).

  • Ocular: Chemical splash goggles + Face shield (if pouring > 100 mL).[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid/Liquid)

Objective: Isolate and contain for high-temperature incineration.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Avoid metal containers, as the alkaline amine can corrode aluminum or zinc linings over time.

  • Solvation (Optional but Recommended): If the substance is a solid powder, dissolve it in a minimal amount of ethanol or methanol .[1]

    • Reasoning: Dissolution prevents the formation of "dust clouds" during downstream handling and ensures uniform combustion in the incinerator.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine in Ethanol".

    • Hazards: "Corrosive, Toxic, Flammable (if solvent added)".[2]

  • Storage: Store in a Flammable Safety Cabinet until pickup. Do NOT store with acids (risk of exothermic neutralization) or oxidizers (risk of N-oxide formation/combustion).[1][2]

Scenario B: Disposal of Reaction Mixtures (Aqueous/Organic)

Objective: Segregate based on pH and solvent compatibility.

  • pH Check: Measure the pH of the waste stream.

    • If pH > 10:[1] Do NOT pour down the drain.[1] The alkalinity violates EPA and local POTW (Publicly Owned Treatment Works) discharge limits.

  • Neutralization (Only if required by local EHS):

    • Procedure: Slowly add 1M Hydrochloric Acid (HCl) to the stirred waste mixture until pH reaches 6–8.

    • Caution: This reaction is exothermic .[1] The amine will form a hydrochloride salt (e.g., 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine dihydrochloride).[1][2]

    • Result: The salt form is less volatile but remains toxic.

  • Collection: Transfer the (neutralized) mixture into a Halogenated or Non-Halogenated Organic Waste drum, depending on the co-solvents used (e.g., DCM vs. Ethyl Acetate).

Scenario C: Contaminated Glassware & Consumables[1][3]

Objective: Deactivation of trace residues.

  • Rinse: Triple-rinse glassware with ethanol or acetone .[1] Collect all rinsates into the liquid hazardous waste container (Scenario B).

  • Deactivation: Soak rinsed glassware in a 10% Citric Acid bath for 1 hour. This converts trace amines into water-soluble citrate salts, which are easier to clean.[2]

  • Disposal:

    • Glassware: Wash as normal after deactivation.

    • Consumables (Gloves, Weigh Boats): Place in a yellow biohazard/chem-hazard bag for incineration.[1]

Operational Workflow: Waste Segregation Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Reaction Mix Solvation Dissolve in Ethanol (Dust Control) Solid->Solvation pHCheck Check pH Liquid->pHCheck ContainerA Container A: Organic Waste (High BTU) Label: Toxic/Flammable Solvation->ContainerA HighPH pH > 10 (Alkaline) pHCheck->HighPH Basic NeutralPH pH 6-8 pHCheck->NeutralPH Neutral Neutralize Neutralize with 1M HCl (Exothermic Control) HighPH->Neutralize ContainerB Container B: Aqueous/Organic Mix Label: Corrosive/Toxic NeutralPH->ContainerB Neutralize->ContainerB Incineration FINAL DISPOSAL: High-Temp Incineration ContainerA->Incineration ContainerB->Incineration

Caption: Decision tree for segregating 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine waste streams to ensure compliance with RCRA and local safety standards.

References

  • BenchChem. (2025). Application Notes and Protocols for the Safe Disposal of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine Waste. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 751146, 1-Benzyl-4-ethylpiperazine. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2010). Piperazine Safety Data Sheet (SDS). Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Piperazine Derivatives. Retrieved from [1][2]

Sources

Personal protective equipment for handling 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling novel and highly substituted piperazine derivatives like 1-(4-Ethylbenzyl)-4-(pentan-3-yl)piperazine requires moving beyond basic safety compliance into a chemistry-driven, self-validating approach to occupational hygiene.

This compound presents a unique convergence of hazards. While the piperazine core is a known severe irritant and respiratory sensitizer[1], the addition of the bulky 4-ethylbenzyl and pentan-3-yl groups drastically increases the molecule's lipophilicity. This structural modification allows the corrosive amine to rapidly bypass the aqueous barriers of the skin's stratum corneum, carrying the systemic hazard directly into the bloodstream.

Below is the comprehensive, mechanistic guide to the personal protective equipment (PPE) and operational protocols required to handle this compound safely.

Physicochemical Hazard Assessment

To design an effective PPE strategy, we must first establish the causality between the molecule's physical properties and its biological risks.

Physicochemical PropertyPredicted CharacteristicHazard Implication & Causality
Core Structure Secondary/Tertiary AmineHighly basic; causes severe ocular damage, dermal chemical burns, and respiratory sensitization.
Lipophilicity (logP) High (>3.5 estimated)Rapid dermal absorption; easily bypasses physiological lipid barriers, rendering standard latex gloves ineffective.
Physical State Viscous liquid / Low-melting solidHigh risk of splashing or aerosolization during mechanical transfer or sonication.
Vapor Pressure Low at 25°C; High if heatedInhalation hazard primarily manifests during heating, vacuum transfer, or aerosolization.

Core PPE Requirements & Mechanistic Justification

Equipment selection must adhere to[2] standards for hazard assessment, tailored specifically to lipophilic amines.

  • Hand Protection (Dermal Barrier):

    • Requirement: Double-gloving with heavy-duty nitrile (minimum 5 mil thickness) or butyl rubber gloves.

    • The Causality: The high lipophilicity of the pentan-3-yl and ethylbenzyl groups allows the molecule to rapidly swell and degrade standard latex or thin nitrile. Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated, it must be doffed immediately to prevent breakthrough to the inner glove.

  • Eye and Face Protection:

    • Requirement: Indirect-vented chemical splash goggles. A full-face shield is mandatory if handling volumes greater than 50 mL or conducting pressurized transfers.

    • The Causality: Piperazine derivatives are severely corrosive to mucous membranes and can cause irreversible corneal opacity[3]. Standard safety glasses lack the orbital seal required to prevent the capillary wicking of splashed basic liquids into the eye.

  • Respiratory Protection:

    • Requirement: All open handling must be conducted inside a certified chemical fume hood. If engineering controls are compromised, a NIOSH-approved half-face respirator with Organic Vapor (OV) and P100 particulate cartridges is required[4].

    • The Causality: Piperazine dusts and vapors are recognized asthmagens[1]. The OV cartridge captures volatilized free-base amines, while the P100 filter traps aerosolized particulates generated during weighing.

  • Body Protection:

    • Requirement: A chemically resistant, fluid-impermeable lab coat (e.g., Tyvek or polymer-coated) with knit cuffs, fully buttoned.

Operational Workflow & Handling Protocol

Standardizing the handling protocol ensures a self-validating safety system, aligning with the principles outlined in [5].

Step-by-Step Handling Methodology:

  • Pre-Operation Validation: Verify fume hood face velocity (target: 80-100 fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and acids[6]. Don all required PPE.

  • Material Transfer: Use positive displacement pipettes for liquids or anti-static spatulas for solids to prevent aerosolization. Never pour directly from the source container.

  • In-Process Decontamination: Keep a neutralizing wipe (dampened with 1% citric acid) nearby. The mild acid instantly converts the lipophilic free-base amine into a water-soluble, non-volatile citrate salt, neutralizing the immediate hazard on tools.

  • Doffing: Remove the outer gloves first. Remove the lab coat by peeling it off the shoulders, turning it inside out to trap contaminants. Wash hands and forearms with copious amounts of soap and water.

G Start 1. Pre-Operation Don PPE & Verify Fume Hood Handle 2. Chemical Handling Weighing & Transfer Start->Handle SpillCheck Spill Occurred? Handle->SpillCheck SpillResp 3a. Spill Response Contain & Neutralize (Mild Acid) SpillCheck->SpillResp Yes Dispose 3b. Waste Disposal Halogen-Free Organic Waste SpillCheck->Dispose No SpillResp->Dispose Finish 4. Post-Operation Doff PPE & Wash Hands Dispose->Finish

Operational workflow and spill response protocol for handling lipophilic piperazine derivatives.

Spill Response & Disposal Plan

A rapid, chemically logical response is critical for amine spills to prevent inhalation exposure and surface contamination.

Spill Containment and Neutralization:

  • Evacuate and Isolate: Isolate the spill area immediately[3]. Ensure respiratory protection is equipped before approaching the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial silica-based spill pad. Do not use sawdust, as concentrated amines can react exothermically with certain organic materials.

  • Chemical Neutralization (The Causality): Carefully mist the spill zone with a dilute, weak acid (e.g., 5% acetic acid or 1% citric acid). Why? This acid-base reaction converts the hazardous, skin-penetrating free base into a highly polar, water-soluble salt. This eliminates the compound's volatility and drastically reduces its ability to cross dermal barriers.

  • Collection: Sweep the neutralized slurry using a non-sparking dustpan. Place the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Disposal Plan:

  • Segregation: Label the container clearly as "Hazardous Waste: Halogen-Free Organic Amine (Neutralized)".

  • Storage: Store in a designated secondary containment tray away from strong oxidizers and heat sources[6].

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for incineration via a licensed hazardous waste contractor.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards - Piperazine." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.